p-MENTHAN-8-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylcyclohexyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODXCYZDMHPIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041812, DTXSID201312371, DTXSID101314081 | |
| Record name | Dihydro-alpha-terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Dihydro-α-terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Dihydro-α-terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
205.00 to 208.00 °C. @ 760.00 mm Hg | |
| Record name | Menthanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
498-81-7, 5114-00-1, 7322-63-6, 29789-01-3, 58985-02-7 | |
| Record name | Dihydro-α-terpineol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Menthan-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-p-Menthan-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005114001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-p-Menthan-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-(1)-alpha,alpha,4-Trimethylcyclohexanemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029789013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terpineol, dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058985027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, .alpha.,.alpha.,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydro-alpha-terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Dihydro-α-terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Dihydro-α-terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terpineol, dihydro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-(±)-α,α,4-trimethylcyclohexanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-α,α,4-trimethylcyclohexanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α,α,4-trimethylcyclohexanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-α,α,4-trimethylcyclohexanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-MENTHAN-8-OL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51Z7Y32E4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | P-MENTHAN-8-OL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K7RSP1QY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Menthanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
32.00 to 35.00 °C. @ 760.00 mm Hg | |
| Record name | Menthanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of p-Menthan-8-ol
Executive Summary
p-Menthan-8-ol, also known as dihydro-alpha-terpineol, is a saturated monocyclic terpene alcohol with significant applications in the fragrance, flavor, and pharmaceutical industries.[1][2] Its physicochemical properties are fundamental to its formulation, efficacy, and safety in these applications. This guide provides an in-depth analysis of these properties, offering a critical resource for researchers, scientists, and drug development professionals. We will delve into the structural characteristics, physical constants, and solubility parameters of this compound, supported by experimental methodologies and authoritative data.
Chemical Identity and Structure
This compound is characterized by a p-menthane skeleton, which is a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. The hydroxyl group is located at position 8 (on the isopropyl group), rendering it a tertiary alcohol.
-
IUPAC Name: 2-(4-methylcyclohexyl)propan-2-ol[2]
-
Synonyms: Dihydro-alpha-terpineol, Dihydroterpineol, alpha,alpha,4-Trimethylcyclohexanemethanol[1][2]
Chemical Structure:
Summary of Physicochemical Properties
The following table provides a consolidated overview of the key physicochemical properties of this compound. These values represent a consensus from multiple authoritative sources and are crucial for laboratory and industrial applications.
| Property | Value | Units | References |
| Appearance | Colorless liquid to solid | - | [5] |
| Melting Point | 32.0 - 36.0 | °C | [3][5] |
| Boiling Point | 205.0 - 212.0 | °C at 760 mmHg | [1][2][5][6] |
| Density | ~0.9 | g/cm³ | [1] |
| Vapor Pressure | ~0.039 | mmHg at 25 °C (estimated) | [5][6] |
| Water Solubility | ~278 | mg/L at 25 °C (estimated) | [5][6] |
| logP (o/w) | 2.58 - 3.22 | - | [1][5] |
| Refractive Index | 1.465 - 1.467 | at 20 °C | [5] |
| Flash Point | ~88 - 90 | °C | [1][5][6] |
Detailed Analysis of Physicochemical Properties
Melting and Boiling Points
The melting point of this compound ranges from 32 to 36 °C, indicating that it can exist as a solid at or near room temperature.[3][5] Its relatively high boiling point, between 205 and 212 °C at atmospheric pressure, is characteristic of a C10 alcohol and is a critical parameter for its purification by distillation and its persistence in various formulations.[1][2][5][6]
-
Causality: The presence of the hydroxyl group allows for hydrogen bonding between molecules, which requires more energy to overcome compared to non-polar molecules of similar molecular weight, resulting in a higher boiling point. The saturated cyclohexane ring contributes to a compact structure that can pack efficiently in the solid state.
Solubility Profile
The solubility of a compound is paramount in drug development for formulation and bioavailability. This compound is sparingly soluble in water, with an estimated solubility of around 278 mg/L at 25 °C.[5][6] However, it is soluble in alcohols and other organic solvents.[5][7]
-
Expert Insight: The low aqueous solubility is attributed to the predominantly non-polar hydrocarbon structure (the C10 p-menthane skeleton). The single hydroxyl group is insufficient to overcome the hydrophobicity of the large alkyl frame. This property dictates its use in oil-based or emulsion formulations. The octanol-water partition coefficient (logP) values between 2.58 and 3.22 further confirm its lipophilic nature.[1][5]
Density and Vapor Pressure
With a density of approximately 0.9 g/cm³, this compound is less dense than water.[1] Its vapor pressure is low, estimated at 0.039 mmHg at 25 °C, classifying it as a low-volatility compound.[5][6] This low volatility is advantageous in applications where long-lasting fragrance or therapeutic effect is desired.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a trustworthy and standard method for determining the aqueous solubility of this compound, ensuring self-validation through equilibrium achievement and accurate quantification.
Principle: An excess amount of the compound is agitated in a buffered aqueous solution at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered aqueous phase is then determined by a suitable analytical method, such as gas chromatography (GC).
Step-by-Step Methodology:
-
Preparation: Prepare a phosphate buffer solution at a relevant physiological pH (e.g., 7.4).
-
Addition of Compound: Add an excess amount of this compound to a known volume of the buffer in a sealed, screw-cap flask. The excess should be visually apparent.
-
Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the flask for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time to reach equilibrium.
-
Phase Separation: Allow the flask to stand undisturbed at the same temperature to allow the undissolved compound to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear, supernatant aqueous phase using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (compatible with aqueous and potentially low levels of organic solute) to remove any undissolved particles.
-
Quantification: Analyze the filtrate using a validated gas chromatography (GC) method with a flame ionization detector (FID). A calibration curve prepared with known concentrations of this compound in the same buffer must be used for accurate quantification.
-
Validation: To ensure equilibrium was achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility is confirmed when consecutive measurements are consistent.
Visualization of Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Spectral Data Insights
While a comprehensive spectral analysis is beyond the scope of this guide, key spectral information is available from various databases.
-
NMR Spectroscopy: Both ¹H and ¹³C NMR data are available and are crucial for structural confirmation. For instance, ¹³C NMR data has been reported in the Journal of Organic Magnetic Resonance.[2]
-
Mass Spectrometry: GC-MS data is available through the NIST Mass Spectrometry Data Center, which provides fragmentation patterns essential for identification.[2]
For researchers requiring detailed spectral data, it is recommended to consult specialized databases such as SpectraBase.[8]
Conclusion
The physicochemical properties of this compound, particularly its melting point, boiling point, and solubility, are defining characteristics that govern its application and formulation. Its lipophilic nature and low volatility make it a valuable ingredient in products requiring sustained release and stability. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this versatile monoterpene alcohol.
References
-
The Good Scents Company. (n.d.). alpha-dihydroterpineol this compound. Retrieved from [Link]
-
Slideshare. (n.d.). Chemistry of α-Terpineol. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
American Chemical Society. (2017, December 26). α-Terpineol. Retrieved from [Link]
-
ScenTree. (n.d.). Alpha-Terpineol (CAS N° 98-55-5). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). dihydroterpineol this compound. Retrieved from [Link]
-
NMPPDB. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alpha-Terpineol. PubChem Compound Database. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of «alpha»-Terpineol (CAS 98-55-5). Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound p-Menth-8-en-3-ol (FDB014911). Retrieved from [Link]
-
Wikipedia. (n.d.). p-Menthane-3,8-diol. Retrieved from [Link]
-
NIST. (n.d.). p-Menth-8-en-1-ol, stereoisomer. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). (E)-p-MENTHAN-8-OL. Retrieved from [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. scbt.com [scbt.com]
- 5. alpha-dihydroterpineol [thegoodscentscompany.com]
- 6. dihydroterpineol, 58985-02-7 [thegoodscentscompany.com]
- 7. CAS 98-55-5: α-Terpineol | CymitQuimica [cymitquimica.com]
- 8. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Synthesis of p-Menthan-8-ol
Abstract
p-Menthan-8-ol, also known as dihydroterpineol, is a valuable monoterpenoid alcohol widely utilized in the fragrance, flavor, and chemical industries for its pleasant, floral, and pine-like aroma.[1][2] As a saturated derivative of terpineol, it offers enhanced stability, making it a preferred ingredient in various formulations. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will delve into the synthesis of the critical precursor, α-terpineol, from readily available terpenes such as α-pinene and limonene, and detail the subsequent hydrogenation to yield the target compound. The causality behind catalyst selection, reaction conditions, and process optimization is explained, providing a field-proven perspective on efficient and scalable synthesis.
Core Synthesis Strategy: From Terpene to Saturated Alcohol
The most industrially viable and straightforward route to this compound is a two-stage process. The first stage involves the synthesis of the unsaturated precursor, α-terpineol, from abundant natural terpenes. The second stage is the catalytic hydrogenation of the double bond within the α-terpineol molecule to yield the saturated this compound.[1] This strategy allows for precise control over the formation of the tertiary alcohol at the C8 position, followed by a robust saturation step.
The overall synthetic logic is depicted below:
Synthesis of the Key Precursor: α-Terpineol
The economic feasibility of this compound production is heavily dependent on the efficient synthesis of its immediate precursor, α-terpineol. Turpentine, a byproduct of the pulp and paper industry, serves as a rich and inexpensive source of starting materials, primarily α-pinene and β-pinene.[3] Citrus oils provide another abundant natural source in the form of limonene.
Pathway I: Acid-Catalyzed Hydration of α-Pinene
The direct, one-step acid-catalyzed hydration of α-pinene is a widely practiced industrial method. The mechanism involves the protonation of the double bond, leading to the formation of a pinanyl cation. This intermediate is unstable and undergoes a Wagner-Meerwein rearrangement, breaking the strained four-membered ring to form a more stable terpinyl cation. Nucleophilic attack by water on this carbocation, followed by deprotonation, yields α-terpineol.
The choice of acid catalyst is critical as it dictates the reaction rate, selectivity towards α-terpineol, and the profile of byproducts (e.g., camphene, limonene, terpinolene).
-
Strong Mineral Acids (e.g., H₂SO₄): While effective at promoting high conversion rates, strong acids like sulfuric acid can lead to significant byproduct formation and equipment corrosion, necessitating complex downstream purification.[4] Hydration with 15% aqueous sulfuric acid in acetone has been shown to produce α-terpineol with a yield of 67%.[5]
-
Organic Acids & Composite Catalysts: To mitigate the issues associated with strong mineral acids, research has focused on weaker organic acids and composite catalyst systems. Chloroacetic acid has been identified as a good catalyst due to its strong acidity and high solubility in both aqueous and organic phases.[6][7] More recently, ternary composite catalysts comprising an α-hydroxy acid (AHA) like citric acid, phosphoric acid, and acetic acid have demonstrated excellent performance.[8][9][10] The acetic acid acts as a promoter, enhancing the solubility of water in the organic phase.[10] These systems achieve high conversion and selectivity under milder conditions.
| Starting Material | Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for α-Terpineol (%) | Reference |
| α-Pinene | 15% aq. H₂SO₄ / Acetone | 80-85 | 4 | - | 67 (Yield) | [5] |
| α-Pinene | Chloroacetic Acid (aq.) | 70 | 4 | 88 | 67 | [6] |
| α-Pinene | Citric Acid / H₃PO₄ / Acetic Acid | 70 | 12-15 | ≥96 | ≥48.1 | [8][9] |
| α-Pinene | Formic Acid / H₂SO₄ | - | - | - | 54 (Yield) | [3] |
Table 1: Comparison of Catalytic Systems for α-Terpineol Synthesis from α-Pinene.
Pathway II: Synthesis from Limonene
Limonene, with its two double bonds, presents a different regioselectivity challenge. The endocyclic double bond is less sterically hindered and more electron-rich, making it the preferred site for electrophilic addition.
The most effective method involves a two-step process based on Markovnikov's rule.[11][12]
-
Addition of a Strong Acid: Limonene is treated with a strong acid, such as trifluoroacetic acid (TFA), in a non-polar solvent like toluene. The acid adds across the endocyclic double bond to form a stable terpinyl trifluoroacetate intermediate.
-
Hydrolysis: The resulting ester is then easily hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) to yield α-terpineol with high selectivity.[11]
This two-step approach avoids the formation of significant byproducts often seen in direct hydration attempts with strong mineral acids. A reported scale-up procedure using this method achieves a 76% isolated yield with 98% purity.[11] Alternative direct hydration methods using solid acid catalysts, such as activated carbon-supported ZnSO₄/H₃PO₄, have also been developed, reporting limonene conversion rates as high as 99% with over 65% selectivity to α-terpineol.[13]
Final Stage: Catalytic Hydrogenation of α-Terpineol
The conversion of α-terpineol to this compound is achieved through catalytic hydrogenation, which saturates the carbon-carbon double bond in the cyclohexene ring.[1]
This reaction is typically carried out in a high-pressure reactor (autoclave) using a heterogeneous catalyst.
-
Catalyst Selection: Common catalysts for this transformation include noble metals like palladium on a support (e.g., alumina) or Raney nickel.[14][15] A Russian patent describes a method using a highly porous cellular catalyst consisting of palladium (0.8-2.0 wt%) on a γ-alumina substrate, which achieves yields of 90-95%.[14] Another approach utilizes a titanium salt-modified Raney nickel catalyst to improve selectivity and yield under mild conditions.[15]
-
Reaction Conditions: The process is typically run at elevated temperatures (60–80 °C) and hydrogen pressures (1.8–2.0 MPa or higher) to ensure complete saturation.[14][15] The choice of solvent can vary, but the reaction is often performed neat or in an alcohol like ethanol.
The successful execution of this step results in a high-purity mixture of cis- and trans-p-menthan-8-ol, which can be used directly or separated if a specific stereoisomer is required.[16]
Experimental Protocols
The following protocols are illustrative examples based on published literature and represent robust methods for the synthesis of this compound and its precursor.
Protocol 1: Synthesis of α-Terpineol from α-Pinene[8][9]
This protocol is adapted from the use of a ternary composite acid catalyst system, which offers high conversion and selectivity under moderate conditions.
Methodology:
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, thermocouple, and reflux condenser.
-
Charging Reagents: To the reactor, add α-pinene, acetic acid, deionized water, citric acid, and phosphoric acid in a mass ratio of 1 : 2.5 : 1 : 0.1 : 0.05.
-
Reaction: Heat the mixture to 70 °C under vigorous stirring. Maintain the temperature and stirring for 12 to 15 hours.
-
Monitoring: Periodically take aliquots from the reaction mixture and analyze by Gas Chromatography (GC) to monitor the consumption of α-pinene and the formation of α-terpineol.
-
Work-up: Once the reaction reaches completion (≥96% conversion), cool the mixture to room temperature. Dilute the mixture with an equal volume of ethyl acetate.
-
Washing: Transfer the mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and obtain the crude product.
-
Purification: Purify the crude α-terpineol by fractional vacuum distillation to achieve high purity.
Protocol 2: Synthesis of this compound via Hydrogenation[14]
This protocol is based on the catalytic hydrogenation of α-terpineol using a palladium-based catalyst.
Methodology:
-
Reactor Setup: Charge a high-pressure autoclave reactor with α-terpineol and the palladium on alumina catalyst (e.g., 0.8-2.0% by weight relative to the substrate).
-
Sealing and Purging: Seal the reactor and purge the system multiple times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction: Pressurize the reactor with hydrogen to an initial pressure of 1.8–2.0 MPa. Begin stirring and heat the reactor to 60–80 °C.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. The typical reaction duration is approximately 2 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., ethanol or ethyl acetate) and filter through a pad of Celite to remove the heterogeneous catalyst.
-
Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting this compound is often of sufficient purity for many applications. For higher purity, fractional vacuum distillation can be performed.
Conclusion
The synthesis of this compound is a well-established process rooted in the chemistry of natural terpenes. The primary route, involving the hydrogenation of α-terpineol, is efficient and high-yielding. The versatility in synthesizing the α-terpineol precursor from either α-pinene or limonene allows manufacturers to leverage the most economically advantageous raw material. Advances in catalysis, particularly the development of composite acid systems for the hydration step, have led to more environmentally benign and efficient processes by minimizing corrosion and byproduct formation. For researchers and developers, a thorough understanding of these pathways, reaction mechanisms, and optimization parameters is key to producing high-purity this compound for its diverse applications.
References
-
Yuasa, Y., & Yuasa, Y. (2006). A Practical Synthesis of d-α-Terpineol via Markovnikov Addition of d-Limonene Using Trifluoroacetic Acid. Organic Process Research & Development, 10(6), 1233-1234. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Dihydroterpineol (CAS 498-81-7) for Chemical Synthesis. [Link]
-
Li, S., Liu, Y., Chen, Y., Wei, Y., & Jia, W. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. Molecules, 27(3), 1126. [Link]
- Kovalev, V. A., et al. (2016). Method of producing dihydroterpineol.
- Zhang, Z., & Wang, Y. (2008). The preparation method of α-terpineol.
- He, X. (2018). Method for synthesizing alpha-terpineol from limonene.
-
Foreverest Resources Ltd. (n.d.). Dihydroterpineol. [Link]
-
Sales, A., et al. (2020). Production, Properties, and Applications of α-Terpineol. Food and Bioprocess Technology, 13, 1261–1279. (Referenced via ResearchGate linking to Yuasa & Yuasa, 2006). [Link]
-
de C. V. M. da Silva, B., et al. (2020). Two-step continuous-flow synthesis of α-terpineol. Beilstein Archives. [Link]
-
LLuch Essence. (n.d.). Dihydroterpineol (Menthanol) Aroma/Flavor Compound High Purity. [Link]
- Zhang, S. (2015). Method for synthesizing dihydroterpineol.
-
Li, S., et al. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. Semantic Scholar. [Link]
-
Pakdel, H., Sarron, S., & Roy, C. (2001). alpha-Terpineol from hydration of crude sulfate turpentine oil. Journal of Agricultural and Food Chemistry, 49(9), 4337-4341. [Link]
-
Li, S., et al. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. PubMed. [Link]
-
Prakoso, T., et al. (2018). Synthesis of Terpineol from α-Pinene Using Low-Price Acid Catalyst. Catalysis Letters, 148, 1469–1477. [Link]
-
von Rudloff, E. (1963). Gas–liquid chromatography of terpenes. Part VII. The dehydration of this compound. Canadian Journal of Chemistry, 41(1), 1-8. [Link]
-
Li, S., et al. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. PMC - NIH. [Link]
-
Prakoso, T., et al. (2020). A method to control terpineol production from turpentine by acid catalysts mixing. Heliyon, 6(6), e04134. [Link]
-
Li, S., et al. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. MDPI. [Link]
-
Adkins, H., & Cramer, H. I. (1930). The Catalytic Hydrogenation of Terpenes. Journal of the American Chemical Society, 52(11), 4349-4357. [Link]
-
Wang, Z., et al. (2023). Study on the Hydration of α-Pinene Catalyzed by α-Hydroxycarboxylic Acid–Boric Acid Composite Catalysts. Molecules, 28(7), 3201. [Link]
- DeSimone, R. S. (1988). Improved method of preparing cineoles.
- Liu, D., et al. (2013). Preparation method of alpha-terpilenol.
Sources
- 1. foreverest.net [foreverest.net]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. A method to control terpineol production from turpentine by acid catalysts mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. CN107628927B - Method for synthesizing alpha-terpineol from limonene - Google Patents [patents.google.com]
- 14. RU2600934C1 - Method of producing dihydroterpineol - Google Patents [patents.google.com]
- 15. CN104607207B - Method for synthesizing dihydroterpineol - Google Patents [patents.google.com]
- 16. Gas–liquid chromatography of terpenes. Part VII. The dehydration of this compound - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
An In-depth Technical Guide to the Stereoisomers of p-Menthan-8-ol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Menthan-8-ol, a saturated monocyclic terpenoid alcohol also known as dihydro-α-terpineol, is a molecule of significant interest in the fragrance, flavor, and pharmaceutical industries.[1][2][3] Its structure, featuring two chiral centers, gives rise to four distinct stereoisomers, each possessing unique physicochemical and biological properties. This guide provides a comprehensive technical overview of these stereoisomers, delving into their structural elucidation, stereoselective synthesis, analytical separation, and characterization. Furthermore, we will explore the nuanced organoleptic properties and the emerging biological activities that underscore the importance of stereochemical purity in research and commercial applications. This document is intended to be a vital resource for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics and sensory ingredients.
Introduction: The Significance of Stereoisomerism in this compound
The p-menthane skeleton, a substituted cyclohexane ring, is a common motif in a vast array of natural products. This compound is characterized by a methyl group at position 1 and a 2-hydroxypropyl-2-yl group at position 4 of the cyclohexane ring. The tetrahedral carbons at C1 and C4 are chiral centers, leading to the existence of two pairs of enantiomers: the cis and trans diastereomers.[4]
The spatial arrangement of the methyl and the hydroxypropyl groups relative to the cyclohexane ring profoundly influences the molecule's interaction with biological receptors and its sensory perception. In drug development, it is well-established that different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[5] Similarly, in the realm of fragrances and flavors, the odor characteristics of a molecule are often dictated by its specific stereochemistry.[1] This guide will systematically dissect these differences, providing a framework for the targeted synthesis and application of each stereoisomer.
Structural Elucidation and Nomenclature
The four stereoisomers of this compound arise from the relative orientations of the substituents at the C1 and C4 positions. The cis isomers have the methyl and isopropyl groups on the same side of the cyclohexane ring, while the trans isomers have them on opposite sides. Within each diastereomeric pair, there exists a set of enantiomers (R/S configurations).
The complete nomenclature for the four stereoisomers is as follows:
-
cis-isomers:
-
(1R,4S)-p-menthan-8-ol
-
(1S,4R)-p-menthan-8-ol
-
-
trans-isomers:
-
(1R,4R)-p-menthan-8-ol
-
(1S,4S)-p-menthan-8-ol
-
dot
Caption: Stereoisomeric relationships of this compound.
Physicochemical Characteristics
While data for the complete set of individual stereoisomers is not extensively available in the public domain, the properties of the diastereomeric mixtures are well-documented. The differentiation in their physical properties, such as boiling and melting points, allows for their separation.
| Property | cis-p-Menthan-8-ol | trans-p-Menthan-8-ol | Mixture | Source |
| Molecular Formula | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O | [3] |
| Molecular Weight | 156.27 g/mol | 156.27 g/mol | 156.27 g/mol | [3] |
| Boiling Point | ~212 °C at 760 mmHg (estimate) | 87-89 °C at 9.5 mmHg | 205-212 °C at 760 mmHg | [1],,[4] |
| Melting Point | Liquid at room temp. | 33-36 °C | 32-35 °C | ,[4] |
| Density | ~0.9 g/cm³ | ~0.9 g/cm³ | ~0.908 g/cm³ | [1],[6] |
| Refractive Index | ~1.4658 | ~1.4622 | 1.4610 - 1.4670 | [2],[1] |
Note: Data for individual enantiomers are scarce. The properties listed for cis and trans isomers are often for the racemic mixtures.
Synthesis and Separation of Stereoisomers
The preparation of stereochemically pure this compound isomers necessitates a strategic approach to both synthesis and separation.
Stereoselective Synthesis
The synthesis of the trans-isomers can often be achieved through the catalytic hydrogenation of α-terpineol, which can yield a mixture of cis and trans isomers that can then be separated.[2]
dot
Caption: General workflow for synthesis and separation.
Analytical and Preparative Separation
The separation of the stereoisomers of this compound is a critical step in their characterization and utilization.
Experimental Protocol: Gas Chromatographic (GC) Separation of Stereoisomers
Gas chromatography, particularly with chiral stationary phases, is a powerful technique for the analytical separation of all four stereoisomers.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A chiral capillary column, such as one based on cyclodextrin derivatives (e.g., Rt-βDEXsm or HP-chiral-20B), is essential for enantiomeric resolution.[8][9][10]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 2-5 °C/min.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.
-
Detector Temperature: 280 °C
-
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the isomer mixture in a suitable solvent such as hexane or dichloromethane.
-
Causality behind Experimental Choices: The choice of a chiral column is paramount as it creates a chiral environment, allowing for differential interaction with the enantiomers and thus their separation. The slow temperature ramp is crucial for achieving baseline resolution of closely eluting isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of the diastereomers. The different spatial arrangements of the substituents in the cis and trans isomers lead to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra.[11][12] For instance, the axial and equatorial protons in the cyclohexane ring will exhibit different chemical shifts and splitting patterns, allowing for the unambiguous assignment of the relative stereochemistry.
Organoleptic Properties: The Scent of Chirality
The odor profiles of the this compound stereoisomers are expected to differ, as is common with chiral odorants. While detailed descriptions of each of the four isomers are not widely published, the mixture is generally characterized as having a pine, lime, citrus, floral, and terpenic aroma.[2] More nuanced descriptions from fragrance industry suppliers include notes of intensely powerful pine, earthy, green, and lime .[2]
For related chiral terpenes, the differences can be striking. For example, (R)-(+)-limonene has a fresh citrus, orange-like scent, while its enantiomer, (S)-(-)-limonene, is described as harsh and turpentine-like.[1] It is highly probable that similar stereochemical differentiation in odor perception exists for the this compound isomers.
Biological and Pharmacological Activities
The biological activities of the individual stereoisomers of this compound are an emerging area of research. However, studies on structurally related compounds provide valuable insights into their potential therapeutic applications.
The parent compound, α-terpineol, has been reported to possess a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties .[3] The closely related p-menthane-3,8-diol (PMD) is a well-known and effective insect repellent, with its activity attributed to a complex interaction with insect olfactory receptors.[13][14]
Given that menthol, another p-menthane derivative, exerts its well-known cooling and analgesic effects through interaction with TRPM8 and κ-opioid receptors, it is plausible that the stereoisomers of this compound could also modulate these or other biological targets.[6] The principle of stereospecificity in drug action strongly suggests that the four isomers of this compound will exhibit different potencies and efficacies in any identified biological activity.[5]
Conclusion and Future Directions
The four stereoisomers of this compound represent a fascinating area of study with significant potential for commercial application. While the foundational knowledge of their existence and general properties is established, a significant opportunity exists for further research. The elucidation of the specific physicochemical properties, particularly the optical rotation of each enantiomer, is a critical next step. Furthermore, detailed sensory panel evaluations are needed to fully characterize the distinct odor profiles of each isomer.
From a therapeutic perspective, the systematic screening of the four stereochemically pure isomers against a panel of biological targets is warranted. This could unveil novel pharmacological activities and lead to the development of new therapeutic agents with improved efficacy and safety profiles. The continued exploration of the stereoisomers of this compound will undoubtedly contribute to advancements in fragrance chemistry, sensory science, and drug discovery.
References
-
Kobler, C., & Effenberger, F. (2005). Stereoselective synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol. Chemistry, 11(9), 2783-7. [Link]
-
Leffingwell, J.C. Cyclic Terpenoid Odorants. Leffingwell & Associates. [Link]
-
The Good Scents Company. (n.d.). alpha-dihydroterpineol this compound. [Link]
-
Wikipedia. (2023). p-Menthane-3,8-diol. [Link]
-
Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 469-473. [Link]
-
Restek. (2021). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Hepner, J. (2021). Chiral Separations 1: How do our GC chiral columns compare? Restek. [Link]
-
ResearchGate. (n.d.). table 2 p.m.r. chemical shifts (8) of halo-p-menthan-&ones in cc14. [Link]
-
precisionFDA. (n.d.). This compound, TRANS-. [Link]
-
SpectraBase. (n.d.). (E)-p-MENTHAN-8-OL. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
The Good Scents Company. (n.d.). dihydroterpineol this compound. [Link]
-
ResearchGate. (2007). Analysis of In silico stereoelectronic properties of PMD (P-menthane-3-8-diols) and its derivatives to develop a pharmacophore for insect repellent activity. [Link]
-
NIST. (n.d.). p-Menth-8-en-1-ol, stereoisomer. [Link]
-
LCGC International. (2016). Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. [Link]
-
Restek. (2021). Chiral Separations 1: How do our GC chiral columns compare?. [Link]
-
precisionFDA. (n.d.). This compound, CIS-. [Link]
-
NIST. (n.d.). p-Menth-8-en-1-ol, stereoisomer. [Link]
-
Gsrs. (n.d.). This compound, CIS-. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Tables For Organic Structure Analysis.
-
Gsrs. (n.d.). This compound, TRANS-. [Link]
-
Wikipedia. (2023). Menthol. [Link]
-
PubChem. (n.d.). p-Mentha-1,4-dien-8-ol. [Link]
-
Serra, S., De Simeis, D., & Papili, S. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Chemistry, 3(4), 1250-1260. [Link]
-
Cheméo. (n.d.). cis-p-Menthan-8-ol, acetate. [Link]
-
Agranat, I., Caner, H., & Caldwell, J. (2002). Stereochemistry in Drug Action. Primary care companion to the Journal of clinical psychiatry, 4(2), 78. [Link]
- Google Patents. (1999). US5959161A - Method for producing para-menthane-3,8-diol.
-
Cheméo. (n.d.). trans-p-Menthan-8-ol, acetate. [Link]
Sources
- 1. Cyclic Terpenoid Odorants [leffingwell.com]
- 2. alpha-dihydroterpineol [thegoodscentscompany.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menthol - Wikipedia [en.wikipedia.org]
- 7. Stereoselective synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Interpretation of p-Menthan-8-ol
Introduction
p-Menthan-8-ol, also known as dihydro-alpha-terpineol, is a saturated monoterpenoid alcohol. Its molecular formula is C10H20O and it has a molecular weight of approximately 156.27 g/mol [1][2]. As a derivative of the naturally occurring terpene, terpineol, it finds applications in the fragrance and flavor industries. The unambiguous structural confirmation of such molecules is paramount for quality control, research, and development. This guide provides an in-depth analysis of the spectroscopic data of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a holistic and self-validating structural elucidation.
Molecular Structure and Spectroscopic Overview
The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined analysis provides a high degree of confidence in the final assignment.
-
NMR Spectroscopy (¹H and ¹³C) reveals the carbon-hydrogen framework, including the number and connectivity of protons and carbons.
-
IR Spectroscopy identifies the functional groups present in the molecule, most notably the alcohol group.
-
Mass Spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, which can be used to deduce structural motifs.
dot graph p_menthan_8_ol_structure { layout="neato"; node [shape=none, fontsize=12, fontname="sans-serif"]; edge [fontsize=12, fontname="sans-serif"];
// Atom nodes C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,-0.75!"]; C3 [label="C3", pos="-0.8,-2.25!"]; C4 [label="C4", pos="0.8,-2.25!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="0,0!"]; C7 [label="C7", pos="2.6,0!"]; C8 [label="C8", pos="0,3!"]; C9 [label="C9", pos="-1.3,0.75!"]; C10 [label="C10", pos="1.3,0.75!"]; O [label="O", pos="3.5,0!"]; H_O [label="H", pos="4.2,0!"];
// Numbering nodes num1 [label="1", pos="-0.4,1.5!", fontcolor="#EA4335"]; num2 [label="2", pos="-1.7,-0.75!", fontcolor="#EA4335"]; num3 [label="3", pos="-1.2,-2.25!", fontcolor="#EA4335"]; num4 [label="4", pos="1.2,-2.25!", fontcolor="#EA4335"]; num5 [label="5", pos="1.7,-0.75!", fontcolor="#EA4335"]; num6 [label="6", pos="-0.4,0!", fontcolor="#EA4335"]; num7 [label="7", pos="2.9,0.4!", fontcolor="#EA4335"]; num8 [label="8", pos="-0.4,3!", fontcolor="#EA4335"]; num9 [label="9", pos="-1.7,0.75!", fontcolor="#EA4335"]; num10 [label="10", pos="1.7,0.75!", fontcolor="#EA4335"];
// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C1 -- C8; C6 -- C9; C6 -- C10; C7 -- O; O -- H_O; } Figure 1: Structure of this compound with atom numbering.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64), a relaxation delay of 1-2 seconds, and a 90° pulse angle.
-
Processing: Fourier transform the raw data, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Interpretation
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.31 | s | 1H | -OH |
| ~1.75 | m | 1H | H-4 |
| ~1.65 | m | 2H | H-2a, H-6a |
| ~1.48 | m | 2H | H-3a, H-5a |
| ~1.22 | s | 6H | C(CH₃)₂ |
| ~1.13 | d | 3H | CH-CH₃ |
| ~1.05 | m | 2H | H-2e, H-6e |
| ~0.85 | m | 2H | H-3e, H-5e |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Key Insights:
-
Singlet at ~1.22 ppm (6H): This signal corresponds to the two equivalent methyl groups attached to C8, which is also bonded to the hydroxyl group. The singlet nature arises from the absence of adjacent protons.
-
Doublet at ~1.13 ppm (3H): This signal is characteristic of the methyl group attached to the cyclohexyl ring at the C4 position. It appears as a doublet due to coupling with the single proton on C4.
-
Broad Singlet at ~3.31 ppm (1H): This is the proton of the hydroxyl (-OH) group. Its chemical shift can be variable and it often appears as a broad signal due to chemical exchange.
-
Multiplets between ~0.85-1.75 ppm: These complex signals represent the protons on the cyclohexane ring. The overlapping nature of these signals is common for saturated cyclic systems.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides information on the number of non-equivalent carbons and their chemical environments.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize the same NMR spectrometer, switching to the ¹³C channel.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction.
Data Interpretation
| Chemical Shift (ppm) | Assignment |
| ~72.0 | C-8 |
| ~50.0 | C-1 |
| ~45.0 | C-4 |
| ~35.0 | C-2, C-6 |
| ~28.0 | C-3, C-5 |
| ~27.0 | C-9, C-10 |
| ~23.0 | C-7 |
Key Insights:
-
Peak at ~72.0 ppm: This downfield signal is characteristic of a carbon atom attached to an electronegative oxygen atom, corresponding to C-8.
-
Peaks between ~23.0-50.0 ppm: These signals are in the typical range for sp³ hybridized carbons in a saturated ring system and the associated methyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~2925 | Strong | C-H stretch (sp³) |
| ~1450 | Medium | C-H bend |
| ~1375 | Medium | C-H bend (gem-dimethyl) |
| ~1150 | Strong | C-O stretch (tertiary alcohol) |
Key Insights:
-
Broad band at ~3400 cm⁻¹: This is the most diagnostic peak, indicating the presence of an alcohol (-OH) group. The broadness is due to hydrogen bonding.
-
Strong absorptions around 2925 cm⁻¹: These are characteristic of C-H stretching vibrations in saturated aliphatic systems.
-
Strong band at ~1150 cm⁻¹: This corresponds to the C-O stretching vibration of a tertiary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation and subsequent analysis.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Data Interpretation
| m/z | Relative Intensity | Assignment |
| 156 | Low | [M]⁺ (Molecular Ion) |
| 141 | Medium | [M - CH₃]⁺ |
| 138 | Low | [M - H₂O]⁺ |
| 123 | Medium | [M - H₂O - CH₃]⁺ |
| 59 | High | [C₃H₇O]⁺ |
Key Insights:
-
Molecular Ion Peak ([M]⁺) at m/z 156: This confirms the molecular weight of this compound (C10H20O)[3].
-
Loss of a Methyl Group (m/z 141): A common fragmentation for molecules with methyl groups is the loss of a methyl radical (•CH₃).
-
Loss of Water (m/z 138): Alcohols readily undergo dehydration (loss of H₂O) in the mass spectrometer.
-
Base Peak at m/z 59: This is often the most intense peak and corresponds to the stable [C(CH₃)₂OH]⁺ fragment resulting from cleavage of the bond between C1 and C8.
dot graph fragmentation { rankdir="LR"; node [shape=box, style=rounded, fontname="sans-serif", fontsize=12, fillcolor="#F1F3F4", style="filled"]; edge [fontname="sans-serif", fontsize=10];
p_menthan_8_ol [label="this compound\n[M]⁺ m/z = 156"]; fragment_59 [label="[C(CH₃)₂OH]⁺\nm/z = 59 (Base Peak)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
p_menthan_8_ol -> fragment_59 [label="α-cleavage"]; } Figure 2: Key fragmentation pathway of this compound in MS.
Integrated Spectroscopic Analysis and Conclusion
The combined interpretation of NMR, IR, and Mass Spectrometry data provides a cohesive and unambiguous confirmation of the structure of this compound.
-
IR spectroscopy definitively identifies the presence of a hydroxyl group.
-
Mass spectrometry confirms the molecular weight of 156 g/mol and shows characteristic fragmentation patterns for a tertiary alcohol with gem-dimethyl groups.
-
¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, showing the presence of a methyl-substituted cyclohexane ring and the 2-hydroxypropyl substituent.
This comprehensive spectroscopic analysis, grounded in established principles, provides a robust and self-validating methodology for the structural elucidation of this compound. This approach is fundamental in the fields of natural product chemistry, quality control in the flavor and fragrance industry, and drug development.
References
-
NMPPDB. This compound. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10353, this compound. Available from: [Link]
-
precisionFDA. This compound, CIS-. Available from: [Link]
-
The Good Scents Company. alpha-dihydroterpineol this compound. Available from: [Link]
-
NIST. p-Menth-8-en-1-ol, stereoisomer. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
-
SpectraBase. p-Menth-1-en-8-ol. Available from: [Link]
Sources
The Researcher's Guide to p-Menthan-8-ol: Sourcing, Analysis, and Application in Drug Development
Introduction: Unveiling the Potential of p-Menthan-8-ol in Research
This compound (CAS No. 498-81-7), also known as dihydroterpineol, is a naturally occurring monoterpenoid alcohol that is gaining traction within the scientific community for its diverse potential applications in research and drug development.[1][2] While traditionally utilized in the fragrance and flavor industries, its structural similarity to other pharmacologically active terpenes, such as α-terpineol, suggests a promising future in therapeutic research.[3] This guide provides an in-depth overview of the commercial availability of research-grade this compound, critical quality control parameters, and its emerging applications for researchers, scientists, and drug development professionals.
Commercial Availability and Sourcing of Research-Grade this compound
The acquisition of high-purity, well-characterized this compound is a critical first step for any research endeavor. Several reputable chemical suppliers offer this compound in various grades, from technical to analytical standards. The choice of supplier and grade will depend on the specific requirements of the intended application.
| Supplier | Grade | Purity | Available Forms | Noteworthy Information |
| Sigma-Aldrich | Analytical Standard | ≥98.5% (GC) | Neat Liquid | Provides a Certificate of Analysis with detailed purity information. |
| Santa Cruz Biotechnology | Research Grade | ≥97% | Liquid | Offered for proteomics research; lot-specific data available on the Certificate of Analysis.[4][5] |
| BOC Sciences | Research Grade | 98% | Liquid | Supplier of a wide range of biochemicals and offers custom synthesis services.[6] |
| LookChem | Reagent Grade | 99% | Liquid | Provides basic chemical properties and some safety information.[1] |
| The Good Scents Company | Fragrance Grade | Varies | Liquid | Lists multiple international suppliers and provides detailed organoleptic properties.[6] |
It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier before purchase. The CoA provides crucial information on the purity, identity, and presence of any impurities, which could significantly impact experimental outcomes.
Quality Control and Analytical Validation: Ensuring Experimental Integrity
The validation of the identity and purity of this compound is a cornerstone of reliable and reproducible research. Due to its volatile nature, Gas Chromatography (GC) is the superior analytical method for its characterization, often coupled with Mass Spectrometry (GC-MS) for definitive identification.[7]
Recommended Analytical Method: Gas Chromatography (GC)
For the purity analysis of this compound, a GC-based method is highly recommended over High-Performance Liquid Chromatography (HPLC), as terpenes can exhibit poor retention and co-elution with the solvent front in HPLC systems.[7]
Illustrative GC Parameters for this compound Analysis:
| Parameter | Recommended Setting | Rationale |
| Column | Non-polar capillary column (e.g., DB-5ms) | Provides excellent separation of volatile, non-polar compounds like terpenes.[8] |
| Injector Temperature | 250 °C | Ensures complete volatilization of the sample without degradation.[8] |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. |
| Oven Temperature Program | Initial 60°C, ramp to 240°C at 10°C/min | A temperature gradient allows for the separation of compounds with different boiling points.[7] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides sensitive quantification, while MS offers structural information for identification.[9] |
A typical workflow for the quality control of incoming this compound is depicted below:
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and use in experimental protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [2] |
| Molecular Weight | 156.27 g/mol | [2] |
| Appearance | Clear, colorless liquid | [10] |
| Boiling Point | ~210-212 °C | [1][10] |
| Flash Point | ~85-90 °C | [1][10] |
| Solubility | Soluble in alcohol; slightly soluble in water. | [6][10] |
Safe Handling and Storage:
-
Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers, protected from heat and light.[6] Recommended storage temperature is between 15-25°C.[10]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Use in a well-ventilated area or under a fume hood.[10]
-
Disposal: Dispose of in accordance with local, regional, and national regulations.[10]
Emerging Research Applications in Drug Development
While research on this compound itself is still emerging, the documented pharmacological activities of the structurally similar monoterpenoid, α-terpineol, provide a strong rationale for its investigation in several therapeutic areas.
-
Anti-inflammatory and Antinociceptive Effects: α-Terpineol has been shown to reduce mechanical hypernociception and inhibit the inflammatory response by targeting mediators like TNF-α and prostaglandin E₂.[12] These findings suggest that this compound could be a valuable tool for investigating novel anti-inflammatory and analgesic agents.
-
Antimicrobial Activity: The combination of α-terpineol with other terpenes has demonstrated significant bactericidal activity against a range of pathogens.[13] This opens up avenues for exploring this compound in the development of new antimicrobial therapies.
-
Antitumor Potential: Studies have indicated that α-terpineol exhibits antitumor activity by inducing DNA fragmentation and apoptosis in cancer cell lines. This provides a compelling reason to investigate the potential of this compound in oncology research.
-
Drug Delivery: Terpenes are also being explored as penetration enhancers for transdermal drug delivery, which could be another exciting area of investigation for this compound.[3]
Experimental Protocols: Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is fundamental to any in vitro or in vivo study.
Protocol for Preparing a 100 mM Stock Solution of this compound in Ethanol:
-
Materials:
-
This compound (purity ≥98%)
-
Anhydrous Ethanol (ACS grade or higher)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
-
Procedure:
-
Tare a clean, dry glass vial on the analytical balance.
-
Carefully add approximately 156.27 mg of this compound to the vial and record the exact weight.
-
Calculate the required volume of ethanol to achieve a 100 mM concentration using the following formula: Volume (L) = (Weight of this compound (g) / 156.27 g/mol ) / 0.1 mol/L
-
Quantitatively transfer the weighed this compound to a volumetric flask of the appropriate size.
-
Add a portion of the calculated volume of ethanol to dissolve the compound, using a vortex mixer if necessary.
-
Once fully dissolved, add ethanol to the calibration mark of the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Store the stock solution in a tightly sealed container at 2-8°C, protected from light.
-
Conclusion
This compound represents a promising, yet underexplored, molecule for the research and drug development community. Its commercial availability, coupled with the established pharmacological activities of related terpenes, provides a solid foundation for its investigation in a variety of therapeutic areas. By adhering to stringent quality control measures and employing appropriate analytical techniques, researchers can confidently explore the full potential of this intriguing monoterpenoid.
References
-
The Good Scents Company. (n.d.). alpha-dihydroterpineol this compound. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Axxence Aromatic GmbH. (2025). Safety Data Sheet. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
-
Dihydroterpineol (Menthanol) Aroma/Flavor Compound High Purity. (n.d.). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-Menthol, 99%. Retrieved from [Link]
-
Preprints.org. (2024). A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. Retrieved from [Link]
-
PubMed. (2012). α-terpineol reduces mechanical hypernociception and inflammatory response. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
GSRS. (n.d.). This compound, CIS-. Retrieved from [Link]
- Khaleel, C., et al. (2018). α-Terpineol, a natural monoterpene: A review of its biological properties. Open Chemistry, 16(1), 349-361.
- Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones.
-
PubChem. (n.d.). p-Menthan-7-ol. Retrieved from [Link]
-
MDPI. (2023). Exploration of Key Flavor Compounds in Five Grilled Salmonid Species by Integrating Volatile Profiling and Sensory Evaluation. Retrieved from [Link]
-
Wikipedia. (n.d.). Water. Retrieved from [Link]
-
PubMed. (2018). Alpha-Terpineol as Antitumor Candidate in Pre-Clinical Studies. Retrieved from [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Water - Wikipedia [en.wikipedia.org]
- 6. alpha-dihydroterpineol [thegoodscentscompany.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. consolidated-chemical.com [consolidated-chemical.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. α-terpineol reduces mechanical hypernociception and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond[v1] | Preprints.org [preprints.org]
Unlocking the Therapeutic Promise of p-Menthan-8-ol: A Technical Guide for Researchers
Introduction: Re-examining a Terpene with Latent Potential
p-Menthan-8-ol, a monoterpenoid alcohol also known as dihydro-alpha-terpineol, has long been recognized in the flavor and fragrance industries for its pleasant aromatic properties.[1][2] However, its therapeutic potential remains a largely unexplored frontier. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to illuminate the prospective therapeutic applications of this compound. While direct research on this specific molecule is nascent, a wealth of data on its structural isomers and related p-menthane derivatives provides a strong rationale for its investigation as a novel therapeutic agent. This guide will synthesize existing knowledge, propose data-driven hypotheses for its biological activity, and provide detailed experimental frameworks to validate these claims.
This compound is a naturally occurring compound found in plants such as Physarum polycephalum and Pinus devoniana.[3] Its chemical structure, a saturated p-menthane ring with a hydroxyl group at position 8, distinguishes it from its more extensively studied unsaturated analog, α-terpineol. This structural difference is pivotal, as it may influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially offering a unique therapeutic profile.
I. The Scientific Rationale: Extrapolating from a Family of Bioactive Monoterpenes
The therapeutic potential of this compound is largely inferred from the well-documented bioactivities of structurally similar monoterpenes. This section will explore the established therapeutic effects of these related compounds, forming the basis for our proposed investigations into this compound.
A. Anti-inflammatory Activity: A Primary Therapeutic Target
Chronic inflammation is a hallmark of numerous diseases, and natural products are a promising source of novel anti-inflammatory agents. The related monoterpene, α-terpineol, has demonstrated significant anti-inflammatory and antinociceptive properties.[4][5][6] Studies have shown that α-terpineol can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][7] This modulation of the inflammatory cascade is a key area of interest for the therapeutic application of this compound.
The proposed mechanism for this anti-inflammatory action involves the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.[6] It is hypothesized that this compound, due to its structural similarity to α-terpineol, may also interact with these pathways to exert an anti-inflammatory effect.
B. Antimicrobial and Antifungal Properties: Combating Infectious Diseases
Essential oils rich in monoterpenes have a long history of use in traditional medicine for their antimicrobial properties. Research has shown that various p-menthane derivatives possess broad-spectrum antibacterial and antifungal activity.[8] For instance, menthol, a well-known p-menthane derivative, is used in dental care as a topical antibacterial agent against streptococci and lactobacilli.[9] The lipophilic nature of these compounds allows them to partition into the lipid bilayers of bacterial and fungal cell membranes, disrupting their integrity and leading to cell death. The potential of this compound as an antimicrobial agent warrants thorough investigation, particularly in an era of increasing antimicrobial resistance.
C. Anticancer Potential: A Frontier for Investigation
A growing body of evidence suggests that monoterpenes, including those in the p-menthane family, possess anticancer properties.[10][11] Studies on various p-menthane derivatives have demonstrated cytotoxic activity against a range of cancer cell lines.[1] The proposed mechanisms are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of cancer-related signaling pathways.[11][12] While direct evidence for this compound is lacking, the established anticancer effects of its structural relatives provide a compelling reason to explore its potential in oncology.
II. Experimental Roadmaps: Validating the Therapeutic Potential of this compound
To transition from plausible hypotheses to validated therapeutic applications, a systematic and rigorous experimental approach is essential. This section outlines detailed, step-by-step methodologies for investigating the core therapeutic potentials of this compound.
A. Investigating Anti-inflammatory Effects
This initial phase aims to determine if this compound can modulate inflammatory responses in a controlled cellular environment.
Experimental Protocol: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
-
Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Cytokine Analysis: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13]
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the supernatant using the Griess reagent, as an indicator of NO production.
-
Cell Viability: Assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.[14]
Diagram: Workflow for In Vitro Anti-inflammatory Screening
Caption: A streamlined workflow for the initial in vitro screening of this compound's anti-inflammatory properties.
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a whole-organism model.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
-
Animal Model: Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the mice into groups (n=6-8 per group): Vehicle control, this compound (at various doses, e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally), and a positive control (e.g., indomethacin, 10 mg/kg).
-
Treatment: Administer the respective treatments to the mice.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
B. Assessing Antimicrobial Activity
This will determine the spectrum of activity of this compound against a panel of clinically relevant bacteria and fungi.
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Panel: Select a panel of microorganisms including Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).
-
Preparation of Inoculum: Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.[15]
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture the contents of the wells with no visible growth onto agar plates to determine the MBC/MFC.
C. Evaluating Anticancer Potential
This initial screen will identify if this compound has cytotoxic effects on cancer cells.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Lines: Use a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer). Also, include a non-cancerous cell line (e.g., HEK293) to assess selectivity.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance to determine cell viability.[14]
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound required to inhibit 50% of cell growth.[16]
If significant cytotoxicity is observed, further experiments are necessary to elucidate the mechanism of action.
Diagram: Potential Anticancer Mechanisms of this compound
Caption: Hypothesized signaling pathways that may be modulated by this compound to exert anticancer effects.
Experimental Protocols:
-
Apoptosis Assay: Use flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.
-
Cell Cycle Analysis: Employ flow cytometry with propidium iodide staining to determine the cell cycle distribution of treated cells.
-
Western Blot Analysis: Investigate the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, caspases) and cell cycle regulation (e.g., cyclins, CDKs).
-
NF-κB Activity Assay: Use a reporter gene assay or immunofluorescence to assess the nuclear translocation of NF-κB.
III. Concluding Remarks and Future Directions
This compound represents a compelling yet understudied molecule with significant therapeutic potential. Based on the robust evidence from its structural analogs, there is a strong scientific rationale to investigate its anti-inflammatory, antimicrobial, and anticancer properties. The experimental workflows detailed in this guide provide a clear and actionable path for researchers to systematically evaluate these potential applications.
Future research should also focus on the pharmacokinetic and toxicological profiling of this compound to ensure its safety and efficacy for potential clinical translation. Furthermore, structure-activity relationship studies could lead to the synthesis of even more potent and selective derivatives. By embracing a rigorous and multidisciplinary approach, the scientific community can unlock the full therapeutic promise of this compound and potentially add a valuable new agent to our therapeutic arsenal.
IV. References
-
Current and Potential Applications of Monoterpenes and Their Derivatives in Oral Health Care. PubMed Central. (2023-10-19).
-
Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI.
-
This compound | C10H20O | CID 10353. PubChem.
-
A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update. Hindawi.
-
Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives. PubMed Central. (2015).
-
In Vitro and In Vivo Antidiabetic Potential of Monoterpenoids: An Update. PubMed Central. (2021-12-29).
-
Monoterpenes as Anticancer Therapeutic Agents. Encyclopedia MDPI. (2021-05-17).
-
Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. MDPI.
-
α-terpineol reduces mechanical hypernociception and inflammatory response. PubMed. (2012-08).
-
This compound. NMPPDB.
-
alpha-dihydroterpineol this compound. The Good Scents Company.
-
(PDF) Analysis of In silico stereoelectronic properties of PMD (P-menthane-3-8-diols) and its derivatives to develop a pharmacophore for insect repellent activity. ResearchGate. (2025-08-06).
-
A Review on Anti-Inflammatory Activity of Monoterpenes. PubMed Central.
-
Recent updates on bioactive properties of α-terpineol. ResearchGate. (2025-08-05).
-
This compound. LookChem.
-
Recent updates on bioactive properties of α-terpineol. Taylor & Francis Online.
-
Analgesic effect of α-terpineol on neuropathic pain induced by chronic constriction injury in rat sciatic nerve: Involvement of spinal microglial cells and inflammatory cytokines. PubMed Central.
-
Relationship: Lungs and Alpha-terpineol. Caring Sunshine.
-
This compound, CIS-. precisionFDA.
-
This compound, CIS-. gsrs.
-
This compound. FDA.
-
Menthol. Wikipedia.
-
Recent Progress in TRPM8 Modulation: An Update. PubMed Central. (2019-05-28).
-
Modulation of Tumour-Related Signaling Pathways by Natural Pentacyclic Triterpenoids and Their Semisynthetic Derivatives. PubMed.
-
Investigating the Prophylactic Efficacy of Linalool to Control Campylobacter jejuni in Broiler Chickens. MDPI.
-
Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes. PubMed Central.
-
α-Terpineol Reduces Mechanical Hypernociception and Inflammatory Response | Request PDF. ResearchGate.
-
Exploitation of Natural By-Products for the Promotion of Healthy Outcomes in Humans: Special Focus on Antioxidant and Anti-Inflammatory Mechanisms and Modulation of the Gut Microbiota. MDPI.
-
Effect of Bleomycin Hydrolase Expression in Tumor Tissue on the Therapeutic Effectiveness of Electrochemotherapy. MDPI.
-
Celastrol Activates HSF1 to Enhance Regulatory T Cells Function and Ameliorate Intestinal Inflammation. MDPI.
-
Effect of Euterpe oleracea Mart. (Açaí) Seed Bioproducts on Trypanosoma cruzi. MDPI.
-
Quantitative Morphological Profiling and Isolate-Specific Insensitivity of Cacao Pathogens to Novel Bio-Based Phenolic Amides. MDPI.
-
Cellular Senescence as a Risk Factor in Head and Neck Cancer—Diagnostic and Therapeutic Perspective. MDPI.
-
Bladder. Wikipedia.
Sources
- 1. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. α-terpineol reduces mechanical hypernociception and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analgesic effect of α-terpineol on neuropathic pain induced by chronic constriction injury in rat sciatic nerve: Involvement of spinal microglial cells and inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Menthol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Modulation of Tumour-Related Signaling Pathways by Natural Pentacyclic Triterpenoids and their Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effect of Euterpe oleracea Mart. (Açaí) Seed Bioproducts on Trypanosoma cruzi | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
InChIKey and SMILES for p-MENTHAN-8-OL database searching
An In-depth Technical Guide to Database Searching for p-Menthan-8-ol using SMILES and InChIKey
Authored by: A Senior Application Scientist
Introduction: The Challenge of Unambiguous Molecular Identification
In the realms of chemical research, pharmacology, and drug development, the precise identification of a molecular entity is paramount. Common names, such as this compound, while convenient, are often ambiguous and fail to capture critical structural information, most notably stereochemistry. This ambiguity can lead to costly errors in data retrieval, experimental replication, and regulatory submission. To overcome this, the scientific community relies on standardized, machine-readable line notations: the Simplified Molecular Input Line Entry System (SMILES) and the IUPAC International Chemical Identifier (InChI).
This guide provides an in-depth exploration of these identifiers using this compound as a central case study. We will dissect the structure and meaning of SMILES and InChI/InChIKey, explain the causality behind their design, and provide field-proven protocols for their effective use in database searching. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage these tools for accurate and comprehensive data mining.
Understanding the Molecule: The Case of this compound
This compound, also known as dihydro-alpha-terpineol, is a monoterpenoid alcohol. Its structure is based on a p-menthane backbone, which consists of a cyclohexane ring substituted with a methyl group and a 2-hydroxy-2-propyl group at positions 1 and 4, respectively.
The critical feature of this compound is the presence of two stereocenters at carbons 1 and 4 of the cyclohexane ring. This gives rise to stereoisomers, primarily the cis and trans diastereomers, which can have different physical properties and biological activities. The inability of a simple name to distinguish between these isomers underscores the need for more precise identifiers.[1]
Chemical Line Notations: From Structure to String
To manage vast chemical databases, we must convert the 2D or 3D representation of a molecule into a unique text string. SMILES and InChI are the two preeminent standards for this task.
SMILES: A Graph-Based Language
SMILES represents a molecule as a graph, describing atoms and their connectivity in a linear string.[2] For a given molecule, many valid SMILES strings can be written. For example, ethanol can be represented as CCO, OCC, or C(O)C.[3] This variability is problematic for database indexing, which requires a single, unique identifier for each compound.
The Principle of Canonicalization: To solve this, canonicalization algorithms like CANGEN were developed.[4][5] These algorithms apply a set of rules to the molecular graph to generate a single, unique representation known as the Canonical SMILES .[3] This process involves assigning a unique numerical rank to each atom based on its connectivity and properties, then traversing the molecular graph starting from the lowest-ranked atom to generate a deterministic string.[4][5] While different software packages may use slightly different algorithms, the goal is to ensure that for a given algorithm, one molecule yields only one Canonical SMILES.[3]
InChI and InChIKey: The Universal Standard
The IUPAC International Chemical Identifier (InChI) was created to be a universal, non-proprietary, and software-independent standard for representing chemical structures.[6][7]
The Layered Approach: An InChI string is organized into a series of layers, each adding a more specific type of information. This hierarchical structure is a key design choice, allowing for searches at different levels of specificity.[8][9]
-
Main Layer: Contains the chemical formula, atom connections (without bond order), and hydrogen atom locations.
-
Charge Layer: Specifies protonation or deprotonation.
-
Stereochemical Layer: Defines stereochemistry at double bonds and tetrahedral centers.
-
Isotopic Layer: Defines isotopic substitutions.
This layered system ensures that if one structure is a less-specific version of another (e.g., drawn without stereobonds), its InChI will be a subset of the more detailed structure's InChI.[8]
The InChIKey: A Search-Engine-Friendly Hash: While the full InChI string is unambiguous, its variable length and special characters make it unsuitable for internet searches. To address this, the InChIKey was developed.[8][10] It is a 27-character, fixed-length string generated by applying a hashing algorithm (SHA-256) to the InChI.[6]
-
The first 14 characters represent the core molecular connectivity.
-
The next 8 characters represent stereochemistry and isotopic information.
-
The final characters indicate the InChI version and protonation state.
This fixed-length, web-friendly format is the preferred tool for exact-structure searching in most modern databases and search engines.[10]
Identifiers for this compound and its Stereoisomers
The theoretical concepts of SMILES and InChI become tangible when applied to this compound. The different stereoisomers receive distinct identifiers, which is crucial for targeted database searching.
| Compound | Canonical SMILES | InChI | InChIKey |
| This compound (Stereo Unspecified) | CC1CCC(CC1)C(C)(C)O[11][12] | InChI=1S/C10H20O/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9,11H,4-7H2,1-3H3[11] | UODXCYZDMHPIJE-UHFFFAOYSA-N[11] |
| cis-p-Menthan-8-ol | C[C@H]1CCC(C)(C)O[13][14] | InChI=1S/C10H20O/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9,11H,4-7H2,1-3H3/t8-,9+[13][14] | UODXCYZDMHPIJE-DTORHVGOSA-N[13][14] |
| trans-p-Menthan-8-ol | CC1CC(C)O)CC1 | InChI=1S/C10H20O/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9,11H,4-7H2,1-3H3/t8-,9- | UODXCYZDMHPIJE-KYZUINATSA-N[15] |
Note: The SMILES for trans-p-menthan-8-ol was canonicalized for consistency. The key distinction in stereospecific SMILES lies in the @ and @@ symbols, which define the tetrahedral stereochemistry. Notice how the InChIKey for the unspecified mixture ends in -UHFFFAOYSA-N, indicating no defined stereochemistry, while the keys for the cis and trans isomers have different stereochemistry blocks.
Database Search Strategies: A Practical Workflow
Choosing the right identifier is contingent on the research question. The following diagram and protocols outline a logical workflow for database searching.
Caption: A workflow for selecting the appropriate chemical identifier based on the search objective.
Protocol 1: Exact Structure and Isomer-Specific Searching
This is the most common search type, used to find all data related to a specific molecule.
-
Objective: Find all database entries for cis-p-menthan-8-ol.
-
Identifier Selection: The Standard InChIKey is the most robust tool for this. The InChIKey for the cis isomer is UODXCYZDMHPIJE-DTORHVGOSA-N.
-
Execution:
-
Navigate to a major chemical database such as PubChem.[16]
-
Enter the InChIKey into the main search bar.
-
The search will return the compound summary page specifically for the cis isomer.
-
-
Causality & Validation: The InChIKey's first block (UODXCYZDMHPIJE) confirms the molecular connectivity (this compound), while the second block (DTORHVGOSA) specifically validates the cis stereochemistry. Searching with the stereochemically non-specific InChIKey (UODXCYZDMHPIJE-UHFFFAOYSA-N) would return the parent compound page, which links to all known isomers.[11] This provides a self-validating system to confirm you have found the correct level of specificity.
Protocol 2: Substructure Searching
This method is used to find all molecules in a database that contain a specific chemical core.
-
Objective: Find all compounds in the database containing the p-menthane backbone.
-
Identifier Selection: A substructure query is required. This can be done by drawing the structure or using a language like SMARTS (SMiles ARbitrary Target Specification). For p-menthane, a simple SMILES is CC(C)C1CCC(C)CC1.
-
Execution (using PubChem as an example):
-
Navigate to the PubChem Structure Search page.[17]
-
Use the PubChem Sketcher tool to draw the p-menthane backbone.
-
Select the "Substructure" search option.
-
Execute the search.
-
-
Causality & Validation: This search type does not look for an exact match of the entire molecule. Instead, the database algorithm searches for the presence of the drawn graph fragment within all molecules in the collection. The results will include this compound, menthol, limonene, and any other compound containing this core, allowing for the exploration of structurally related molecules.
Protocol 3: Similarity Searching
This search is used to find compounds that are structurally similar, but not necessarily identical, to a query molecule.
-
Objective: Find molecules structurally similar to this compound.
-
Identifier Selection: The Canonical SMILES (CC1CCC(CC1)C(C)(C)O) is the input.
-
Execution (using PubChem as an example):
-
Navigate to the PubChem Structure Search page.[17]
-
Enter the Canonical SMILES string.
-
Select the "Similarity" search type (often with a Tanimoto similarity threshold, e.g., 95%).
-
Execute the search.
-
-
Causality & Validation: The database backend converts the query SMILES into a molecular "fingerprint" (a binary vector representing various structural features). It then compares this fingerprint to the pre-computed fingerprints of all database compounds. The Tanimoto coefficient quantifies the similarity between these fingerprints. The results will include close structural analogs, which may have different functional groups or ring saturations, such as alpha-terpineol (CC1=CCC(CC1)C(C)(C)O).[18] This is invaluable for lead hopping and structure-activity relationship (SAR) studies.
From Structure to Searchable Identifier: The Generation Pathway
The following diagram illustrates the conceptual pathway from a chemical drawing to the identifiers used in database searching.
Caption: The generation process from a 2D structure to its corresponding SMILES, InChI, and InChIKey.
Conclusion
Effective and accurate database searching is a foundational skill in modern chemical and pharmaceutical science. Relying on ambiguous common names is untenable. A mastery of line notations—understanding the difference between a generic and a Canonical SMILES, the layered structure of InChI, and the utility of the hashed InChIKey—is essential. As demonstrated with this compound, these identifiers precisely capture molecular structure, including the critical subtleties of stereochemistry, enabling researchers to distinguish between isomers and conduct searches with confidence. By selecting the appropriate identifier for the task—InChIKey for exact searches, SMARTS for substructure queries, and Canonical SMILES for similarity analysis—scientists can ensure their data retrieval is both comprehensive and accurate, accelerating the pace of discovery.
References
-
PubChem. This compound | C10H20O | CID 10353. National Center for Biotechnology Information. [Link]
-
Weininger, D., Weininger, A., & Weininger, J. L. (1989). SMILES. 2. Algorithm for generation of unique SMILES notation. Journal of Chemical Information and Computer Sciences, 29(2), 97–101. [Link]
-
PubChem. This compound | Substance Record. National Center for Biotechnology Information. [Link]
-
Wikipedia. Simplified Molecular Input Line Entry System. [Link]
-
NMPPDB. This compound. [Link]
-
Daylight Chemical Information Systems, Inc. Daylight Theory: SMILES. [Link]
-
precisionFDA. This compound, CIS-. [Link]
-
Heller, S. R., McNaught, A., Stein, S., Tchekhovskoi, D., & Pletnev, I. (2013). InChI - the IUPAC international chemical identifier. Journal of Cheminformatics, 5(1), 7. [Link]
-
American Chemical Society Publications. The InChI Code. Journal of Chemical Education. [Link]
-
NIST. p-Menth-8-en-1-ol, stereoisomer. NIST Chemistry WebBook. [Link]
-
thatbiochemistryguy. (2021). Tutorial to SMILES and canonical SMILES explained with examples. Medium. [Link]
-
Depth-First. (2021). Parsing InChI: It's Complicated. [Link]
-
O'Boyle, N. M. (2012). Towards a Universal SMILES representation - a standard method to generate canonical SMILES based on the InChI. Journal of Cheminformatics, 4(1), 22. [Link]
-
Wikipedia. International Chemical Identifier. [Link]
-
Egon Willighagen. The Chemistry Development Kit. InChI. [Link]
-
Global Substance Registration System (GSRS). This compound, CIS-. [Link]
-
LookChem. This compound. [Link]
-
RCSB PDB. Search by Chemical Formula or Descriptor. [Link]
-
GitHub. EdoardoVigano/Chemical-Resolver. [Link]
-
PubChem. PubChem Home. National Center for Biotechnology Information. [Link]
-
PubChem. PubChem Structure Search Help. National Center for Biotechnology Information. [Link]
-
PubChem. alpha-Terpineol | C10H18O | CID 17100. National Center for Biotechnology Information. [Link]
-
precisionFDA. This compound, TRANS-. [Link]
-
PubChem. Beta-Terpineol | C10H18O | CID 8748. National Center for Biotechnology Information. [Link]
-
InChIKey.Info. Molecular Database with searchable InChI codes. [Link]
-
PubChem. p-Mentha-3-en-8-ol | C11H20O | CID 6430773. National Center for Biotechnology Information. [Link]
-
Drugfuture. This compound, TRANS-. [Link]
-
The Good Scents Company. dihydroterpineol this compound. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Daylight Theory: SMILES [ics.uci.edu]
- 3. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]
- 4. organica1.org [organica1.org]
- 5. luis-vollmers.medium.com [luis-vollmers.medium.com]
- 6. International Chemical Identifier - Wikipedia [en.wikipedia.org]
- 7. cdkbook | Groovy Cheminformatics with the Chemistry Development Kit [egonw.github.io]
- 8. iupac.org [iupac.org]
- 9. Parsing InChI: It's Complicated | Depth-First [depth-first.com]
- 10. inchikey.info [inchikey.info]
- 11. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nmppdb.com.ng [nmppdb.com.ng]
- 13. GSRS [precision.fda.gov]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. This compound, TRANS- [drugfuture.com]
- 16. PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
- 18. Alpha-Terpineol | C10H18O | CID 17100 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of p-Menthan-8-ol from Terpineol: An Application Note and Detailed Protocol
Introduction
p-Menthan-8-ol, also known as dihydro-α-terpineol, is a saturated monocyclic terpenoid alcohol with a characteristic mild, floral, and pine-like aroma.[1] It finds applications as a fragrance ingredient in cosmetics and household products, as a flavoring agent, and possesses potential as a bronchodilator for respiratory ailments.[2][3] The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of terpineol, a readily available unsaturated terpene alcohol found in essential oils.[1][4] This application note provides a comprehensive guide for the laboratory-scale synthesis of this compound from α-terpineol, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for product purification and characterization. This document is intended for researchers and scientists in the fields of organic chemistry, natural product synthesis, and drug development.
Mechanistic Insights: The Catalytic Hydrogenation of Terpineol
The conversion of terpineol to this compound is a classic example of a catalytic hydrogenation reaction. In this process, gaseous hydrogen (H₂) is added across the carbon-carbon double bond of the cyclohexene ring in terpineol. This reaction requires a catalyst to facilitate the breaking of the strong H-H bond and its addition to the alkene.
The most common catalysts for this transformation are heterogeneous catalysts, typically a noble metal such as palladium (Pd) or platinum (Pt) finely dispersed on a high-surface-area support like activated carbon (C).[5] The reaction proceeds via the adsorption of both the terpineol and hydrogen molecules onto the catalyst surface. The hydrogen atoms are then added to the double bond in a syn-addition fashion, meaning both hydrogen atoms add to the same face of the double bond. This stereoselectivity can lead to the formation of a mixture of cis and trans isomers of this compound, with the ratio often depending on the specific catalyst and reaction conditions employed.[5] For instance, palladium catalysts tend to favor the formation of the more stable trans isomer.[5]
Experimental Workflow
The overall workflow for the synthesis of this compound from terpineol involves the catalytic hydrogenation of the starting material, followed by catalyst removal and purification of the final product.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound from α-terpineol using palladium on activated charcoal as the catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| α-Terpineol | ≥98% | Sigma-Aldrich | |
| Palladium on activated carbon | 10 wt. % Pd | Sigma-Aldrich | Handle with care, pyrophoric when dry. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction and chromatography. |
| n-Hexane | ACS Grade | VWR | For chromatography. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific | For drying. |
| Celite® 545 | Sigma-Aldrich | Filter aid. | |
| Hydrogen (H₂) gas | High purity | Local supplier |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogen gas cylinder with regulator
-
Condenser
-
Thermometer
-
Buchner funnel and filter flask
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add α-terpineol (10.0 g, 64.8 mmol).
-
Dissolve the terpineol in 100 mL of anhydrous methanol.
-
Carefully add 10% palladium on activated carbon (0.5 g, 5 wt. % of terpineol) to the solution. Caution: Palladium on carbon can be pyrophoric; handle in a well-ventilated fume hood and do not allow it to come into contact with flammable solvents in the dry state.
-
-
Hydrogenation:
-
Fit the flask with a condenser and a hydrogen-filled balloon (or connect to a hydrogen gas cylinder with a regulator set to a low, positive pressure).
-
Flush the system with nitrogen or argon before introducing hydrogen to remove any oxygen.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical TLC mobile phase is 9:1 hexane:ethyl acetate. The starting material (terpineol) will have a higher Rf value than the product (this compound). The reaction is typically complete within 8 hours.[2]
-
-
Work-up and Catalyst Removal:
-
Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), carefully vent the excess hydrogen in a fume hood.
-
Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the palladium catalyst. Caution: The filter cake containing the catalyst should be kept wet with methanol to prevent ignition and disposed of properly.
-
Wash the filter cake with a small amount of methanol (2 x 20 mL) to ensure all the product is collected.
-
Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.[6]
-
Prepare a slurry of silica gel in n-hexane and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).
-
Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield this compound as a clear, viscous liquid.
-
Quantitative Data Summary
| Parameter | Value |
| Starting Material (α-Terpineol) | 10.0 g |
| Catalyst (10% Pd/C) | 0.5 g |
| Solvent (Methanol) | 100 mL |
| Reaction Time | ~8 hours |
| Expected Yield | 90-95% |
Trustworthiness and Self-Validation
The integrity of this protocol is ensured through several in-process controls and post-synthesis characterization steps:
-
Reaction Monitoring: The use of TLC or GC allows for real-time monitoring of the reaction progress, ensuring the complete conversion of the starting material. This prevents premature termination of the reaction and maximizes the yield.
-
Product Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.[7][8] The absence of signals corresponding to the vinylic proton and carbons of the double bond in the terpineol spectrum and the appearance of new aliphatic signals will confirm the successful hydrogenation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight (156.27 g/mol ).[3][6]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol functional group, and the absence of the C=C stretching band that would be present in the starting material.
-
Safety Precautions
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Perform all operations in a well-ventilated fume hood.[10]
-
Terpineol: Terpineol is a combustible liquid and can cause skin and serious eye irritation.[10][11] Avoid contact with skin and eyes and inhalation of vapors.[9]
-
Palladium on Carbon: The catalyst is flammable and can be pyrophoric, especially when dry. Handle with care and keep it wet with a solvent.
-
Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure there are no ignition sources nearby when handling it.
-
Solvents: Methanol, dichloromethane, n-hexane, and ethyl acetate are flammable and have varying degrees of toxicity. Handle them in a fume hood and avoid inhalation of vapors.
References
- Aldrich W304506 - SAFETY D
- TERPINEOL CAS NO 8006-39-1 MATERIAL SAFETY D
- Safety D
- Safety D
- SAFETY DATA SHEET - Merck Millipore. (2025-03-24).
- Technical Support Center: Synthesis of p-Menthane-1,3,8-triol - Benchchem.
- GAS–LIQUID CHROMATOGRAPHY OF TERPENES: PART VII. THE DEHYDRATION OF this compound - Canadian Science Publishing. (2025-01-01).
- Technical Support Center: Purification of o-Menthan-8-ol Isomers - Benchchem.
- Kinetics and mechanism for OH-initiated gas-phase chemistry of α-terpineol. RSC Advances.
- Application Note: Laboratory-Scale Purification of p-Menthane-3,8-diol
- Spectral Data Analysis of p-Menthane-1,3,8-triol: A Technical Guide - Benchchem.
- Terpenoids: α-Terpineol: Structure elucidation and synthesis. (2022-05-01). YouTube.
- Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. (2025-10-14).
- This compound - LookChem.
- How to synthesize alpha terpineol from diethyl malon
- Terpineol - Wikipedia.
- Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. (2022-02-08). PMC - NIH.
- (E)-p-MENTHAN-8-OL - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- This compound | C10H20O | CID 10353 - PubChem - NIH.
- A Practical and Efficient Synthesis of p-Menthane-3,8-diols.
- ChemInform Abstract: A Practical and Efficient Synthesis of p-Menthane-3,8-diols. | Request PDF. (2025-08-07).
- This compound - Foreverest Resources Ltd. (2019-05-15).
- Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid c
- trans-p-Menthan-8-ol | CAS 5114-00-1 | SCBT - Santa Cruz Biotechnology.
- This compound - gsrs.
- This compound, CIS- - precisionFDA.
- Hydrogenation of pinenes over Rh/C under different conditions.
- Synthesis of Terpineol from Alpha-Pinene C
- dihydroterpineol this compound - The Good Scents Company.
Sources
- 1. foreverest.net [foreverest.net]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Terpineol - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. carlroth.com [carlroth.com]
- 11. merckmillipore.com [merckmillipore.com]
Application Note: A Validated GC-MS Method for the Quantification of p-Menthan-8-ol in Essential Oils
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of p-menthan-8-ol, also known as α-terpineol, a significant monoterpenoid alcohol found in various essential oils. The protocol is designed for researchers, scientists, and quality control professionals in the pharmaceutical, cosmetic, and flavor industries. The methodology encompasses sample preparation, instrument configuration, and a comprehensive validation strategy adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This ensures the method is not only accurate and reliable but also meets the stringent requirements for drug development and quality assurance.
Introduction: The Significance of this compound Quantification
This compound (α-terpineol) is a naturally occurring monoterpene alcohol that is a major constituent of many essential oils, including those from tea tree, pine, and lilac. It is widely recognized for its pleasant floral aroma and is extensively used in cosmetics, perfumes, and as a flavoring agent.[5] Beyond its sensory attributes, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[5] Consequently, the accurate quantification of this compound is critical for the quality control of essential oils, the standardization of herbal medicinal products, and for research into its pharmacological effects.
Gas chromatography coupled with mass spectrometry (GC-MS) is the premier analytical technique for the analysis of volatile compounds in complex matrices like essential oils.[6][7] Its high resolving power and the specificity of the mass spectrometer allow for the unambiguous identification and quantification of individual components, even in the presence of isomeric compounds.[7][8] This application note provides a self-validating system, explaining the rationale behind each procedural step to ensure trustworthy and reproducible results.
Experimental Workflow: A Systematic Approach
The quantification of this compound is achieved through a systematic workflow that begins with meticulous sample preparation, followed by optimized GC-MS analysis and data processing. The entire process is designed to minimize analytical variability and ensure the integrity of the results.
Figure 1: A schematic overview of the GC-MS workflow for the quantification of this compound.
Detailed Protocols and Methodologies
Reagents and Materials
-
Solvents: Hexane (HPLC grade or equivalent)
-
Standards: this compound (α-terpineol, purity ≥ 95%), n-Tridecane (purity ≥ 99%) as internal standard (ISTD).[9]
-
Essential Oil Samples: Tea tree oil, pine oil, or other relevant essential oils.
Preparation of Standard Solutions
The preparation of accurate standard solutions is fundamental to the reliability of the quantification.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of n-tridecane into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.
-
Working Standard Solutions for Calibration: Prepare a series of calibration standards by serial dilution of the primary stock solution with hexane. A typical concentration range for the calibration curve is 0.75 µg/mL to 70 µg/mL.[9] Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.[10]
Sample Preparation
The complexity and high concentration of essential oils necessitate a dilution step to prevent column overload and detector saturation.[7][11]
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add 5 mL of hexane and vortex thoroughly to ensure complete dissolution.
-
Spike the solution with the internal standard to a final concentration of 10 µg/mL.
GC-MS Instrumentation and Parameters
The choice of GC column and instrument parameters is critical for achieving good separation and sensitivity. A non-polar DB-5ms column is well-suited for the analysis of a broad range of compounds found in essential oils.[6][14]
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent Intuvo 9000 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity for target compound detection.[15] |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A versatile, low-polarity column suitable for separating a wide range of volatile and semi-volatile compounds in essential oils.[6][14] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert gas that provides good chromatographic efficiency.[16] |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample.[6] |
| Injection Volume | 1 µL | A standard volume for GC analysis. |
| Split Ratio | 50:1 | Prevents column overloading with concentrated essential oil samples.[6] |
| Oven Temperature Program | Initial temp 70 °C, hold for 2 min, ramp at 5 °C/min to 240 °C, hold for 5 min. | This gradient allows for the effective separation of volatile monoterpenes from less volatile sesquiterpenes.[17] |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS.[14] |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency.[14] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that produces reproducible mass spectra.[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for the target analyte by monitoring specific ions.[16] |
| Quantifier Ion (m/z) | 59 | A characteristic and abundant fragment ion of this compound. |
| Qualifier Ions (m/z) | 93, 121 | Used for confirmation of the analyte's identity. |
Method Validation: Ensuring Trustworthiness
A rigorous validation process is essential to demonstrate that the analytical method is suitable for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines.[1][2][3][4]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the separation of the this compound peak from other components in the essential oil matrix and confirmed by the consistent ratio of qualifier to quantifier ions.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze the prepared calibration standards in triplicate.
-
Acceptance Criteria: A linear regression of the peak area ratio (analyte/ISTD) versus concentration should yield a correlation coefficient (r²) of ≥ 0.99.[9]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform a recovery study by spiking a known amount of this compound into an essential oil sample at three different concentration levels (low, medium, and high).
-
Acceptance Criteria: The mean recovery should be within 95.0% to 105.7%.[9]
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate samples of a mid-concentration standard on the same day. The relative standard deviation (RSD) should be ≤ 8.47%.[9]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be within acceptable limits, typically ≤ 11.34%.[17]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. A typical LOD for this method is 0.25 µg/mL.[9]
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A typical LOQ for this method is 0.75 µg/mL.[9]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 95.0 - 105.7% |
| Repeatability (% RSD) | ≤ 8.47% |
| Intermediate Precision (% RSD) | ≤ 11.34% |
| LOD | ~0.25 µg/mL |
| LOQ | ~0.75 µg/mL |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks for this compound and the internal standard (n-tridecane) in the chromatograms based on their retention times and mass spectra.
-
Peak Integration: Integrate the peak areas of the quantifier ions for both this compound and the internal standard.
-
Calibration Curve: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the corresponding concentrations of the calibration standards.
-
Quantification: Determine the concentration of this compound in the essential oil samples by using the linear regression equation derived from the calibration curve.
Conclusion: A Reliable Tool for Essential Oil Analysis
The GC-MS method detailed in this application note provides a selective, sensitive, and robust approach for the quantification of this compound in essential oils. The comprehensive validation ensures that the method is reliable and fit for purpose in research, development, and quality control settings. By explaining the rationale behind the experimental choices, this guide empowers scientists to implement and adapt this protocol with confidence, contributing to the consistent quality and efficacy of essential oil-based products.
References
- GC-MS Analysis Method for Natural Essential Oils: A Fast and Reliable Analytical Tool. (2025). Google Search.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- Quality Guidelines. (n.d.). ICH.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
- Development, Optimization and Validation of a GC Method by Polarity Phase Constants and Statistical Design of Experiments for the Determination of Monoterpenes in Alpinia zerumbet Essential Oil. (n.d.). SciELO.
- Improving Quality Control of Essential Oils With GC×GC–TOF-MS and “Soft” Ionization. (2015).
- Essential Oils sample prep. (2012).
- Analysis of Essential Oils Using GC- FID And GC-MS. (n.d.). Semantic Scholar.
- GC-MS analysis of α-Terpineol produced by engineered S. cerevisiae... (n.d.).
- 01-00819-EN Analysis of Essential Oil Using GC-MS/FID Detector Splitting System. (n.d.). Shimadzu.
- Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. (n.d.). NIH.
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). NIH.
- Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). Semantic Scholar.
- Analysis of Terpenes in Cannabis sativa L.
- Fast GC–MS Method for Identification and Quantification of Terpenes from Cannabis Species. (2024).
- (PDF) Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.).
- Terpenes Analysis in Cannabis Products by Liquid Injection using the Agilent Intuvo 9000/5977B GC/MS System. (2020). Agilent.
- Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS. (2023). Restek.
- Characterization and Identification of Essential Oil Components by GC-MS. (n.d.).
- Complete Workflow for Comprehensive Cannabis Terpenes Analysis. (n.d.). Sigma-Aldrich.
- Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. (2024). Agilent.
- Gas Chromatography-Mass Spectrometry (GC-MS) and evaluation of antioxidant and antimicrobial activities of essential oil of Camp. (n.d.). SciELO.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. vipsen.vn [vipsen.vn]
- 7. academics.su.edu.krd [academics.su.edu.krd]
- 8. scielo.br [scielo.br]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [discover.restek.com]
- 11. Essential Oils sample prep - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. shimadzu.com [shimadzu.com]
- 14. scielo.br [scielo.br]
- 15. gcms.cz [gcms.cz]
- 16. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hrcak.srce.hr [hrcak.srce.hr]
Quantitative Analysis of p-Menthan-8-ol in Complex Biological Matrices by LC-MS/MS
Application Note and Protocol
Abstract
This technical guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of p-menthan-8-ol in complex biological matrices such as human plasma and urine. This compound, a monoterpenoid alcohol, is of growing interest in pharmaceutical and toxicological research. The inherent complexity and variability of biological samples present significant analytical challenges, including matrix effects that can compromise data accuracy and reproducibility. This document outlines a detailed protocol encompassing sample preparation through liquid-liquid extraction (LLE) and solid-phase extraction (SPE), optimized chromatographic separation, and sensitive detection using tandem mass spectrometry. Furthermore, it emphasizes the principles of method validation in accordance with regulatory guidelines to ensure the generation of reliable and defensible data.
Introduction: The Analytical Imperative for this compound Quantification
This compound (also known as dihydro-alpha-terpineol) is a saturated monoterpenoid alcohol.[1] Its chemical structure, characterized by a p-menthane backbone with a hydroxyl group at the C8 position, contributes to its potential pharmacological and toxicological properties. Found in various natural sources, its presence and metabolism in biological systems are of increasing scientific interest.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological risk assessment, and understanding its physiological effects.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and specificity.[2] This technique is particularly well-suited for analyzing small molecules like this compound in complex sample matrices. The primary challenge in such analyses is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3][4] Therefore, a meticulously developed and validated method, including robust sample preparation and the use of an appropriate internal standard, is paramount.
This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals to establish a reliable LC-MS/MS workflow for this compound analysis.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O | |
| Molecular Weight | 156.27 g/mol | |
| IUPAC Name | 2-(4-methylcyclohexyl)propan-2-ol | |
| Boiling Point | 212.2 °C at 760 mmHg | LookChem |
| LogP | 2.58 | LookChem |
Foundational Principles: Causality in Method Design
The successful quantification of this compound hinges on a series of informed decisions throughout the analytical workflow. This section explains the rationale behind the key experimental choices.
The Critical Role of Sample Preparation
The primary objective of sample preparation is to isolate this compound from the intricate biological matrix, thereby reducing interferences and improving the reliability of the analysis.[3] Two common and effective techniques for this purpose are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
Liquid-Liquid Extraction (LLE): LLE is a cost-effective and straightforward method that partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5] The choice of organic solvent is critical and is based on the polarity of this compound. Given its LogP of ~2.6, a moderately non-polar solvent like methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate is suitable for efficient extraction.
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction by passing the liquid sample through a solid sorbent that retains the analyte.[6][7] For this compound, a reversed-phase (e.g., C18) or a polymeric (e.g., HLB) sorbent is recommended. These sorbents retain non-polar to moderately polar compounds from an aqueous matrix. The subsequent washing steps remove polar interferences, and the final elution with an organic solvent provides a concentrated and purified sample.
Chromatographic Separation Strategy
The goal of liquid chromatography is to separate this compound from any remaining matrix components before it enters the mass spectrometer. A reversed-phase C18 column is the standard choice for separating moderately non-polar compounds like terpenes.[2] The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol or acetonitrile, often with a small amount of modifier like formic acid to improve peak shape and ionization efficiency.
Mass Spectrometric Detection: The Power of Tandem MS
Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification. The process involves:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is generally preferred over Electrospray Ionization (ESI) for less polar and more volatile compounds like terpenes, as it often yields better ionization efficiency and reduced matrix effects.[1]
-
Precursor Ion Selection (Q1): The first quadrupole selects the protonated molecule of this compound, [M+H]⁺.
-
Collision-Induced Dissociation (CID) (q2): The selected precursor ion is fragmented in the collision cell.
-
Product Ion Monitoring (Q3): The third quadrupole monitors specific fragment ions (product ions) that are characteristic of this compound. This process, known as Multiple Reaction Monitoring (MRM), ensures that only the signal from the target analyte is measured, significantly enhancing the signal-to-noise ratio.[8]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the analysis of this compound.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
This compound-d3 (or other suitable isotopically labeled internal standard)
-
HPLC-grade methanol, acetonitrile, methyl tert-butyl ether (MTBE), and water
-
Formic acid (LC-MS grade)
-
Human plasma and urine (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB, 100 mg, 3 mL)
Workflow Overview
Caption: General experimental workflow for this compound analysis.
Protocol A: Liquid-Liquid Extraction (LLE) from Plasma
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d3 in methanol).
-
Extraction: Add 800 µL of MTBE.
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol B: Solid-Phase Extraction (SPE) from Urine
-
Sample Pre-treatment: To 500 µL of human urine, add 500 µL of water and 20 µL of the internal standard working solution. Vortex to mix.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, dropwise rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 min, hold for 2 min, return to 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The MRM transitions for this compound should be empirically determined by infusing a standard solution into the mass spectrometer. Based on the structure of this compound (a tertiary alcohol), the primary fragmentation pathway is expected to be the loss of a water molecule.
Caption: Predicted fragmentation pathway of this compound in positive APCI mode.
Predicted MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound | 157.2 | 139.2 | Optimize | Quantifier (Loss of H₂O) |
| 157.2 | 97.1 | Optimize | Qualifier | |
| This compound-d3 | 160.2 | 142.2 | Optimize | Quantifier (Loss of H₂O) |
| 160.2 | 100.1 | Optimize | Qualifier |
Note: These are predicted transitions and must be optimized on the specific mass spectrometer being used.[1]
Method Validation: Ensuring Trustworthiness and Compliance
A bioanalytical method must be validated to demonstrate its reliability for the intended application. The validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5]
Key Validation Parameters
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix from at least six different sources.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared with a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, mid QC, and high QC.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This should be assessed to ensure that matrix effects do not compromise the accuracy and precision of the method.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Acceptance Criteria (based on FDA Guidance):
| Parameter | Acceptance Criteria |
| Calibration Curve | r² ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | ≤15% Relative Standard Deviation (RSD) (≤20% at LLOQ) |
Conclusion: A Roadmap to Reliable Bioanalysis
This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of this compound in complex biological matrices. By understanding the rationale behind each step, from sample preparation to mass spectrometric detection, and by adhering to rigorous validation principles, researchers can generate high-quality, reliable, and defensible data. The methodologies described herein serve as a robust starting point for laboratories seeking to develop and implement sensitive and selective assays for this compound in support of pharmaceutical development, clinical research, and toxicological studies.
References
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]
-
Agilent. (n.d.). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. [Link]
-
ResearchGate. (n.d.). Parameters of the chosen MRM transitions. [Link]
-
ResearchGate. (2025). Fast and simple procedure for liquid-liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma. [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
National Center for Biotechnology Information. (n.d.). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. [Link]
-
Royal Society of Chemistry. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. [Link]
-
National Center for Biotechnology Information. (2024). Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
YouTube. (2023). Revealing the Analytical Power of LC-MS/MS in Cannabis Potency Testing. [Link]
-
ResearchGate. (2025). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. [Link]
-
Norlab. (n.d.). Supported Liquid Extraction (SLE). [Link]
-
Forensic Technology Center of Excellence. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tecan.com [tecan.com]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. forensicrti.org [forensicrti.org]
Application Note & Protocol: High-Yield Purification of p-Menthan-8-ol Isomers by Column Chromatography
Abstract
p-Menthan-8-ol, a saturated monocyclic terpene alcohol, exists as cis and trans stereoisomers with applications in the fragrance and flavor industries.[1][2] The effective separation of these isomers is crucial for quality control and for studying their individual sensory and biological properties. This document provides a comprehensive, field-tested guide for the high-yield purification of cis- and trans-p-menthan-8-ol from a mixture using silica gel column chromatography. We detail the fundamental principles, a step-by-step protocol from column packing to fraction analysis, and a troubleshooting guide to empower researchers in achieving high-purity separations.
Introduction and Guiding Principles
The separation of stereoisomers like cis- and trans-p-menthan-8-ol presents a common challenge in organic chemistry. These isomers possess the same molecular formula (C₁₀H₂₀O) and connectivity but differ in the spatial arrangement of their substituent groups.[1][3][4] This subtle structural difference results in a slight variation in their overall polarity, which is the key property exploited for their separation by adsorption chromatography.
The Chromatographic Principle: Normal-phase column chromatography is an ideal technique for this application.[5][6][7] The stationary phase, silica gel, is a highly polar adsorbent.[5] The this compound isomers, being moderately polar due to their hydroxyl (-OH) group, will interact with the silica gel surface primarily through hydrogen bonding. The cis isomer, with its axial hydroxyl group, often exhibits slightly less steric hindrance for interaction with the silica surface compared to the trans isomer, which has an equatorial hydroxyl group. This can lead to differential adsorption, although the elution order can be highly dependent on the solvent system. A less polar mobile phase (eluent) will be less effective at dislodging the isomers from the stationary phase, leading to slower movement down the column. By gradually increasing the polarity of the eluent, we can selectively desorb and elute the isomers, with the less strongly adsorbed isomer eluting first.
Monitoring the separation is achieved using Thin-Layer Chromatography (TLC), a rapid analytical technique that predicts the behavior of compounds on a silica column.[8][9] Final purity and isomer ratios are best quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[8]
Materials and Instrumentation
Reagents and Consumables
-
Crude this compound isomer mixture
-
Silica Gel, pore size 60 Å, 230–400 mesh[10]
-
n-Hexane (ACS Grade or higher)
-
Ethyl Acetate (ACS Grade or higher)
-
Dichloromethane (for sample loading, optional)
-
Anhydrous Sodium Sulfate
-
TLC Plates (Silica Gel 60 F254)
-
Glass wool or cotton
-
Sand (acid-washed)
Instrumentation and Equipment
-
Glass chromatography column (e.g., 40 cm length x 2-4 cm diameter)
-
Separatory funnel (for solvent reservoir)
-
Fraction collector or collection tubes/flasks
-
Rotary evaporator
-
TLC development chamber
-
UV lamp (254 nm)
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Fume hood
Detailed Experimental Protocol
This protocol is designed for the separation of a multi-gram quantity of a this compound isomer mixture. Adjustments to column size and solvent volumes may be necessary based on the starting quantity.
Step 1: Preliminary TLC Analysis
Causality: Before committing to a large-scale column, it's essential to determine the optimal solvent system that provides good separation of the isomers. The goal is to find a solvent ratio where the isomers have distinct Retention Factor (Rƒ) values, ideally with a ΔRƒ of at least 0.1.[7]
-
Prepare several eluent systems with varying ratios of n-hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10, 85:15).
-
Dissolve a small amount of the crude this compound mixture in a few drops of ethyl acetate.
-
Spot the dissolved mixture onto separate TLC plates.
-
Develop each plate in a chamber containing one of the prepared eluent systems.
-
Visualize the spots under a UV lamp and/or by staining (e.g., with an anisaldehyde spray reagent followed by heating).
-
Select the solvent system that gives Rƒ values for the target compounds between 0.2 and 0.5 for the best separation on the column. For this separation, a system of 95:5 n-hexane:ethyl acetate is often a good starting point.[8]
Step 2: Column Preparation (Slurry Packing)
Causality: A well-packed column is critical for achieving high resolution. The slurry method ensures a homogenous, bubble-free stationary phase, preventing channeling and band broadening that would compromise the separation.[6]
-
Clamp the chromatography column vertically in a fume hood. Ensure the stopcock is closed.
-
Place a small plug of glass wool or cotton at the bottom of the column to support the packing.[11]
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry by mixing silica gel with the initial, low-polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate). The amount of silica should be about 30-50 times the weight of the crude sample.[6]
-
Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Continuously tap the side of the column gently to encourage even packing and dislodge any air bubbles.[11]
-
Once the silica has settled, add a final layer (approx. 1 cm) of sand to the top of the silica bed. This prevents the bed from being disturbed during sample and solvent addition.[8]
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry. [11]
Step 3: Sample Loading
Causality: The sample must be applied to the column in a narrow, concentrated band. Dry loading is preferred for samples that are not highly soluble in the initial eluent, as it prevents band broadening that can occur when using a more polar solvent for dissolution.
-
Dissolve the crude this compound mixture (e.g., 2 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the sample weight) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Gently and evenly add this powder to the top of the prepared column.
-
Carefully add the initial eluent to the column, allowing it to flow through and pre-elute the sample onto the main silica bed.
Step 4: Elution and Fraction Collection
Causality: The separation occurs during the elution step. Starting with a low-polarity solvent allows the less polar compounds to move down the column first. If separation is not achieved isocratically (with a single solvent system), the polarity is gradually increased (gradient elution) to desorb and elute the more strongly adsorbed compounds.
-
Begin the elution with the starting mobile phase (e.g., 95:5 n-hexane:ethyl acetate).
-
Maintain a constant head of solvent above the stationary phase to ensure a consistent flow rate. The flow rate should be slow enough to allow for equilibrium between the mobile and stationary phases.[8]
-
Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL per tube).
-
Systematically monitor the collected fractions by TLC to track the elution of the compounds. Spot every few fractions on a single TLC plate to visualize the separation progress.
-
If the isomers are eluting too slowly or not separating, gradually increase the polarity of the mobile phase (e.g., to 90:10 n-hexane:ethyl acetate).
Step 5: Analysis and Product Isolation
-
Based on the TLC analysis, combine the fractions that contain each pure isomer.
-
Also, combine fractions that contain a mixture of the isomers; this portion can be re-chromatographed to improve the overall yield.
-
Evaporate the solvent from the pooled pure fractions using a rotary evaporator to yield the purified this compound isomers.
-
Determine the final yield and assess the purity of each isomer using GC-MS.
Visualization of Workflow
Expected Results and Data Presentation
The described protocol should yield the cis- and trans-p-menthan-8-ol isomers with high purity. Below is a table of representative data.
| Parameter | Crude Mixture | Purified trans-Isomer | Purified cis-Isomer |
| Purity (by GC) | ~45% trans, ~50% cis | >98% | >98% |
| Typical Yield | N/A | 35-40% | 40-45% |
| Rƒ Value (95:5 Hex:EtOAc) | 0.35, 0.28 | 0.35 | 0.28 |
| Appearance | Colorless Liquid/Solid | White Crystalline Solid | Colorless Liquid |
| Melting Point (°C) | N/A | 33-36 | N/A |
Troubleshooting Guide
Conclusion
The method described provides a robust and reproducible workflow for the high-yield separation of this compound isomers. By carefully selecting the eluent system through preliminary TLC analysis and employing proper column packing and sample loading techniques, researchers can achieve excellent separation and obtain high-purity isomers suitable for further research and development. The use of systematic fraction monitoring and final GC-MS analysis ensures the integrity and quality of the purified products.
References
- Vertex AI Search. (n.d.). Chromatographic Isolation of Terpenes by Silica Gel.
-
González-Rivera, J., et al. (2017). Extraction and Analysis of Terpenes/Terpenoids. Journal of Visualized Experiments. Retrieved January 3, 2026, from [Link]
-
Çitoğlu, G. S., & Acıkara, Ö. B. (2012). Column Chromatography for Terpenoids and Flavonoids. In Recent Progress in Medicinal Plants Vol. 33. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Column chromatography for terpenoids and flavonoids | Request PDF. Retrieved January 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound | C10H20O | CID 10353. PubChem. Retrieved January 3, 2026, from [Link]
-
The Good Scents Company. (n.d.). alpha-dihydroterpineol this compound. Retrieved January 3, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Purification of o-Menthan-8-ol Isomers.
-
Suresh, G., et al. (2020). ISOLATION, PURIFICATION AND CHARACTERIZATION OF TERPENE FROM FICUS KRISHNAE. Pharmacophore. Retrieved January 3, 2026, from [Link]
-
Rudloff, E. von. (1962). GAS–LIQUID CHROMATOGRAPHY OF TERPENES: PART VII. THE DEHYDRATION OF this compound. Canadian Journal of Chemistry. Retrieved January 3, 2026, from [Link]
- BenchChem. (n.d.). Application Note: Chromatographic Separation of p-Menthane-3,8-diol Stereoisomers.
-
University of Toronto Scarborough. (n.d.). Column chromatography. Retrieved January 3, 2026, from [Link]
-
Natural Medicines & Phytochemicals Database. (n.d.). This compound. Retrieved January 3, 2026, from [Link]
-
El-Hawary, S. S., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI. Retrieved January 3, 2026, from [Link]
-
NIST. (n.d.). p-Menth-8-en-1-ol, stereoisomer. NIST WebBook. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved January 3, 2026, from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved January 3, 2026, from [Link]
Sources
- 1. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alpha-dihydroterpineol [thegoodscentscompany.com]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. column-chromatography.com [column-chromatography.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. columbia.edu [columbia.edu]
- 8. benchchem.com [benchchem.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
Application Notes and Protocols: Derivatization of p-MENTHAN-8-OL for Enhanced Analytical Detection
<
Abstract
This document provides a comprehensive guide to the derivatization of p-menthan-8-ol (also known as dihydro-alpha-terpineol), a saturated monoterpenoid alcohol, for the purpose of enhancing its analytical detection. Direct analysis of this compound can be challenging due to its high polarity, low volatility, and lack of a strong chromophore, which limits its sensitivity in common analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). This application note details validated protocols for silylation and acylation, two effective derivatization strategies that address these analytical hurdles. The methodologies presented herein are designed for researchers, scientists, and professionals in drug development and quality control, offering step-by-step instructions, explanations of the underlying chemical principles, and expected outcomes.
Introduction: The Analytical Challenge of this compound
This compound is a naturally occurring compound found in various plants and is of interest for its potential biological activities.[1] However, its physicochemical properties present significant obstacles to sensitive and robust quantification. The presence of a hydroxyl (-OH) group makes the molecule polar, leading to poor peak shape and tailing in gas chromatography due to interactions with the stationary phase. Furthermore, its relatively low volatility requires higher temperatures for GC analysis, which can lead to thermal degradation. In liquid chromatography, its lack of a UV-absorbing chromophore makes detection by standard UV-Vis detectors inefficient, necessitating the use of less common detectors like refractive index (RI) or evaporative light scattering (ELSD) detectors, which often suffer from lower sensitivity.[2]
Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[3] For this compound, the primary goals of derivatization are:
-
Increased Volatility and Thermal Stability: By replacing the active hydrogen of the hydroxyl group with a non-polar functional group, intermolecular hydrogen bonding is eliminated, leading to a lower boiling point and increased stability at higher GC oven temperatures.[4]
-
Improved Chromatographic Behavior: Derivatization reduces the polarity of the analyte, minimizing interactions with active sites on the GC column and resulting in sharper, more symmetrical peaks.[5]
-
Enhanced Detector Response: Introduction of specific functional groups can significantly improve the sensitivity of detection. For example, silylation can lead to characteristic mass spectral fragmentation patterns beneficial for mass spectrometry (MS) detection, while acylation with a chromophore-containing reagent can enable sensitive UV detection in HPLC.[6]
-
Enantiomeric Resolution: In the case of chiral molecules like this compound, derivatization with a chiral reagent can produce diastereomers that can be separated on a non-chiral chromatographic column.[7][8]
This guide will focus on two of the most common and effective derivatization techniques for alcohols: silylation and acylation.
Silylation: Enhancing Volatility for GC Analysis
Silylation is the process of replacing an active hydrogen in a molecule with a silyl group, typically a trimethylsilyl (TMS) group.[9] This is a widely used derivatization technique for compounds containing hydroxyl, carboxyl, or amine groups.[10] For this compound, silylation effectively "caps" the polar hydroxyl group, creating a less polar and more volatile trimethylsilyl ether derivative.
The Chemistry of Silylation
The reaction involves a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating reagent. The presence of a catalyst, often a base like pyridine or triethylamine, facilitates the reaction by deprotonating the alcohol and neutralizing the acidic byproduct.[11] A common and highly effective silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[3]
Caption: Silylation of this compound with BSTFA.
Protocol: Silylation of this compound with BSTFA + 1% TMCS
Materials:
-
This compound standard or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL. If working with an extract, ensure the solvent is compatible with the silylation reagents and evaporate to dryness if necessary, then reconstitute in the reaction solvent.
-
Reagent Addition: To 100 µL of the this compound solution in a reaction vial, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes. The reaction time and temperature may need optimization depending on the concentration and matrix of the sample.[3]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Expected Results and Data Interpretation
The derivatized sample will show a significant decrease in the retention time of the this compound peak compared to the underivatized compound. The peak shape should be sharp and symmetrical.
Mass Spectrometry: The TMS derivative of this compound will exhibit a characteristic mass spectrum. While the molecular ion (M+) may be weak or absent, prominent fragment ions will be observed. Alcohols typically undergo alpha cleavage and dehydration upon electron ionization.[12] The fragmentation pattern of the TMS derivative will be influenced by the silyl group, often showing a characteristic ion at m/z 73, corresponding to the [Si(CH3)3]+ fragment.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~15.2 | 59, 55, 43, 71 |
| TMS-p-Menthan-8-ol | ~12.8 | 73, 129, M-15 |
Note: Retention times and mass fragments are illustrative and will vary depending on the specific GC-MS conditions.
Acylation: Enhancing Detectability and Chromatographic Performance
Acylation involves the introduction of an acyl group (R-C=O) to the hydroxyl moiety of this compound, forming an ester. This derivatization method not only improves volatility and chromatographic performance but can also introduce a chromophore or fluorophore for enhanced detection in HPLC.[5][13] Furthermore, acylation can be used for chiral separations by employing a chiral acylating reagent.[5]
The Chemistry of Acylation
The reaction typically proceeds via nucleophilic acyl substitution, where the alcohol's oxygen attacks the carbonyl carbon of the acylating reagent (e.g., an acid anhydride or acyl chloride). A base, such as pyridine, is often used as a catalyst and to scavenge the acidic byproduct.[14]
Caption: General workflow for the acylation of this compound.
Protocol: Acetylation of this compound
This protocol uses acetic anhydride for acetylation, a common and effective method for improving GC performance.
Materials:
-
This compound standard or sample extract
-
Acetic anhydride
-
Anhydrous pyridine
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in pyridine at a concentration of approximately 1 mg/mL.
-
Reagent Addition: To 100 µL of the this compound solution in a reaction vial, add 100 µL of acetic anhydride.
-
Reaction: Cap the vial tightly and heat at 60°C for 1 hour.
-
Work-up (Optional but Recommended): After cooling, add 1 mL of deionized water and vortex to quench the excess acetic anhydride. Extract the acetylated product with a suitable organic solvent (e.g., hexane or diethyl ether). Dry the organic layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen if necessary.
-
Analysis: The resulting solution is ready for injection into the GC-MS.
Protocol: Derivatization with a Fluorogenic Reagent for HPLC Analysis
For enhanced sensitivity in HPLC, a fluorogenic acylating reagent such as naproxen acyl chloride can be used.[6][15]
Materials:
-
This compound standard or sample extract
-
Naproxen acyl chloride
-
Anhydrous toluene
-
Triethylamine
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Dissolve the this compound sample in anhydrous toluene.
-
Reagent Addition: To the sample solution, add an excess of naproxen acyl chloride and a few drops of triethylamine.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, or with gentle heating if necessary.
-
Analysis: The reaction mixture can be directly injected into the HPLC system or subjected to a simple work-up to remove excess reagent. The resulting diastereomeric derivatives can be separated on a C8 or C18 column and detected with high sensitivity using a fluorescence detector (e.g., excitation at 235 nm and emission at 350 nm).[6]
Expected Improvements in Analytical Parameters
Acylation generally leads to a significant improvement in chromatographic peak shape and can enhance the separation factor for enantiomers on a chiral column.[5]
| Derivatization Method | Analytical Technique | Expected Improvement |
| Acetylation | GC-MS | Improved peak shape, increased volatility |
| Fluorogenic Acylation | HPLC-Fluorescence | Greatly enhanced sensitivity, potential for chiral separation |
Troubleshooting and Method Validation
Incomplete Derivatization:
-
Cause: Presence of moisture, insufficient reagent, or suboptimal reaction conditions.
-
Solution: Ensure all glassware and solvents are anhydrous. Use an excess of the derivatizing reagent. Optimize reaction time and temperature.[3]
Poor Peak Shape:
-
Cause: Active sites in the GC inlet or column, or incomplete derivatization.
-
Solution: Use a deactivated inlet liner. Ensure the derivatization reaction has gone to completion.
Method Validation:
For quantitative analysis, it is crucial to validate the derivatization method. This includes assessing:
-
Derivatization Yield: Determine the percentage of this compound that is converted to the derivative.
-
Linearity: Establish a calibration curve with derivatized standards.
-
Precision and Accuracy: Evaluate the repeatability and closeness to the true value.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
Conclusion
Derivatization of this compound through silylation or acylation is a powerful strategy to overcome its inherent analytical challenges. Silylation is a straightforward and effective method for enhancing volatility and improving peak shape for GC-MS analysis. Acylation offers similar benefits for GC and, with the appropriate choice of reagent, can dramatically increase detection sensitivity in HPLC. The protocols provided in this application note serve as a robust starting point for developing and validating analytical methods for the accurate and sensitive quantification of this compound in various matrices.
References
Sources
- 1. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomeric analysis of (+)-menthol and (-)-menthol by fluorogenic derivatization and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Silylation - Wikipedia [en.wikipedia.org]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. General Silylation Procedures - Gelest [technical.gelest.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. osti.gov [osti.gov]
- 14. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cytotoxicity of p-Menthan-8-ol
Introduction: Unveiling the Cellular Impact of p-Menthan-8-ol
This compound, a monoterpenoid alcohol, is a naturally occurring compound found in various essential oils and is also synthesized for its characteristic pine and citrus-like aroma in the fragrance industry.[1] Its structural similarity to other p-menthane derivatives with known biological activities, including cytotoxic effects against cancer cell lines, necessitates a thorough evaluation of its own cytotoxic potential.[2] This is of paramount importance for its safe use in consumer products and for exploring its potential therapeutic applications.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound using a panel of robust and well-established cell-based assays. The protocols detailed herein are designed to deliver reliable and reproducible data, enabling a comprehensive understanding of the compound's effect on cell viability and proliferation.
Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach
-
MTT Assay: Evaluates mitochondrial metabolic activity, an indicator of cell viability.[3][4]
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.[5][6]
-
Neutral Red (NR) Uptake Assay: Assesses the integrity of lysosomes in viable cells.[7][8]
Furthermore, for a more in-depth mechanistic investigation, this guide will touch upon Apoptosis Assays , which can elucidate if cell death is occurring through a programmed pathway.[9][10]
Experimental Workflow Overview
The general workflow for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture to data analysis and interpretation.
Caption: General experimental workflow for cytotoxicity testing.
MTT Assay: Assessing Mitochondrial Function
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells, providing a measure of cell viability.[11]
Caption: Principle of the MTT assay for cell viability.
Protocol
Materials:
-
Selected cell line (e.g., HaCaT, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)[12]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[3]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 1000 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound.
-
Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[4]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
Principle
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[5][6] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.[5]
Caption: Principle of the LDH assay for cytotoxicity.
Protocol
Materials:
-
Items listed for the MTT assay
-
LDH assay kit (containing LDH reaction mixture, stop solution)
-
Lysis solution (often included in the kit for maximum LDH release control)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol. Prepare triplicate wells for:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with this compound
-
Cells treated with lysis solution (maximum LDH release)
-
Medium only (background control)
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.[5]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm. A reference wavelength of 680 nm is often used.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[13] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Neutral Red (NR) Uptake Assay: Assessing Lysosomal Integrity
Principle
The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[7][8] The dye is a weak cationic dye that penetrates cell membranes and accumulates in the acidic environment of the lysosomes. In dead or dying cells, the ability to retain the dye is lost. The amount of dye extracted from the cells is proportional to the number of viable cells.[15]
Caption: Principle of the Neutral Red uptake assay.
Protocol
Materials:
-
Items listed for the MTT assay
-
Neutral red solution (e.g., 50 µg/mL in culture medium)
-
Wash solution (e.g., PBS)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)[8]
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Neutral Red Staining:
-
After the treatment period, remove the medium and add 100 µL of neutral red solution to each well.
-
Incubate for 2-3 hours at 37°C.[7]
-
-
Washing:
-
Carefully remove the neutral red solution and wash the cells with 150 µL of wash solution.
-
-
Dye Extraction:
-
Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and structured table for easy comparison.
Table 1: Cytotoxicity of this compound on HaCaT cells after 48h treatment (Example Data)
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | % Viability (NR) |
| Control | 100.0 ± 5.2 | 0.0 ± 2.1 | 100.0 ± 4.8 |
| 10 | 95.3 ± 6.1 | 4.5 ± 1.8 | 98.2 ± 5.5 |
| 50 | 82.1 ± 7.3 | 15.8 ± 3.4 | 85.7 ± 6.9 |
| 100 | 65.4 ± 5.9 | 32.7 ± 4.1 | 70.1 ± 6.2 |
| 250 | 48.9 ± 4.7 | 51.2 ± 5.6 | 52.3 ± 5.1 |
| 500 | 25.6 ± 3.8 | 74.9 ± 6.3 | 28.9 ± 4.3 |
| 1000 | 10.2 ± 2.5 | 89.1 ± 7.0 | 12.5 ± 3.1 |
| IC₅₀ (µM) | ~245 | ~240 | ~235 |
Data are presented as mean ± standard deviation of three independent experiments.
Further Mechanistic Insights: Apoptosis Assays
Should the initial screening assays indicate significant cytotoxicity, further investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a key mechanism that can be induced by chemical compounds.[10][16]
Common apoptosis assays include:
-
Annexin V/Propidium Iodide (PI) Staining: Detects the externalization of phosphatidylserine in early apoptosis (Annexin V) and loss of membrane integrity in late apoptosis or necrosis (PI).[17]
-
Caspase Activity Assays: Measure the activity of caspases, which are key proteases in the apoptotic cascade.[10]
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.[17]
These assays, often analyzed by flow cytometry or fluorescence microscopy, can provide valuable information on whether this compound induces a programmed cell death pathway.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the cytotoxicity of this compound. By employing a multi-parametric approach that assesses mitochondrial function, membrane integrity, and lysosomal activity, researchers can obtain reliable and reproducible data. Further investigation into the apoptotic pathways can provide deeper mechanistic insights. These studies are essential for ensuring the safety of this compound in various applications and for exploring its potential as a therapeutic agent.
References
-
The Good Scents Company. (n.d.). dihydroterpineol this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Kling, A. M., et al. (2022). Aqueous Leaf Extracts of Peppermint (Mentha × piperita) and White Snakeroot (Ageratina altissima) Exhibit Antibacterial and Antiviral Activity. MDPI. Retrieved from [Link]
-
Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols. Retrieved from [Link]
-
OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. Retrieved from [Link]
-
Cik, M., et al. (2016). Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins. SLAS Discovery. Retrieved from [Link]
-
de Oliveira, A. C. S., et al. (2018). Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives. Molecules. Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Retrieved from [Link]
-
Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
protocols.io. (2023). Lactate Concentration assay (LDH method). Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
-
Dai, J., et al. (2021). The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy. International Journal of Molecular Sciences. Retrieved from [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]
-
Cell Biologics, Inc. (n.d.). Lactate Dehydrogenase (LDH) Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT assay of isolated compounds depicting effect on cell viability. Retrieved from [Link]
-
Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. Retrieved from [Link]
-
OECD. (2014). Test Guideline No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]
-
ResearchGate. (2023). Free Animal Cell Culture Guide. Retrieved from [Link]
-
PETA International Science Consortium Ltd. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Menthane-3,8-diol. Retrieved from [Link]
-
RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]
-
OECD. (2020). Test Guideline No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
-
Liu, X., et al. (2021). Apoptosis detection: a purpose-dependent approach selection. Cell & Bioscience. Retrieved from [Link]
-
OECD. (2012). OECD Guideline for the Testing of Chemicals 487. Retrieved from [Link]
Sources
- 1. dihydroterpineol, 58985-02-7 [thegoodscentscompany.com]
- 2. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qualitybiological.com [qualitybiological.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. benchchem.com [benchchem.com]
- 14. cellbiologics.com [cellbiologics.com]
- 15. assaygenie.com [assaygenie.com]
- 16. mdpi.com [mdpi.com]
- 17. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: p-MENTHAN-8-OL as a Fragrance Ingredient in Cosmetic Formulations
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for researchers, cosmetic scientists, and formulation chemists on the application of p-MENTHAN-8-OL, also known as Dihydro-alpha-terpineol, as a fragrance ingredient in cosmetic formulations. This compound is a versatile monoterpene alcohol valued for its clean, fresh, and mildly floral-woody aroma.[1] These application notes detail its physicochemical properties, olfactory characteristics, and functional role in various cosmetic systems. The provided protocols offer step-by-step methodologies for its successful incorporation into an oil-in-water emulsion, subsequent stability testing to ensure product integrity, and quantitative analysis using gas chromatography-mass spectrometry (GC-MS). The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction to this compound (Dihydro-alpha-terpineol)
This compound is a saturated derivative of alpha-terpineol, belonging to the family of terpene alcohols. Its chemical stability and pleasant scent profile make it a valuable ingredient in the flavor and fragrance industry.[2] Unlike some unsaturated terpenes, its saturated cyclohexyl ring structure confers greater resistance to oxidation, which is a desirable trait for ensuring fragrance longevity and stability within a cosmetic matrix.[3]
Chemical Identity
-
IUPAC Name: 2-(4-methylcyclohexyl)propan-2-ol[4]
-
Molecular Formula: C₁₀H₂₀O[5]
-
Molecular Weight: 156.27 g/mol [6]
-
Synonyms: Dihydroterpineol, Dihydro-alpha-terpineol, 8-p-Menthanol, Menthanol.[1][4][7]
Physicochemical Properties
The physical and chemical properties of this compound are critical for determining its handling, storage, and formulation requirements.
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid to solid | [1][8] |
| Odor | Pine, woody, terpenic, with lime and floral notes | [8][9] |
| Boiling Point | 205 - 212 °C @ 760 mmHg | [5][8] |
| Flash Point | ~88 - 89 °C (Closed Cup) | [5][8] |
| Density | ~0.90 - 0.93 g/cm³ @ 20-25 °C | [1][5][8] |
| Solubility | Soluble in ethanol and most organic solvents; slightly soluble in water. | [1][8] |
| logP (o/w) | ~2.8 - 3.22 | [5][8] |
| Shelf Life | ≥ 36 months when stored properly | [8] |
Olfactory Profile and Sensory Characteristics
This compound imparts a multi-faceted aroma characterized by intensely powerful pine and woody notes, complemented by green, earthy, and citrus (lime) undertones.[2][8] This complexity allows it to be used not just as a primary scent but also as a modifier that can enhance and add sophistication to a fragrance composition.[2] It blends exceptionally well with floral (muguet, lilac), citrus (bergamot), and woody fragrance families.[10]
Role in Cosmetic Formulations
Mechanism as a Fragrance Ingredient
As a volatile compound, this compound evaporates from the skin or product surface, allowing its molecules to interact with olfactory receptors in the nasal cavity, thereby eliciting a scent perception. Its relatively high boiling point and molecular weight compared to some top-note fragrance ingredients suggest moderate substantivity, contributing to the middle or heart of a fragrance profile.[8]
Function as a Modifier and Fixative
Beyond its primary scent, this compound can act as a blending agent, helping to smooth and harmonize the different notes within a complex fragrance accord.[10] There is also evidence to suggest it can function as a fixative, helping to stabilize more volatile aromatic compounds and prolong the overall longevity of the fragrance on the skin.[2]
Compatibility with Cosmetic Bases
Due to its lipophilic nature (logP ~3), this compound is readily soluble in the oil phase of emulsions (creams, lotions), anhydrous systems (oils, balms), and hydro-alcoholic bases (toners, fine fragrances). In aqueous-based systems like gels or certain shampoos, a solubilizer such as Polysorbate 20 may be necessary to ensure it is fully incorporated without compromising clarity or stability.[11]
Safety and Regulatory Landscape
Overview of Toxicological Data
The Research Institute for Fragrance Materials (RIFM) provides safety assessments for fragrance ingredients. While a specific assessment for CAS 498-81-7 was not found in the initial search, related terpene alcohols have been evaluated, and the industry follows a rigorous safety assessment process.[12] According to supplier data, this compound has a low potential for irritation or sensitization at typical use concentrations; one study on a 10% solution reported no irritation or sensitization.[8] However, as with any fragrance ingredient, it is critical to adhere to recommended usage levels to minimize the risk of adverse dermal reactions.
Regulatory Status and IFRA Standards
This compound (as Dihydro-alpha-terpineol) is included on the International Fragrance Association (IFRA) Transparency List, indicating its use in consumer products.[4] The IFRA Standards establish maximum safe use levels for fragrance ingredients in various consumer product categories to prevent skin sensitization. Manufacturers must consult the up-to-date IFRA Certificate for the specific this compound raw material being used to ensure compliance.[13]
Illustrative IFRA Usage Levels (Hypothetical - Always check supplier-specific certificate):
| Product Category (Example) | Typical Max Use Level (%) |
| Fine Fragrance (Eau de Toilette) | 5.0 - 15.0 |
| Body Lotion, Creams (Leave-on) | 0.5 - 2.0 |
| Face Cream (Leave-on) | 0.2 - 1.0 |
| Shampoo, Body Wash (Rinse-off) | 1.0 - 3.0 |
| Soap (Rinse-off) | 1.0 - 4.0 |
Experimental Protocols
The following protocols are designed as a validated framework. Researchers should adapt concentrations and parameters based on the specific formulation chassis and desired product attributes.
Protocol 1: Incorporation of this compound into an Oil-in-Water (O/W) Cream Base
Objective: To detail a standardized procedure for incorporating this compound into a cosmetic emulsion while maintaining product stability and fragrance integrity.
Materials and Equipment:
-
Beakers and mixing vessels
-
Water bath or heating mantle with temperature control
-
Overhead stirrer or homogenizer
-
Calibrated digital scale
-
pH meter
-
This compound
-
Pre-made unscented O/W lotion or cream base (or individual phase ingredients)
Procedure:
-
Preparation: Weigh out the required amount of the unscented cream base into a suitable mixing vessel. A typical starting concentration for this compound in a lotion is between 0.5% and 1.5% w/w.[14][15]
-
Cool-Down Phase: The addition of fragrance is critical to the manufacturing process.[3] Ensure the cream base has cooled to below 40°C (104°F).[11] This is the most crucial step; adding fragrance to a hot base can cause volatilization of the aromatic compounds and may destabilize the emulsion or degrade the fragrance.[3]
-
Fragrance Addition: Weigh the precise amount of this compound. Add it to the cream base slowly while mixing at a low to moderate speed.
-
Homogenization: Continue mixing gently for 5-10 minutes until the fragrance is fully incorporated and the mixture is uniform. Avoid high shear or vortexing, which can introduce air bubbles.
-
Finalization: Check the final pH of the formulation to ensure it remains within the desired specification for the base. Pour the scented lotion into appropriate containers for stability testing.
-
Control Sample: Prepare a control batch of the cream base without any added fragrance to serve as a baseline for stability comparisons.[3]
Protocol 2: Stability Assessment of the Fragranced Formulation
Objective: To evaluate the physical and chemical stability of the final fragranced product under accelerated and stressed conditions, which is essential to predict its shelf life.[16]
Methodology: Stability testing is a cornerstone of cosmetic quality assurance, ensuring the product remains consistent and safe for the consumer over its intended lifecycle.[17][18] This protocol employs several common stress conditions.
Procedure:
-
Sample Allocation: Aliquot the fragranced lotion and the unfragranced control into multiple sealed containers appropriate for each test condition.
-
Test Conditions:
-
Accelerated Stability (Oven): Place samples in an oven at 45°C for a period of 4 to 12 weeks. This high-temperature test is a predictor of long-term stability.[16]
-
Freeze-Thaw Cycling: Subject samples to three to five cycles of freezing at -10°C for 24 hours, followed by thawing at room temperature (25°C) for 24 hours. This assesses the emulsion's resilience to temperature extremes during shipping and storage.[16]
-
Photostability: Place samples in a light exposure chamber with controlled UV light or near a window with natural sunlight exposure for 4 to 8 weeks to assess potential changes in color and fragrance due to light.[3][17]
-
Real-Time (Control): Store samples at room temperature (25°C) protected from light.
-
-
Evaluation Schedule: Assess all samples (including the control) at baseline (T=0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).[19]
-
Evaluation Criteria: Record observations for the parameters listed in the table below.
| Parameter | Method of Evaluation | Signs of Instability |
| Odor/Fragrance | Olfactory assessment by a trained panel or individual. | "Off" notes, significant weakening, change in character. |
| Color | Visual assessment against the control. | Fading, darkening, yellowing. |
| pH | Calibrated pH meter. | Drift of >0.5 units from baseline. |
| Viscosity | Viscometer (e.g., Brookfield). | Significant thinning or thickening. |
| Appearance | Visual inspection. | Phase separation (creaming, coalescence), graininess. |
Protocol 3: Quantification of this compound in a Cosmetic Matrix via GC-MS
Objective: To accurately quantify the concentration of this compound in the cosmetic product to validate the formulation process and assess its stability over time. Gas chromatography is the most popular technique for analyzing volatile fragrances.[20]
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh ~0.5 g of the cosmetic sample into a 50 mL centrifuge tube.[21]
-
Add 5 mL of deionized water and 5 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether or hexane).[21]
-
Add an internal standard (e.g., 4,4'-dibromobiphenyl) at a known concentration to correct for extraction efficiency and injection volume variability.[22]
-
Mix vigorously for 30 minutes.
-
Centrifuge at 3000 x g for 30 minutes to separate the layers.[21]
-
Carefully collect the organic supernatant and filter it through a 0.45 µm syringe filter into a GC vial for analysis.[21]
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent GC-MS or equivalent | Standard industry equipment for fragrance analysis.[20] |
| Column | HP-5MS, DB-5, or similar non-polar column (30 m x 0.25 mm, 0.25 µm film) | Provides good separation for terpene alcohols. |
| Carrier Gas | Helium at a constant flow of ~1.0 mL/min | Inert gas, standard for MS applications. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Splitless or Split (e.g., 20:1) | Splitless for trace analysis; Split for higher concentrations to avoid column overload.[21] |
| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min. | A standard temperature ramp to separate compounds by boiling point.[21] |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible fragmentation patterns. |
| Scan Mode | Selective Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring for specific mass fragments of this compound.[21] |
| Target Ions | Select characteristic ions from the mass spectrum of a this compound standard (e.g., m/z based on fragmentation). | For specific and sensitive detection. |
Quantification: Prepare a calibration curve using standards of this compound of known concentrations. The concentration in the cosmetic sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualization of Workflow
Integrated Workflow for Formulation and Analysis
The following diagram illustrates the logical flow from initial formulation to final product validation, emphasizing the self-validating nature of the process through integrated quality control checkpoints.
Sources
- 1. consolidated-chemical.com [consolidated-chemical.com]
- 2. nbinno.com [nbinno.com]
- 3. orchadia.org [orchadia.org]
- 4. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. 反式-对-薄荷烷-8-醇 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. nmppdb.com.ng [nmppdb.com.ng]
- 8. alpha-dihydroterpineol [thegoodscentscompany.com]
- 9. dihydroterpineol, 58985-02-7 [thegoodscentscompany.com]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 11. hbnobulk.com [hbnobulk.com]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. bathbodysupply.com [bathbodysupply.com]
- 14. humblebeeandme.com [humblebeeandme.com]
- 15. villagecraftandcandle.com [villagecraftandcandle.com]
- 16. makingcosmetics.com [makingcosmetics.com]
- 17. iltusa.com [iltusa.com]
- 18. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 19. ttslaboratuvar.com [ttslaboratuvar.com]
- 20. spiedigitallibrary.org [spiedigitallibrary.org]
- 21. jfda-online.com [jfda-online.com]
- 22. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: p-MENTHAN-8-OL as a Robust Internal Standard for Quantitative Terpene Analysis by GC-MS
Abstract
The accurate quantification of terpenes is critical for quality control and characterization in the cannabis, food, fragrance, and alternative medicine industries. Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is the predominant analytical technique. However, variability in sample preparation and injection volumes can compromise accuracy and precision. The use of an internal standard (IS) is an essential practice to mitigate these errors. This application note presents a detailed protocol for the utilization of p-MENTHAN-8-OL as an internal standard for the robust and reliable quantification of a broad range of terpenes. We provide a comprehensive guide, from standard preparation to data analysis, grounded in established analytical principles.
Introduction: The Case for a Dedicated Terpene Internal Standard
Terpenes are a diverse class of volatile organic compounds responsible for the characteristic aromas and flavors of many plants, including cannabis.[1][2] Beyond their sensory attributes, terpenes are studied for their potential therapeutic effects, often in synergy with cannabinoids, a phenomenon known as the "entourage effect". Consequently, precise terpene profiling is not merely a qualitative exercise but a quantitative necessity for ensuring product consistency, verifying strain identity, and meeting regulatory requirements.[2]
Gas chromatography is the ideal technique for separating these volatile compounds.[2] However, the analytical workflow, from initial sample extraction to final injection, is susceptible to variations that can impact the final result. An internal standard—a compound added in a constant amount to all samples, calibration standards, and quality controls—is the cornerstone of quantitative accuracy in chromatography.[3][4] By calculating the ratio of the analyte's response to the internal standard's response, one can correct for variations in sample volume, injection inconsistencies, and solvent evaporation.[3]
The ideal internal standard should be chemically similar to the analytes of interest, chromatographically well-resolved from them, and absent in the original sample matrix.[3][4] This guide establishes this compound, a saturated monoterpenoid, as an exemplary internal standard for this purpose.
Physicochemical Profile: this compound
This compound, also known as Dihydro-α-terpineol, is an excellent candidate for an internal standard in terpene analysis. Its properties ensure it behaves predictably during the analytical process without interfering with common target terpenes.
Rationale for Selection (Expertise & Experience):
-
Structural Similarity: As a C10 saturated terpenoid, this compound shares a fundamental structural backbone with common monoterpenes (e.g., Pinene, Limonene, Linalool), ensuring similar behavior during extraction and chromatographic analysis.[3]
-
Chromatographic Resolution: Its boiling point and polarity result in a retention time that typically falls within the elution window of monoterpenes and sesquiterpenes, but is baseline-resolved from the most common target analytes. Its Kovats retention index on a standard non-polar column is approximately 1162.[5]
-
Chemical Inertness: Being a saturated tertiary alcohol, it is more stable and less prone to the thermal degradation or isomerization that can affect unsaturated terpenes during heated injection.[6]
-
Matrix Absence: this compound is not a naturally abundant terpene in most common matrices like Cannabis sativa L., preventing inflation of the internal standard peak area by endogenous compounds.[3]
| Property | Value | Source |
| IUPAC Name | 2-(4-methylcyclohexyl)propan-2-ol | [5][7] |
| Synonyms | Dihydro-α-terpineol, p-Menthane-8-ol | [8][9] |
| CAS Number | 498-81-7 | [7][8][10] |
| Molecular Formula | C₁₀H₂₀O | [8][11] |
| Molecular Weight | 156.27 g/mol | [5][11] |
| Boiling Point | ~212 °C at 760 mmHg | [8] |
| Appearance | Clear liquid | [8][10] |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate) | [8] |
Analytical Workflow & Protocols
This section provides a step-by-step methodology for integrating this compound into a typical terpene analysis workflow.
Protocol 1: Preparation of Standard Solutions
Objective: To prepare a stock solution of the internal standard and a set of calibration standards containing known concentrations of target terpenes and a constant concentration of this compound.
Materials:
-
This compound (analytical standard grade, ≥98.5%)
-
Certified terpene reference material (CRM) mix
-
Ethyl Acetate (GC grade) or other suitable solvent
-
Class A volumetric flasks and micropipettes
Procedure:
-
Internal Standard (IS) Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of neat this compound.
-
Dissolve and bring to a final volume of 10 mL with ethyl acetate in a volumetric flask. This is your IS Stock.
-
-
Working Internal Standard (IS) Solution (100 µg/mL):
-
Calibration Standards:
-
Prepare a series of dilutions from your terpene CRM mix to create calibration levels ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[13]
-
For each calibration level, add a constant amount of the Working IS Solution. For example, to prepare a 1 mL final volume for each calibrant, combine 800 µL of the appropriate terpene dilution with 200 µL of the 100 µg/mL Working IS Solution. This ensures a final IS concentration of 20 µg/mL in every standard.
-
Protocol 2: Sample Extraction
Objective: To efficiently extract terpenes from a solid matrix (e.g., cannabis flower) into a solvent containing the internal standard.
Procedure:
-
Homogenization: Homogenize the sample material to ensure uniformity. For plant matter, grinding is sufficient.[13]
-
Weighing: Accurately weigh approximately 100-200 mg of the homogenized sample into a 15 mL centrifuge tube.
-
Extraction:
-
Add a precise volume (e.g., 10 mL) of the Working IS Solution (100 µg/mL) directly to the sample tube.[13]
-
Trustworthiness Note: Adding the IS at the very beginning of the extraction process is critical. This ensures that any analyte loss during subsequent steps (e.g., vortexing, centrifugation, transfer) is mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final analyte/IS ratio.[3]
-
-
Sonication: Sonicate the sample for 15-30 minutes to facilitate extraction.[13][14]
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 5-10 minutes to pellet solid material.[13]
-
Final Sample: Transfer the clear supernatant to a 2 mL GC vial for analysis.
Protocol 3: GC-MS/FID Instrumentation
Objective: To establish robust instrument parameters for the separation and detection of terpenes and this compound. The following are typical starting conditions that should be optimized for your specific instrument and column.
| GC Parameter | Recommended Setting | Rationale (Expertise & Experience) |
| Injector | Split/Splitless, 250-270 °C | Ensures rapid volatilization of both monoterpenes and sesquiterpenes. A split injection (e.g., 20:1 to 70:1) is common to avoid column overload.[1] |
| Injection Volume | 1-2 µL | Standard volume for liquid injections. |
| Carrier Gas | Helium or Hydrogen | Hydrogen can offer faster analysis times, but Helium is also widely used.[1][15] |
| Flow Rate | 1.0 - 2.5 mL/min (Constant Flow) | A typical flow rate for standard 0.25 mm ID columns, providing good separation efficiency.[1] |
| Column | Mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm | The "5-type" column is a versatile workhorse for terpene analysis, providing excellent separation for a wide range of analytes.[1][14] |
| Oven Program | Start at 60°C (hold 1-3 min), ramp 5-20°C/min to 280-290°C (hold 2-5 min) | The initial hold allows for separation of highly volatile terpenes. The ramp separates compounds by boiling point.[14] |
| Detector Parameter | Recommended Setting |
| FID Temperature | 280-310 °C |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Mode | Full Scan (e.g., 40-400 amu) for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity. |
Data Analysis and Method Validation
Trustworthiness: A Self-Validating System
A robust analytical method must be validated to ensure its results are reliable.[16][17] This protocol is designed to be inherently self-validating through continuous monitoring.
-
Calibration Curve:
-
For each analyte in your calibration standards, calculate the Peak Area Ratio = (Analyte Peak Area / IS Peak Area).
-
Plot the Peak Area Ratio (y-axis) against the Concentration Ratio = (Analyte Concentration / IS Concentration) (x-axis).
-
Perform a linear regression on the data points. A coefficient of determination (r²) > 0.99 is required to demonstrate linearity.[12][13]
-
-
Quantification:
-
In your unknown samples, identify and integrate the peaks for your target terpenes and for this compound.
-
Calculate the Peak Area Ratio for each analyte in the sample.
-
Determine the Concentration Ratio from the linear regression equation of your calibration curve.
-
Calculate the final concentration: Analyte Conc. = Concentration Ratio × IS Conc.
-
-
System Suitability and Quality Control:
-
IS Response: The peak area of this compound should be consistent (e.g., within ±20%) across all samples and standards in a batch. A significant deviation may indicate an injection error or a problem with sample preparation.[15]
-
Retention Time: The retention time of the IS should not shift significantly, indicating stable chromatographic conditions.
-
Quality Control (QC) Samples: Analyze QC samples (prepared at low, medium, and high concentrations) alongside your unknown samples. The calculated concentrations should fall within a pre-defined acceptance range (e.g., 85-115% of the known value) to validate the accuracy of the run.[18]
-
Method Validation: For full implementation, the method should be validated according to established guidelines (e.g., AOAC, ICH) for parameters including accuracy, precision (repeatability and intermediate precision), Limit of Detection (LOD), and Limit of Quantification (LOQ).[12][16][17]
-
Conclusion
The protocol detailed in this application note establishes this compound as a highly effective internal standard for the quantitative analysis of terpenes by GC. Its physicochemical properties, commercial availability as an analytical standard, and straightforward implementation allow laboratories to significantly enhance the accuracy, precision, and overall trustworthiness of their terpene profiling data. By correcting for inevitable process variations, the use of this compound ensures that reported terpene concentrations are a true and reliable reflection of the sample's chemical composition.
References
-
This compound. LookChem. [Link]
-
How to Prepare Multi-Component Internal Standards for GC Calibration. Environics, Inc., 16 September 2024. [Link]
-
This compound | C10H20O | CID 10353. PubChem, National Institutes of Health. [Link]
-
alpha-dihydroterpineol this compound. The Good Scents Company. [Link]
-
Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. Drug Analytical Research, 19 July 2024. [Link]
-
Terpene Analysis in Cannabis and Hemp by Gas Chromatography. Ellutia, 10 November 2025. [Link]
-
Terpene Testing and Profiling of Cannabis Using Gas Chromatography. SCION Instruments. [Link]
-
Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. Terpene Belt Farms, 30 May 2025. [Link]
-
Product information, this compound. P&S Chemicals. [Link]
-
This compound. NMPPDB. [Link]
-
Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application. Planta Medica, 15 January 2019. [Link]
-
Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. PMC, National Institutes of Health. [Link]
-
(PDF) Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. ResearchGate, 12 December 2025. [Link]
-
(PDF) HS‐FET‐GC/MS‐Method Development and Validation for Analysis of 45 Terpenes—Creating a Complementary Tool for Comprehensive Profiling of Cannabis Flowers in Forensics. ResearchGate, 25 November 2025. [Link]
-
Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp. MDPI. [Link]
-
4.2: Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts, 12 September 2022. [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. i-Lab. [Link]
-
Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. ALVION. [Link]
-
What is the procedure for internal standard Calibration ?. ResearchGate, 22 February 2022. [Link]
-
Terpenes Analysis in Cannabis Products by Liquid Injection using the Agilent Intuvo 9000/5977B GC/MS System. Agilent Technologies. [Link]
-
Terpene Analysis in Hemp and Cannabis with the Agilent 9000 Intuvo GC and Hydrogen Carrier Gas. Agilent Technologies. [Link]
-
Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers. PubMed Central, National Institutes of Health. [Link]
Sources
- 1. ellutia.com [ellutia.com]
- 2. Terpene Testing & Profiling Using GC | Terpene Testing Equipment [scioninstruments.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 5. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 7. pschemicals.com [pschemicals.com]
- 8. This compound|lookchem [lookchem.com]
- 9. nmppdb.com.ng [nmppdb.com.ng]
- 10. alpha-dihydroterpineol [thegoodscentscompany.com]
- 11. scbt.com [scbt.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 17. researchgate.net [researchgate.net]
- 18. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of p-Menthan-8-ol
Welcome to the Technical Support Center for the synthesis of p-menthan-8-ol (also known as dihydro-α-terpineol). This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthesis and improve yields.
Introduction to this compound Synthesis
This compound is a saturated monoterpenoid alcohol valued for its pleasant lilac-like fragrance and stability, making it a useful intermediate in the fragrance, cosmetic, and pharmaceutical industries. The most common and industrially relevant synthetic route to this compound is the catalytic hydrogenation of α-terpineol. This process involves the saturation of the carbon-carbon double bond in the cyclohexene ring of α-terpineol.
The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that influence the reaction's yield, selectivity, and stereochemical outcome (the formation of cis and trans isomers). This guide will delve into the nuances of this synthesis to provide you with the necessary insights for successful and high-yield production of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the hydrogenation of α-terpineol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of α-Terpineol | 1. Inactive Catalyst: The catalyst (e.g., Palladium, Platinum, Raney Nickel) may be poisoned, oxidized, or simply past its shelf life. 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction forward effectively. 3. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy of the reaction. 4. Poor Mass Transfer: Inefficient stirring can lead to poor contact between the catalyst, substrate, and hydrogen. | 1. Catalyst Handling: Use fresh, high-quality catalyst. For pyrophoric catalysts like Raney Nickel, ensure it is always kept under a solvent and handled under an inert atmosphere. Consider a pre-reduction step for palladium or platinum catalysts if they have been exposed to air. 2. Optimize Hydrogen Pressure: Gradually increase the initial hydrogen pressure. For many lab-scale syntheses, pressures between 2.0 MPa and higher are effective.[1] 3. Adjust Temperature: Increase the reaction temperature in increments (e.g., 10°C at a time). A common range for this hydrogenation is 60-130°C.[1][2] 4. Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate the dissolution of hydrogen in the solvent. |
| Low Yield of this compound Despite High Conversion | 1. Side Reactions (Dehydration): Acidic catalyst supports or impurities can catalyze the dehydration of the tertiary alcohol, leading to the formation of p-menthanes.[3] 2. Hydrogenolysis: Under harsh conditions (high temperature and pressure), the hydroxyl group can be cleaved, resulting in the formation of p-menthane. 3. Mechanical Loss During Workup: Product may be lost during filtration of the catalyst or extractions. | 1. Control Acidity: Use a neutral or basic catalyst support (e.g., activated carbon instead of some acidic aluminas). If using Raney Nickel, ensure it is washed to a neutral pH before use. 2. Milder Reaction Conditions: Reduce the reaction temperature and/or pressure. Screen for a more selective catalyst. 3. Careful Workup: Ensure complete transfer of the reaction mixture. Wash the catalyst thoroughly with the reaction solvent to recover any adsorbed product. Use an adequate volume of solvent for extractions. |
| Formation of Multiple Products (Low Selectivity) | 1. Isomerization of Starting Material: Acidic conditions can cause isomerization of α-terpineol to other terpineol isomers before hydrogenation. 2. Incomplete Hydrogenation: Insufficient reaction time or catalyst loading can result in a mixture of starting material and product. | 1. Use High-Purity Starting Material: Ensure the α-terpineol is of high purity and free from acidic residues. 2. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction until the starting material is fully consumed. Consider increasing the catalyst loading or reaction time. |
| Product is Difficult to Purify | 1. Co-elution with Byproducts: Nonpolar byproducts like p-menthane can be difficult to separate from this compound by column chromatography. 2. Product is an Oil and Does Not Crystallize: The product may be a mixture of cis and trans isomers, which can inhibit crystallization. | 1. Optimize Chromatography: Use a less polar solvent system for flash chromatography to improve separation. Fractional distillation under vacuum is also a highly effective method for purification.[4] 2. Induce Crystallization: If one isomer is dominant, try cooling the purified oil to a low temperature (e.g., in a freezer) to induce crystallization. Seeding with a small crystal can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and economically viable starting material is α-terpineol.[5] It is readily available and can be efficiently converted to this compound through catalytic hydrogenation.[1][2]
Q2: Which catalyst is best for the hydrogenation of α-terpineol to this compound?
Both noble metal catalysts (like Palladium or Platinum on a support) and Raney Nickel are highly effective.
-
Palladium on Alumina (Pd/Al₂O₃): This catalyst has been shown to give yields of 90-95% under optimized conditions (60-80°C, 1.8-2.0 MPa H₂).[1]
-
Raney Nickel: This is a cost-effective alternative that also provides high yields (up to 98.6%) and high selectivity (>98%).[2] The reaction conditions are typically mild.
The choice of catalyst often depends on factors like cost, availability, and the scale of the reaction.
Q3: How can I control the stereochemistry (cis/trans ratio) of the product?
The stereochemical outcome of the hydrogenation can be influenced by the catalyst and reaction conditions. For instance, hydrogenation of α-terpineol over platinum or palladium catalysts can produce mixtures of cis- and trans-p-menthan-8-ol.[3] The specific isomer ratio can be determined by Gas-Liquid Chromatography (GLC).[6] Generally, achieving high stereoselectivity may require screening different catalysts and solvent systems.
Q4: What are the typical reaction conditions for this synthesis?
-
Temperature: Ranges from 60°C to 130°C.
-
Pressure: Hydrogen pressure typically ranges from atmospheric to several MPa. A Russian patent specifies an initial pressure of 1.8-2.0 MPa.[1]
-
Solvent: Often, the reaction can be run neat (without a solvent). However, alcohols like ethanol or isopropanol can be used.
-
Reaction Time: This can vary from a few hours to over 10 hours, depending on the catalyst activity, temperature, and pressure.[2]
Q5: What are the main safety precautions to consider?
The primary safety concern is the use of hydrogen gas, which is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood with appropriate pressure-rated equipment. Catalysts like Raney Nickel are pyrophoric and must be handled with care, always under a layer of solvent. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Visualizing the Synthesis and Troubleshooting
Synthesis Pathway
The synthesis of this compound from α-terpineol is a direct hydrogenation reaction.
Caption: Catalytic hydrogenation of α-terpineol.
Troubleshooting Workflow
A systematic approach is crucial when troubleshooting synthetic reactions.
Caption: A logical workflow for troubleshooting synthesis.
Experimental Protocols
Protocol 1: Hydrogenation using Palladium on Alumina (Pd/Al₂O₃)
This protocol is adapted from a patented method and is suitable for achieving high yields.[1]
Materials:
-
α-Terpineol (high purity)
-
Palladium on activated γ-Al₂O₃ catalyst (0.8-2.0% Pd loading)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Hydrogen gas source
-
Solvent for workup (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Charge the high-pressure reactor with α-terpineol.
-
Add the Pd/Al₂O₃ catalyst. The catalyst loading can be optimized, but a starting point is 1-5% by weight relative to the α-terpineol.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen gas to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen to an initial pressure of 1.8-2.0 MPa.
-
Begin vigorous stirring and heat the reactor to 60-80°C.
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This may take several hours.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst. Wash the catalyst pad thoroughly with the solvent to recover all the product.
-
Combine the filtrate and washes. The solvent can be removed under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Hydrogenation using Raney Nickel
This protocol uses a more cost-effective catalyst and is adapted from patented industrial methods.[2]
Materials:
-
α-Terpineol (high purity)
-
Raney Nickel (active, in a water or ethanol slurry)
-
Hydrogenation reactor
-
Hydrogen gas source
-
Ethanol (or other suitable solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Carefully wash the Raney Nickel slurry with the reaction solvent (e.g., ethanol) to remove any residual water and adjust the pH to near neutral. Caution: Raney Nickel is pyrophoric and must not be allowed to dry.
-
In the hydrogenation reactor, dissolve the α-terpineol in ethanol (optional, the reaction can also be run neat).
-
Under a stream of nitrogen, carefully add the Raney Nickel catalyst to the reactor. A typical catalyst loading is 2-5% by weight.
-
Seal the reactor and purge with nitrogen, then with hydrogen.
-
Pressurize the reactor with hydrogen (e.g., up to 0.8 MPa).
-
Begin stirring and heat the mixture to 70-75°C.
-
Monitor the reaction by hydrogen uptake. The reaction time can be up to 10 hours.
-
After the reaction is complete, cool to room temperature, vent the excess hydrogen, and purge with nitrogen.
-
Allow the catalyst to settle, then carefully decant the product solution. Alternatively, filter the mixture through a pad of Celite®. Caution: The Raney Nickel on the filter pad is still pyrophoric and should be kept wet and disposed of properly (e.g., by deactivating with dilute acid).
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
References
-
Meng, Q., et al. (2022). Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. Molecules, 27(9), 2999. [Link]
-
Wijayati, N., et al. (2022). Selectivity comparison of alpha-terpinol with AHA as the catalyst. ResearchGate. [Link]
-
Meng, Q., et al. (2022). (PDF) Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids. ResearchGate. [Link]
-
Kim, M., et al. (2020). Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts. New Journal of Chemistry, 44(25), 10441-10447. [Link]
- RU2600934C1 - Method of producing dihydroterpineol - Google P
-
von Rudloff, E. (1963). GAS–LIQUID CHROMATOGRAPHY OF TERPENES: PART VII. THE DEHYDRATION OF this compound. Canadian Journal of Chemistry, 41(1), 1-8. [Link]
-
Wijayati, N., et al. (2013). Conversion and selectivity of α-terpineol vs. reaction time. ResearchGate. [Link]
-
Lee, H., et al. (2015). Biotransformation of (-)-α-pinene and geraniol to α-terpineol and p-menthane-3,8-diol by the white rot fungus, Polyporus brumalis. Journal of Microbiology, 53(7), 462-467. [Link]
-
PubChem. Alpha-Terpineol. National Center for Biotechnology Information. [Link]
-
Yi, X., et al. (2017). Progress on Preparation and Application of p-Menthane-1,8-diol monohydrate. Atlantis Press. [Link]
-
Wikipedia. (2024). Terpineol. Wikipedia. [Link]
- CN104607207B - Method for synthesizing dihydroterpineol - Google P
-
von Rudloff, E. (1961). GAS–LIQUID CHROMATOGRAPHY OF TERPENES: PART II. THE DEHYDRATION PRODUCTS OF α-TERPINEOL. Canadian Journal of Chemistry, 39(1), 1-11. [Link]
-
von Rudloff, E. (1963). Gas–liquid chromatography of terpenes. Part VII. The dehydration of this compound. Canadian Journal of Chemistry, 41(1), 1-8. [Link]
-
Yuasa, Y., et al. (2000). ChemInform Abstract: A Practical and Efficient Synthesis of p-Menthane-3,8-diols. ResearchGate. [Link]
-
University of Calicut. (n.d.). Notes on Terpenes. [Link]
-
Tran, T. N., et al. (2021). A Study on Synthesis of para-menthane-3,8-diol (PMD) - A Safe Mosquito Repellent Active Ingredient. ResearchGate. [Link]
-
Unknown. (n.d.). CHEM 443 CHEMISTRY OF NATURAL PRODUCTS Chapter - 2 Terpenoids. [Link]
-
Foreverest Resources Ltd. (n.d.). Alpha-Terpineol. Foreverest Resources Ltd. [Link]
-
NMPPDB. (n.d.). This compound. Natural products magnetic resonance and mass spectrometry database. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
da Silva, R. C., et al. (2020). Two-step continuous-flow synthesis of α-terpineol. Beilstein Archives. [Link]
-
GSRS. (n.d.). This compound. Global Substance Registration System. [Link]
Sources
- 1. RU2600934C1 - Method of producing dihydroterpineol - Google Patents [patents.google.com]
- 2. CN104607207B - Method for synthesizing dihydroterpineol - Google Patents [patents.google.com]
- 3. Gas–liquid chromatography of terpenes. Part VII. The dehydration of this compound - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. benchchem.com [benchchem.com]
- 5. foreverest.net [foreverest.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: p-Menthane-8-ol Diastereomer Separation
Welcome to the dedicated technical support guide for resolving the common yet challenging separation of p-menthan-8-ol diastereomers. This resource is designed for researchers, chemists, and process development professionals who encounter difficulties in obtaining high-purity isomers. Here, we move beyond generic advice to provide in-depth, field-tested solutions grounded in established chemical principles.
Introduction: The Challenge of Separating p-Menthane-8-ol Diastereomers
The C1 and C4 positions of the cyclohexane ring in this compound are stereocenters, giving rise to two diastereomers: (1R,4S)- and (1S,4R)-p-menthan-8-ol (the cis isomer) and (1R,4R)- and (1S,4S)-p-menthan-8-ol (the trans isomer). Due to their nearly identical physical properties, including boiling points and solubility in many common solvents, their separation presents a significant purification challenge. This guide provides a systematic approach to overcoming this obstacle.
Part 1: Troubleshooting Guide - Resolving Poor Separation
This section addresses the most frequent issues encountered during the separation of this compound diastereomers.
Issue 1: My GC/HPLC analysis shows co-eluting or poorly resolved peaks.
Poor resolution in chromatographic methods is the most common hurdle. The solution lies in systematically optimizing your method parameters.
Underlying Cause: The structural similarity of the diastereomers leads to very close retention times on many standard chromatographic columns. Achieving baseline separation requires enhancing the subtle differences in their interaction with the stationary phase.
Step-by-Step Troubleshooting Protocol:
-
Column Selection is Paramount:
-
For Gas Chromatography (GC): Standard non-polar columns (e.g., DB-1, HP-5) are often insufficient. You must increase the polarity of the stationary phase to encourage differential interaction.
-
Action: Switch to a more polar column, such as one containing polyethylene glycol (e.g., DB-WAX, HP-INNOWax) or a trifluoropropyl-substituted phase. These phases can better interact with the hydroxyl group of the analytes.
-
-
For High-Performance Liquid Chromatography (HPLC): The choice between normal-phase and reversed-phase is critical.
-
Action (Normal-Phase): Utilize a silica (SiO₂) or diol-functionalized column. The separation is driven by hydrogen bonding interactions between the hydroxyl group and the stationary phase.
-
Action (Reversed-Phase): A standard C18 column may work, but success often depends heavily on the mobile phase composition.
-
-
-
Optimize the Mobile Phase (HPLC) or Temperature Program (GC):
-
HPLC Mobile Phase:
-
Normal-Phase: A mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol) is standard. The key is to use a very low percentage of the polar modifier and adjust it in small increments (e.g., 0.1%).
-
Reversed-Phase: A mobile phase of acetonitrile/water or methanol/water is typical. Isocratic elution is often preferred for method development.
-
-
GC Temperature Program:
-
Action: Avoid fast temperature ramps. Start with a low initial oven temperature and employ a slow ramp rate (e.g., 1-2 °C/min). This will maximize the time the diastereomers spend interacting with the stationary phase, thereby improving resolution.
-
-
-
Consider Chemical Derivatization:
-
If chromatographic optimization fails, converting the alcohols to derivatives can dramatically improve separation. This works by introducing a new functional group that exaggerates the steric differences between the diastereomers.
-
Action: A common and effective method is to convert the alcohols to their acetate esters by reacting them with acetic anhydride in the presence of a catalyst like pyridine or DMAP. The resulting diastereomeric esters are often much easier to separate by GC or HPLC. After separation, the pure esters can be hydrolyzed back to the corresponding alcohols.
-
Workflow for Tackling Poor Chromatographic Resolution
Caption: Troubleshooting workflow for poor chromatographic separation.
Issue 2: My fractional crystallization attempts result in low yields or no enrichment of either diastereomer.
Fractional crystallization relies on slight differences in the lattice energies and solubilities of the diastereomers. Its success is highly dependent on the solvent system and precise temperature control.
Underlying Cause: The diastereomers may form a solid solution or have very similar solubilities in the chosen solvent, preventing effective separation upon cooling.
Step-by-Step Troubleshooting Protocol:
-
Systematic Solvent Screening:
-
The choice of solvent is the most critical parameter. An ideal solvent will dissolve the compound well at a higher temperature but poorly at a lower temperature, and it will exhibit the largest possible solubility difference between the two diastereomers.
-
Action: Screen a range of solvents with varying polarities. Start with non-polar solvents like hexane or heptane, and gradually increase polarity with solvents like toluene, diethyl ether, or ethyl acetate. Sometimes a mixed solvent system (e.g., hexane/ethyl acetate) provides the necessary selectivity.
-
-
Precise Control of Cooling Rate:
-
Rapid cooling often leads to the co-precipitation of both diastereomers. Slow, controlled cooling is essential to allow the less soluble diastereomer to crystallize preferentially.
-
Action: Use a programmable cooling bath or a well-insulated vessel (e.g., a Dewar flask) to slow down the cooling process. A rate of 1-5 °C per hour is a good starting point.
-
-
Seeding the Solution:
-
If spontaneous crystallization is slow or non-selective, seeding the supersaturated solution with a small crystal of the desired pure diastereomer can induce its selective crystallization.
-
Action: Once the solution has cooled to a point of supersaturation, add a few microscopic seed crystals of the target isomer.
-
-
Consider Crystallization of a Derivative:
-
As with chromatography, converting the alcohols to a crystalline derivative can greatly enhance the success of fractional crystallization.
-
Action: Derivatives like the 3,5-dinitrobenzoate or phenylurethane esters are often highly crystalline and may exhibit much larger differences in solubility than the parent alcohols, making their separation by crystallization more efficient.
-
Comparative Data for Separation Strategies
| Separation Technique | Key Parameters to Optimize | Pros | Cons |
| Gas Chromatography (GC) | Stationary phase polarity, oven temperature program. | High resolution, small sample requirement. | Not suitable for large-scale preparative work. |
| HPLC | Stationary phase (Silica, C18), mobile phase composition. | Can be scaled up for preparative separation. | Can be solvent-intensive. |
| Fractional Crystallization | Solvent system, cooling rate, seeding. | Excellent for large-scale purification, cost-effective. | Can be time-consuming and may require extensive optimization. |
| Chemical Derivatization | Choice of derivatizing agent, reaction conditions. | Can dramatically improve the separability of diastereomers. | Adds extra steps (synthesis and hydrolysis) to the process. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental structural differences between the cis and trans diastereomers of this compound?
The key difference lies in the relative stereochemistry at the C1 and C4 positions of the cyclohexane ring. In the cis isomer, the methyl group at C1 and the isopropyl group at C4 are on the same side of the ring. In the trans isomer, they are on opposite sides. This seemingly small difference affects the overall shape of the molecule and how it interacts with its environment, which is the basis for all separation techniques.
Q2: Why is simple distillation ineffective for separating these diastereomers?
Simple distillation separates compounds based on differences in their boiling points. The cis and trans diastereomers of this compound have very similar molecular weights and intermolecular forces, resulting in nearly identical boiling points. Therefore, simple distillation does not provide sufficient resolving power to separate them effectively.
Q3: Can supercritical fluid chromatography (SFC) be used for this separation?
Yes, SFC is an excellent but less commonly available technique for this type of separation. It combines the properties of both gas and liquid chromatography and often provides rapid and efficient separations of isomers. The use of a chiral stationary phase in SFC can also be highly effective.
Q4: Are there any safety precautions I should take when performing chemical derivatization?
Absolutely. Many derivatizing agents are hazardous. For example:
-
Acetic Anhydride: Corrosive and a lachrymator.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
-
3,5-Dinitrobenzoyl chloride: A solid that can be irritating to the skin and respiratory system.
Action: Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat, and consult the Safety Data Sheet (SDS) for each reagent before use.
Logical Flow for Method Selection
Caption: Decision tree for selecting a separation method based on scale.
References
-
Title: Stereochemistry of the 1,8-Cineole-Yielding Dehydration of p-Menthane-1,8-diols Source: Journal of the American Chemical Society URL: [Link]
-
Title: The Stereoisomeric 8-p-Menthen-1-ols and 1,8-p-Menthanediols Source: Journal of the American Chemical Society URL: [Link]
-
Title: Application of supercritical fluid chromatography for the separation of terpene and related compounds Source: Journal of Chromatography A URL: [Link]
Technical Support Center: Optimizing GC-MS Injection Parameters for p-Menthan-8-ol Analysis
Welcome to the technical support center for the analysis of p-menthan-8-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the injector temperature when analyzing this compound?
A good starting point for the injector temperature is 250 °C.[1][2] This temperature is generally high enough to ensure the efficient vaporization of this compound, which has a boiling point between 205-208 °C, without causing significant thermal degradation.[3] However, for terpene alcohols, there is a risk of in-source fragmentation, so optimization is key.[4]
Q2: Should I use a split or splitless injection for this compound analysis?
The choice between split and splitless injection depends on the concentration of this compound in your sample.[5][6]
-
Split Injection: Use for high-concentration samples to avoid overloading the column.[7] A typical split ratio can range from 5:1 to 500:1.[8][9] This mode provides sharp, narrow peaks due to the high flow rates through the inlet.[7][8]
-
Splitless Injection: This is the preferred mode for trace analysis where analyte concentrations are low.[6][7] It ensures that the majority of the sample is transferred to the column, maximizing sensitivity.[6]
Q3: What type of GC inlet liner is best for analyzing this compound?
For a polar compound like this compound, using a deactivated liner is crucial to prevent analyte adsorption and peak tailing.[2] A single taper liner with glass wool is often a good choice for splitless injections, as the wool aids in vaporization and traps non-volatile residues, while the taper directs the sample onto the column.[10] For split injections, a precision-style liner with wool is recommended to enhance mixing and vaporization.[11] Using ultra-inert liners, such as those with Siltek™ or a similar deactivation, can further improve peak shape and response for active compounds.[12][13]
Q4: I am observing significant peak tailing for this compound. What are the likely causes and solutions?
Peak tailing for polar analytes like this compound is a common issue and can stem from several factors:
-
Active Sites: The hydroxyl group in this compound can interact with active sites in the injector liner, the column, or even contaminants.
-
Low Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to tailing.
-
Solution: Increase the injector temperature in 25 °C increments to find the optimal point without causing degradation.[2]
-
-
Column Overloading: Injecting too much sample can lead to peak fronting, but in some cases, it can also manifest as tailing.[2]
-
Solution: Dilute your sample or increase the split ratio if using split injection.[2]
-
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the GC-MS analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| No or Low Peak Response | 1. Injector temperature too low for efficient vaporization. 2. Analyte degradation in the injector. 3. Active sites in the liner or column causing adsorption. 4. Incorrect injection mode (e.g., split ratio too high for a dilute sample). | 1. Increase injector temperature in 25 °C increments.[2] 2. Decrease injector temperature; consider a Programmed Temperature Vaporization (PTV) inlet if available to minimize thermal stress. 3. Use a new, deactivated liner. Consider a liner with glass wool to aid vaporization. Trim the front end of the GC column. 4. Switch to splitless injection for trace analysis or decrease the split ratio.[5][7] |
| Poor Reproducibility | 1. Sample backflash due to inappropriate solvent or injection volume. 2. Leaks in the injection port (e.g., septum). 3. Inconsistent injection speed or volume by the autosampler. | 1. Ensure the liner volume is sufficient for the solvent expansion. Use a vapor volume calculator. Reduce the injection volume. 2. Perform a leak check on the injector, especially around the septum.[2] 3. Check the autosampler syringe for bubbles and ensure proper functioning. |
| Ghost Peaks | 1. Septum bleed. 2. Carryover from a previous injection. 3. Contamination in the liner or column. | 1. Use a high-quality, low-bleed septum. 2. Run a solvent blank after a high-concentration sample. Increase the oven temperature at the end of the run to elute any remaining compounds. 3. Replace the liner and septum. Bake out the column.[2] |
Experimental Protocols & Workflows
Protocol 1: Step-by-Step Optimization of Injector Temperature
-
Initial Setup:
-
Install a suitable GC column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Prepare a standard solution of this compound in a suitable solvent like ethanol or hexane.[14]
-
Establish a suitable oven temperature program (e.g., initial temp 60°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min).[15]
-
Set other GC parameters (carrier gas flow, detector settings) to standard conditions.
-
-
Temperature Increments:
-
Inject the standard solution and record the chromatogram.
-
Increase the injector temperature by 25 °C (e.g., to 275 °C).
-
Inject the standard again and record the chromatogram.
-
Repeat this process, increasing the temperature in increments, up to a reasonable maximum (e.g., 300 °C).
-
-
Data Analysis:
-
Compare the peak area and shape for each injection.
-
Select the temperature that provides the best peak shape and response without evidence of degradation (e.g., the appearance of new, unexpected peaks).
-
Workflow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape of this compound.
Data Presentation: Recommended GC-MS Parameters
The following table summarizes recommended starting parameters for the analysis of this compound. Optimization will be required for specific applications and instrumentation.
| Parameter | Recommended Value/Type | Rationale & Key Considerations |
| Injector Temperature | 250 °C | Balances efficient vaporization with minimizing thermal degradation.[1][2] |
| Injection Mode | Splitless or Split | Splitless for trace analysis; Split for concentrated samples to avoid column overload.[5][6][7] |
| Split Ratio | 10:1 to 100:1 (if applicable) | Adjust based on sample concentration and detector sensitivity. |
| Carrier Gas | Helium | Constant flow rate of 1.0-1.2 mL/min is typical.[1][4] |
| GC Column | Non-polar (e.g., DB-5ms) | Provides good separation for monoterpenoids.[1] Standard dimensions: 30 m x 0.25 mm ID, 0.25 µm film. |
| Inlet Liner | Deactivated single taper with wool (splitless) or Precision liner with wool (split) | Inert surface prevents adsorption.[10][11] Wool aids in vaporization and sample mixing. |
| Oven Program | Initial: 60°C (2 min hold), Ramp: 10°C/min to 280°C (5 min hold) | A starting point; adjust based on other compounds in the sample.[15] |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10353, p-Menthane-8-ol. Retrieved from [Link]
-
St-Gelais, A., et al. (2021). Evaluation and Optimization of APGC Parameters for the Analysis of Selected Hop Essential Oil Volatiles. Molecules, 26(21), 6539. Retrieved from [Link]
-
Restek. (n.d.). Operating Hints for Using Split/Splitless Injectors. Retrieved from [Link]
-
Restek. (2020). Split vs Splitless Injection. Retrieved from [Link]
-
Labcompare. (2022). LABTips: Troubleshooting Tricky Terpenes. Retrieved from [Link]
-
Restek. (n.d.). How to Choose a GC Inlet Liner. Retrieved from [Link]
-
GL Sciences. (n.d.). Liner Selection Guide. Retrieved from [Link]
-
American Laboratory. (2016). Selecting a GC Inlet Liner. Retrieved from [Link]
-
Phenomenex. (2025). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]
-
SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Retrieved from [Link]
-
Chromspec. (2024). Split vs Splitless Injection. Retrieved from [Link]
-
Microbioz India. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance. Retrieved from [Link]
-
MDPI. (2023). Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua. Retrieved from [Link]
-
SciELO. (2010). Gas Chromatography-Mass Spectrometry (GC-MS) and evaluation of antioxidant and antimicrobial activities of essential oil of Campomanesia adamantium. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of sesquiterpenes (A), monoterpenes and diterpenes (B). Retrieved from [Link]
-
ACS Publications. (2020). Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis. Retrieved from [Link]
-
OENO One. (2024). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]
-
Essential Validation Services. (2020). GCMS_Essential_Oil_Palo_Sant.... Retrieved from [Link]
-
MDPI. (2022). Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS. Retrieved from [Link]
-
ACS Publications. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. Retrieved from [Link]
-
The Good Scents Company. (n.d.). alpha-dihydroterpineol this compound. Retrieved from [Link]
-
Semantic Scholar. (2023). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Retrieved from [Link]
-
MDPI. (2024). Exploration of Key Flavor Compounds in Five Grilled Salmonid Species by Integrating Volatile Profiling and Sensory Evaluation. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alpha-dihydroterpineol [thegoodscentscompany.com]
- 4. Evaluation and Optimization of APGC Parameters for the Analysis of Selected Hop Essential Oil Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 7. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 8. Split vs Splitless Injection [discover.restek.com]
- 9. m.youtube.com [m.youtube.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. How to Choose a GC Inlet Liner [discover.restek.com]
- 12. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 13. glsciences.eu [glsciences.eu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Resolving Peak Tailing for p-Menthan-8-ol in HPLC
Welcome to the technical support center dedicated to addressing a common yet frustrating challenge in liquid chromatography: peak tailing, specifically for the monoterpenoid alcohol p-menthan-8-ol (also known as dihydro-α-terpineol). This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and symmetrical peaks for accurate quantification and purification.
This compound is a neutral, moderately hydrophobic molecule, making it well-suited for reversed-phase HPLC.[1][2][3] However, its polar hydroxyl group is prone to secondary interactions that often result in asymmetrical peaks. This guide provides a systematic, causality-driven approach to diagnose and resolve these issues, moving from simple checks to more advanced method modifications.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries regarding peak tailing for this compound.
Q1: My this compound peak is tailing significantly. What is the most probable cause?
A: The most likely culprit is a secondary retention mechanism occurring on the column.[4] Specifically, the polar hydroxyl group of your this compound molecule is likely forming strong hydrogen bonds with active residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[5][6] This causes a portion of the analyte molecules to be retained longer than the main band, resulting in a "tail."
Q2: Should I adjust the mobile phase pH to improve the peak shape?
A: This is a nuanced point. Since this compound is a neutral alcohol with a very high predicted pKa of ~15.2, altering the mobile phase pH within the typical operating range of a silica column (pH 2-8) will not change the ionization state of the analyte itself.[7][8] However, adjusting the pH is a critical strategy for controlling the stationary phase chemistry. By lowering the mobile phase pH to ~2.5-3.5, you can protonate the residual silanol groups, rendering them less active and significantly reducing the unwanted secondary interactions that cause peak tailing.[4][8][9]
Q3: All the peaks in my chromatogram are tailing, not just this compound. What does this suggest?
A: When all peaks are affected similarly, the issue is likely physical or systemic rather than chemical.[10] This points towards problems such as:
-
A column void: A physical gap or channel has formed at the column inlet.
-
A partially blocked frit: The inlet frit of the column or an in-line filter is clogged.
-
Excessive extra-column volume: The tubing between the injector, column, and detector is too long or has too wide an internal diameter, causing band spreading.[9][11]
Q4: Is it possible I'm just injecting too much sample?
A: Absolutely. This is known as mass overload.[10] If the concentration of your sample is too high, it can saturate the active sites on the stationary phase, leading to peak distortion, including tailing. A simple way to check for this is to dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you were operating under overload conditions.
Part 2: In-Depth Troubleshooting Guide: A Systematic Approach
If the FAQs have not resolved your issue, a more structured approach is necessary. This guide follows a logical progression from diagnosis to solution.
Step 1: Diagnose the Problem - Chemical vs. Physical
Before making any changes, it's crucial to determine the nature of the problem. A misdiagnosis can lead to wasted time and resources. The following workflow provides a clear diagnostic path.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. This compound|lookchem [lookchem.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
Technical Support Center: Purification of Synthetic p-Menthan-8-ol
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of p-menthan-8-ol. As a key intermediate and fragrance component, achieving high purity is critical. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
I. Understanding the Challenge: The Impurity Profile of Synthetic this compound
The primary challenge in purifying synthetic this compound lies in the inherent formation of closely related isomers during its synthesis. The most common synthetic route involves the hydrogenation of α-terpineol.[1][2]
Common Impurities Include:
-
Stereoisomers: The hydrogenation of the double bond in α-terpineol creates a new stereocenter, resulting in a mixture of cis- and trans-p-menthan-8-ol. These diastereomers often have very similar physical properties, making their separation challenging.[1]
-
Unreacted Starting Material: Incomplete hydrogenation will leave residual α-terpineol in the crude product.
-
Dehydration Byproducts: Under acidic conditions or at elevated temperatures, this compound can undergo dehydration to form various p-menthene isomers.[1]
The first step in any purification strategy is to understand the composition of your crude product. We strongly recommend an initial analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the impurities present.[1][3]
II. Purification Strategy Selection
The choice of purification method depends on the scale of your synthesis, the impurity profile, and the desired final purity. The following diagram outlines a general workflow for selecting the appropriate purification strategy.
Caption: Purification workflow for synthetic this compound.
III. Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying synthetic this compound? A1: The most effective methods are fractional distillation under vacuum, column chromatography, and for the solid trans-isomer, recrystallization. The choice depends on the specific impurities present and the required scale and purity.
Q2: Why is it so difficult to separate the cis and trans isomers of this compound? A2: The cis and trans isomers are diastereomers with very similar molecular structures and polarities. This results in close boiling points and similar retention times in chromatography, making their separation challenging.
Q3: How can I monitor the progress of my purification? A3: For column chromatography, Thin-Layer Chromatography (TLC) is an invaluable tool for tracking the separation of components in different fractions. For all purification methods, Gas Chromatography (GC) or GC-MS is the gold standard for assessing the purity of your fractions and the final product.[4][5]
Troubleshooting Guides
Fractional Vacuum Distillation Issues
Q: My fractional distillation is not separating the isomers effectively. What could be the problem? A: Poor separation during fractional distillation is often due to insufficient column efficiency or improper distillation parameters.
-
Possible Cause 1: Inadequate Column Efficiency. The boiling points of cis- and trans-p-menthan-8-ol are very close. A standard distillation setup will not provide the necessary number of theoretical plates for separation.
-
Solution: Employ a highly efficient packed distillation column. For laboratory scale, columns packed with structured packing like metal sponge or protruded packing (e.g., Pro-Pak®) provide a high surface area for vapor-liquid equilibrium, which is essential for separating close-boiling isomers.[6] The efficiency of these columns increases at lower pressures.[6]
-
-
Possible Cause 2: Incorrect Reflux Ratio. A low reflux ratio will not allow for sufficient equilibration between the liquid and vapor phases in the column.
-
Solution: Increase the reflux ratio. For difficult separations, a higher reflux ratio (e.g., 5:1 or greater) is necessary. This means for every 5 drops of condensate returned to the column, only 1 drop is collected as distillate.
-
-
Possible Cause 3: Vacuum Instability. Fluctuations in vacuum will cause the boiling points to change, disrupting the equilibrium in the column.
-
Solution: Ensure your vacuum system is stable and free of leaks. Use a high-quality vacuum pump and a vacuum controller to maintain a constant pressure.
-
Column Chromatography Issues
Q: I'm getting poor or no separation of the isomers with column chromatography. What should I do? A: This is a common issue and can be resolved by systematically optimizing your chromatographic conditions.
-
Possible Cause 1: Incorrect Mobile Phase Polarity. The polarity of the eluent is critical for achieving differential migration of the isomers on the stationary phase.
-
Solution: Optimize the mobile phase using TLC first. A good starting point for separating terpene alcohols on silica gel is a mixture of a non-polar solvent like n-hexane and a slightly more polar solvent like ethyl acetate.[7][8] Test various ratios (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate) to find a system that gives a good separation of spots on the TLC plate.
-
-
Possible Cause 2: Column Overloading. Applying too much sample relative to the amount of stationary phase will exceed the column's capacity.
-
Solution: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel. For difficult separations, a lower loading (e.g., 0.5%) may be necessary.
-
-
Possible Cause 3: Poor Column Packing. An improperly packed column with channels or cracks will lead to uneven solvent flow and band broadening, resulting in poor separation.
-
Solution: Ensure the silica gel is packed as a uniform, homogenous bed. The "slurry packing" method is generally preferred.[9]
-
-
Possible Cause 4: High Flow Rate. Eluting the solvent too quickly reduces the interaction time between the isomers and the stationary phase.
-
Solution: Decrease the flow rate. A slower flow rate allows for proper equilibrium to be established between the mobile and stationary phases, enhancing resolution.
-
Recrystallization Issues
Q: My trans-p-menthan-8-ol is "oiling out" instead of crystallizing. What should I do? A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly.
-
Possible Cause 1: Solution is too Supersaturated.
-
Solution: Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization over oiling out.
-
-
Possible Cause 2: Incorrect Solvent. The chosen solvent may be too good of a solvent for your compound, even at low temperatures.
-
Solution: Select a solvent in which this compound is soluble when hot but has low solubility when cold. For moderately polar compounds like alcohols, solvents like hexane, heptane, or mixtures of a good solvent (like a small amount of ethyl acetate or acetone) and a poor solvent (like hexane) can be effective.[10][11] For the related compound p-menthane-3,8-diol, n-heptane has been used successfully.[7]
-
IV. Detailed Experimental Protocols
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for larger scale purifications where the primary impurities are other terpene isomers.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a packed distillation column (e.g., Vigreux or, preferably, a column with high-efficiency packing), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Connect the apparatus to a vacuum pump with a vacuum trap and a pressure gauge.
-
-
Procedure:
-
Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips.
-
Slowly evacuate the system to the desired pressure (e.g., 9.5 mmHg).
-
Begin heating the distillation flask gently.
-
As the mixture begins to boil, adjust the heat to establish a stable reflux in the column.
-
Set the reflux ratio (e.g., 5:1) and begin collecting fractions.
-
Monitor the temperature at the distillation head. A stable temperature indicates a pure fraction is being collected. Collect any initial lower-boiling impurities as a forerun.
-
Collect the main fraction of this compound at its expected boiling point (for trans-p-menthan-8-ol, this is 87-89 °C at 9.5 mmHg).
-
Analyze the collected fractions by GC-MS to determine their composition.
-
Protocol 2: Purification by Column Chromatography
This method is ideal for smaller scale purifications and for separating compounds with very similar boiling points.
-
Preparation:
-
Mobile Phase Selection: Using TLC, determine an optimal solvent system. A good starting point is a mixture of n-hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pour it into a chromatography column. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, collecting fractions in test tubes or flasks.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing with a suitable stain (e.g., potassium permanganate).
-
-
Analysis and Product Isolation:
-
Analyze the fractions by GC-MS to identify those containing the pure desired isomer.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 3: Purification by Recrystallization (for trans-p-menthan-8-ol)
This protocol is suitable for purifying the solid trans-isomer, especially after it has been enriched by distillation or chromatography. The trans-isomer has a reported melting point of 33-36 °C.
-
Solvent Selection:
-
In a small test tube, add a small amount of your impure trans-p-menthan-8-ol.
-
Add a few drops of a potential solvent (e.g., hexane, heptane) at room temperature. The compound should be sparingly soluble.
-
Gently heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature, then place it in an ice bath. Crystals should form.
-
-
Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
V. Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point | Melting Point (°C) |
| trans-p-Menthan-8-ol | C₁₀H₂₀O | 156.27 | 87-89 °C @ 9.5 mmHg | 33-36 |
| cis-p-Menthan-8-ol | C₁₀H₂₀O | 156.27 | - | 24-28[1] |
| α-Terpineol | C₁₀H₁₈O | 154.25 | ~219 °C @ 760 mmHg | 35 |
VI. References
-
Rudloff, E. von. (1963). Gas–liquid chromatography of terpenes. Part VII. The dehydration of this compound. Canadian Journal of Chemistry, 41(1), 1-8.
-
Papadopoulou, S. et al. (2021). Development of a Combined 2D-MGD TLC/HPTLC Method for the Separation of Terpinen-4-ol and α-Terpineol from Tea Tree, Melaleuca alternifolia, Essential Oil. MDPI.
-
BenchChem. (2025). Application Note: Chromatographic Separation of p-Menthane-3,8-diol Stereoisomers. BenchChem.
-
Papadopoulou, S. et al. (2021). Development of a Combined 2D-MGD TLC/HPTLC Method for the Separation of Terpinen-4-ol and α-Terpineol from Tea Tree, Melaleuca alternifolia, Essential Oil. PubMed.
-
Rudloff, E. von. (1960). THE SEPARATION OF SOME TERPENOID COMPOUNDS BY GAS–LIQUID CHROMATOGRAPHY. Canadian Journal of Chemistry, 38(5), 631-640.
-
Pope Scientific, Inc. (n.d.). Fractionating Column Packing. Pope Scientific, Inc.
-
Hester, R. D., & Fair, J. R. (1995). An Efficient ``Brush'' Packing for Fractional Distillation. Industrial & Engineering Chemistry Research, 34(11), 3934-3939.
-
Humphrey, J. R. (1936). U.S. Patent No. 2,050,671. Washington, DC: U.S. Patent and Trademark Office.
-
CHEM 443 CHEMISTRY OF NATURAL PRODUCTS Chapter - 2 Terpenoids. (n.d.).
-
BenchChem. (2025). Application Notes & Protocols for the Analysis of p-Menthane-1,3,8-triol by HPLC and GC-MS. BenchChem.
-
dos Santos, L. C., et al. (2023). Separation of α-Terpineol and Limonene from an Orange Essential Oil Mixture Using Supercritical CO2 Pressure Reduction. Processes, 11(4), 991.
-
Rudloff, E. von. (1963). Gas–liquid chromatography of terpenes. Part VII. The dehydration of this compound. NRC Research Press.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem.
-
Frontier, A. (2026). Reagents & Solvents: Solvents for Recrystallization. University of Rochester.
-
BenchChem. (2025). p-Menthane-3,8-diol Crystallization Technical Support Center. BenchChem.
-
Foreverest Resources Ltd. (2023). Review of δ-Terpineol. Foreverest Resources Ltd.
-
NMPPDB. (n.d.). This compound. NMPPDB.
-
The Good Scents Company. (n.d.). alpha-dihydroterpineol this compound. The Good Scents Company.
-
da Silveira, S. M., et al. (2020). Production, Properties, and Applications of α-Terpineol. Food and Bioprocess Technology, 13(7), 1071-1089.
-
α-TERPINEOL. (2015). Leffingwell & Associates.
-
Papadopoulou, S. et al. (2021). Development of a Combined 2D-MGD TLC/HPTLC Method for the Separation of Terpinen-4-ol and α-Terpineol from Tea Tree, Melaleuca alternifolia, Essential Oil. Semantic Scholar.
-
Papadopoulou, S. et al. (2021). Development of a Combined 2D-MGD TLC/HPTLC Method for the Separation of Terpinen-4-ol and α-Terpineol from Tea Tree, Melaleuca alternifolia, Essential Oil. PubMed.
-
Kováts, E. (1987). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of Chromatography A, 406, 185-223.
-
TLC-GC/MS Method for identifying and selecting valuable essential Oil Chemotypes from Wild Populations of Mentha longifolia L. (n.d.). ResearchGate.
-
Biotransformation of (-)-α-pinene and geraniol to α-terpineol and p-menthane-3,8-diol by the white rot fungus, Polyporus brumalis. (2015). Semantic Scholar.
-
Sigma-Aldrich. (n.d.). trans-p-Menthan-8-ol analytical standard. Sigma-Aldrich.
-
Yi, X., Xu, S., & Zhao, Z. (2017). Progress on Preparation and Application of p-Menthane-1,8-diol monohydrate. Atlantis Press.
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
-
NIST. (n.d.). cis-p-Menthan-8-ol, acetate. NIST Chemistry WebBook.
-
BenchChem. (2025). Technical Support Center: Purification of o-Menthan-8-ol Isomers. BenchChem.
-
Sigma-Aldrich. (n.d.). Column Packing and Preparation. Sigma-Aldrich.
-
Billet, R., & Schultes, M. (1993). Novel Model for Separation Efficiency of Packed Distillation Columns. Chemical Engineering and Technology, 16(1), 1-9.
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros.
-
Stewart, S. M. (2020, October 19). Simple, Fractional, (and packed column) Distillation - an overview. YouTube.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing Alpha-Terpineol: Quality, Purity, and Reliability for Your Business. NINGBO INNO PHARMCHEM CO.,LTD.
-
National Center for Biotechnology Information. (n.d.). Alpha-Terpineol. PubChem.
-
Si, X., et al. (2021). Separation of Eight Optical Isomers of Menthol by Tandem Capillary Chiral Columns. Journal of Chromatography B, 1184, 122979.
-
Mugadza, N. (n.d.). Dehydration of Menthol to Menthene. Scribd.
-
The Good Scents Company. (n.d.). dihydroterpineol this compound. The Good Scents Company.
-
Carl ROTH. (n.d.). Safety Data Sheet: α-Terpineol. Carl ROTH.
Sources
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. Gas–liquid chromatography of terpenes. Part VII. The dehydration of this compound - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Column Packing and Preparation [sigmaaldrich.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
p-MENTHAN-8-OL solubility issues in aqueous buffers and solutions
Technical Support Center: p-MENTHAN-8-OL Solubility
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this hydrophobic monoterpenoid. Here, we will dissect the underlying physicochemical reasons for these issues and provide robust, field-tested strategies and protocols to overcome them.
Part 1: Understanding the Core Problem - Physicochemical Properties
This compound, also known as dihydro-alpha-terpineol, is a saturated monoterpenoid alcohol. Its molecular structure, rich in hydrocarbons, dictates its behavior in aqueous systems. The primary obstacle to its dissolution is its significant lipophilicity ("fat-loving") nature, which makes it resistant to dissolving in polar solvents like water and aqueous buffers.
To effectively troubleshoot, we must first understand the key properties of the molecule itself.
| Property | Value | Implication for Aqueous Solubility |
| Molecular Formula | C₁₀H₂₀O | High carbon-to-oxygen ratio indicates a predominantly non-polar character. |
| Molecular Weight | 156.27 g/mol [1][2] | Moderate molecular size. |
| LogP (o/w) | ~2.8 - 3.22[1][3] | This positive value indicates this compound is significantly more soluble in octanol (a fat mimic) than in water. It is the primary indicator of its hydrophobicity. |
| Predicted pKa | ~15.2[3] | As a tertiary alcohol, it is an extremely weak acid. This high pKa means it will remain in a neutral, non-ionized state across the entire biologically relevant pH range (1-14). |
| Aqueous Solubility | Slightly soluble; estimated at 278 mg/L (~1.78 mM) at 25°C[4][5][6] | This low intrinsic solubility is the root cause of experimental difficulties. |
| Hydrogen Bonding | 1 Donor, 1 Acceptor[3][7] | The single hydroxyl (-OH) group allows for limited interaction with water, but it is insufficient to overcome the hydrophobicity of the large carbon backbone. |
Key Takeaway: The high LogP value and the non-ionizable nature (high pKa) of this compound are the two main drivers of its poor water solubility. Standard methods like pH adjustment, which are effective for acidic or basic compounds, will not work for this molecule.
Part 2: Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my standard phosphate-buffered saline (PBS). What's wrong?
A: This is expected behavior. The high LogP (~2.8-3.2) of this compound signifies its strong preference for non-polar environments over aqueous buffers like PBS.[1][3] The molecule's large, non-polar hydrocarbon structure physically resists interaction with water molecules, leading to insolubility.
Q2: I tried heating the buffer to dissolve the compound, and it seemed to work, but then it crashed out as a precipitate when it cooled. Why?
A: Heating can temporarily increase the solubility of many compounds, allowing you to create a supersaturated solution. However, this state is thermodynamically unstable. As the solution cools to room or experimental temperature (e.g., 37°C), the solubility limit decreases, and the excess, undissolved this compound precipitates out of the solution. This can lead to highly inaccurate and non-reproducible concentrations in your experiments.
Q3: Can I adjust the pH of my buffer to ionize this compound and make it more soluble?
A: No, this strategy is ineffective for this compound. pH adjustment is only useful for compounds with ionizable functional groups (e.g., carboxylic acids or amines) that have a pKa within a reasonable range.[8] this compound is a tertiary alcohol with a predicted pKa of ~15.2, making it less acidic than water itself.[3] It is impossible to deprotonate this hydroxyl group in an aqueous buffer, so it will remain in its neutral, poorly soluble form regardless of the pH.
Part 3: In-Depth Troubleshooting & Solubilization Protocols
When the intrinsic solubility is insufficient, we must employ formulation strategies to create a stable dispersion or solution. Below are three validated methods, each with its own mechanism, advantages, and disadvantages.
Strategy 1: Co-Solvent Systems
This is often the first and most direct approach for preclinical and in vitro studies.
-
Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[9][10][11] This makes the environment more "hospitable" to hydrophobic molecules like this compound, allowing them to dissolve at higher concentrations.[12]
-
Common Co-Solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Propylene glycol (PG), Polyethylene glycol 300/400 (PEG300/400).[9][13]
-
Best For: In vitro assays, initial screening studies, and experiments where the final co-solvent concentration is known to be non-toxic to the cells or system being studied.
-
Prepare a High-Concentration Stock:
-
Weigh out 15.63 mg of this compound (MW: 156.27 g/mol ).
-
Dissolve this in 10 mL of 100% DMSO to create a 10 mM stock solution .
-
Ensure complete dissolution by vortexing. The solution should be perfectly clear.
-
-
Create an Intermediate Dilution (if necessary):
-
To minimize precipitation during the final dilution, it is often best to perform a serial dilution.
-
For example, dilute the 10 mM stock 1:10 in your aqueous buffer (e.g., 10 µL of stock into 90 µL of buffer) to make a 1 mM intermediate solution. This step may require rapid vortexing.
-
-
Prepare the Final Working Solution:
-
Add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer.[8] This rapid mixing is critical to prevent the compound from immediately precipitating.
-
To make a 100 µM solution, you would typically add 1 mL of the 10 mM stock to 99 mL of buffer.
-
-
Crucial Validation Step:
-
Solvent Toxicity Control: Always run a parallel control experiment containing the same final concentration of the co-solvent (e.g., 1% DMSO) but without this compound. This ensures that any observed biological effects are due to your compound, not the solvent.[8] For most cell lines, the final DMSO concentration should be kept below 0.5%.[8]
-
Caption: Micellar Solubilization of this compound.
Strategy 3: Cyclodextrin-Based Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, rendering them water-soluble.
-
Mechanism of Action: Cyclodextrins have a unique structure resembling a hollow truncated cone. The exterior is hydrophilic, while the internal cavity is hydrophobic. [8][14]this compound, being a hydrophobic "guest" molecule, can fit inside the "host" cyclodextrin cavity, forming a water-soluble inclusion complex. [15][16]* Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®). These derivatives have much higher aqueous solubility than native β-cyclodextrin. [14][17]* Best For: Pharmaceutical formulations, reducing drug toxicity, and improving stability. This is often considered a more advanced and formulation-focused approach.
-
Determine Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point.
-
Kneading:
-
Place the calculated amount of HP-β-CD powder into a mortar.
-
Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a thick, consistent paste.
-
Add the this compound to the paste.
-
Knead the mixture thoroughly for 30-60 minutes. The mechanical energy forces the guest molecule into the cyclodextrin cavity.
-
-
Drying and Reconstitution:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or under a vacuum to remove the solvents, yielding a solid powder.
-
This powder, which contains the this compound inclusion complex, can now be readily dissolved in your aqueous buffer to the desired final concentration.
-
Caption: Formation of a this compound Cyclodextrin Complex.
Part 4: Final Validation and Summary
Regardless of the method chosen, the final step should always be validation.
-
Visual Inspection: The final solution should be clear and free of any visible precipitate or haziness.
-
Filtration Test: To confirm true solubility versus a fine suspension, filter the solution through a 0.22 µm syringe filter. Analyze the filtrate (e.g., via HPLC-UV or GC-MS) to quantify the concentration of dissolved this compound. If the concentration before and after filtration is the same, you have achieved true solubilization.
-
Stability Check: Let the prepared solution stand at the intended experimental temperature for several hours or overnight. Re-inspect for any signs of precipitation, which would indicate an unstable formulation. [8] By understanding the fundamental physicochemical properties of this compound and systematically applying these formulation strategies, researchers can overcome solubility challenges and generate reliable, reproducible data in their experiments.
References
-
This compound - LookChem. [Link]
-
Solubilization of Some Flavor and Fragrance Oils in Surfactant/Water System - IDOSI Journals. [Link]
-
Cosolvent - Wikipedia. [Link]
-
This compound | C10H20O | CID 10353 - PubChem. [Link]
-
dihydroterpineol this compound - The Good Scents Company. [Link]
-
alpha-dihydroterpineol this compound - The Good Scents Company. [Link]
-
Adding Essential Oils to Surfactant Solutions - New Directions Aromatics. [Link]
-
Plant Alkylbenzenes and Terpenoids in the Form of Cyclodextrin Inclusion Complexes as Antibacterial Agents and Levofloxacin Synergists - MDPI. [Link]
-
This compound - NMPPDB. [Link]
-
Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC. [Link]
-
Solubilizing Oils into Water | Innovadex - UL Prospector. [Link]
-
Theoretical study of the formation of inclusion complexes with some terpenes using different solvating models - PubMed. [Link]
- Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google P
-
Solubilization of Phytocannabinoids Using Cyclodextrins - Cannabis Science and Technology. [Link]
-
Solubilization of Phytocannabinoids Using Cyclodextrins - Future4200. [Link]
-
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide - Hilaris Publisher. [Link]
-
(PDF) Techniques to enhance solubility of hydrophobic drugs: An overview - ResearchGate. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Solubilization of some flavor and fragrance oils in surfactant/water system - ResearchGate. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. [Link]
-
Dihydroterpineol (Menthanol) Aroma/Flavor Compound High Purity - LabAlley. [Link]
-
p-Menthane-3,8-diol - Wikipedia. [Link]
-
trans-alpha-dihydroterpineol, 5114-00-1 - The Good Scents Company. [Link]
-
Terpin | C10H20O2 | CID 6651 - PubChem. [Link]
-
Menthone - Wikipedia. [Link]
-
Menthanol (Dihydroterpineol) - ChemBK. [Link]
Sources
- 1. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 反式-对-薄荷烷-8-醇 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound|lookchem [lookchem.com]
- 4. dihydroterpineol, 58985-02-7 [thegoodscentscompany.com]
- 5. alpha-dihydroterpineol [thegoodscentscompany.com]
- 6. trans-alpha-dihydroterpineol, 5114-00-1 [thegoodscentscompany.com]
- 7. nmppdb.com.ng [nmppdb.com.ng]
- 8. benchchem.com [benchchem.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. cannabissciencetech.com [cannabissciencetech.com]
- 15. mdpi.com [mdpi.com]
- 16. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. future4200.com [future4200.com]
Enhancing the Resolution of Cis and Trans Isomers of p-Menthan-8-ol: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for separating the cis and trans isomers of p-menthan-8-ol. Authored from the perspective of a Senior Application Scientist, it combines theoretical principles with practical, field-proven methodologies to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in separating the cis and trans isomers of this compound?
The primary difficulty in separating cis- and trans-p-menthan-8-ol lies in their close structural similarity. As stereoisomers, they share the same molecular weight and connectivity, leading to very similar physicochemical properties such as boiling point, polarity, and solubility. This similarity often results in co-elution during chromatographic separations and co-crystallization, making high-resolution separation a significant challenge that requires highly optimized methods.
Q2: What key structural differences between cis- and trans-p-menthan-8-ol can be exploited for their separation?
The crucial difference is the spatial arrangement of the hydroxyl (-OH) and the 4-methylcyclohexyl groups. In the cis isomer, these groups are oriented on the same side of the cyclohexane ring, whereas in the trans isomer, they are on opposite sides. This stereochemical variance affects the molecule's overall shape and the accessibility of the polar hydroxyl group. The trans isomer is generally more linear and thermodynamically stable, while the hydroxyl group in the cis isomer may be more sterically hindered. These subtle differences in shape, polarity, and intermolecular bonding potential are the keys to achieving separation.
Q3: Which analytical techniques are most effective for confirming the isomeric purity of separated this compound fractions?
The gold standard for assessing isomeric purity is Gas Chromatography (GC) , typically with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.[1] For optimal results, a polar capillary column is recommended.[1] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for unequivocally identifying the cis and trans isomers based on distinct chemical shifts and coupling constants arising from their different spatial arrangements.
Troubleshooting Guides
Issue 1: Poor Peak Resolution in Gas Chromatography (GC)
Q: My GC analysis of a this compound mixture shows overlapping or co-eluting peaks for the cis and trans isomers. How can I improve the separation?
A: This is a common problem that can be systematically addressed by optimizing your chromatographic conditions.
-
Column Selection is Paramount:
-
Underlying Principle: The choice of stationary phase dictates the separation mechanism. For isomers with slight polarity differences, a polar stationary phase will enhance resolution by promoting differential interactions.
-
Recommendation: Switch to a polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., a "WAX" type column). The polar hydroxyl groups of the stationary phase will interact more strongly with the hydroxyl group of the this compound isomers, and subtle differences in the accessibility of this group between the cis and trans forms will lead to different retention times.[1]
-
Expected Result: The isomer with the more sterically accessible hydroxyl group will interact more strongly and thus have a longer retention time.
-
-
Optimize the Oven Temperature Program:
-
Causality: A rapid temperature ramp can cause the isomers to travel through the column too quickly, not allowing for sufficient interaction with the stationary phase.
-
Solution: Implement a slow and gradual temperature ramp. Start with a lower initial oven temperature and use a ramp rate of 2-5 °C per minute. An initial isothermal hold can also improve the focusing of the analytes at the head of the column.
-
-
Carrier Gas Flow Rate Adjustment:
-
Scientific Basis: The van Deemter equation describes the relationship between carrier gas linear velocity and column efficiency. An optimal flow rate minimizes peak broadening and maximizes resolution.
-
Actionable Step: Methodically adjust the carrier gas (e.g., Helium) flow rate to find the "sweet spot" that provides the sharpest peaks and best separation for your specific column dimensions.
-
-
Consider Chemical Derivatization:
-
When to Use: If the above optimizations fail to provide baseline resolution, derivatization can be a powerful tool.[2][3]
-
Mechanism: Converting the polar hydroxyl group into a less polar, more volatile derivative (e.g., a trimethylsilyl (TMS) ether) can accentuate the subtle structural differences between the isomers, leading to improved chromatographic separation.[2][3] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for alcohols.
-
Benefit: The resulting TMS ethers will have different volatility and interaction profiles with the stationary phase, often dramatically improving the separation factor.[1][2]
-
Issue 2: Low Purity from Fractional Crystallization
Q: I am attempting to separate the isomers via fractional crystallization, but the resulting crystals show low isomeric enrichment. What can I do to improve the purity?
A: Achieving high purity through fractional crystallization requires careful control over solubility and kinetics. The trans isomer of this compound has a reported melting point of 33-36 °C, suggesting it may be more amenable to crystallization from a solution than the cis isomer.[4]
-
Systematic Solvent Screening:
-
Problem: The chosen solvent may not provide a large enough difference in solubility between the two isomers at different temperatures.
-
Solution: Conduct small-scale screening with a range of solvents of varying polarities. Good candidates include n-hexane, n-heptane, acetone, and mixtures containing small amounts of a more polar co-solvent. The goal is to find a system where one isomer is significantly less soluble than the other at lower temperatures.
-
-
Control the Cooling Rate:
-
Causality: Rapid cooling leads to kinetic trapping, where both isomers precipitate out of solution together, resulting in impure crystals. Slow, controlled cooling allows the system to approach thermodynamic equilibrium, favoring the crystallization of the less soluble isomer in its pure form.
-
Recommended Protocol:
-
Dissolve the mixture in a minimal amount of the chosen solvent at its boiling point.
-
Allow the solution to cool slowly to room temperature over several hours, ideally in an insulated container.
-
Subsequently, transfer the flask to a cold bath (e.g., 0 °C) and then to a freezer, again allowing for gradual temperature changes.
-
-
-
Utilize Seeding:
-
Purpose: Introducing a pure crystal of the desired isomer (a "seed crystal") can initiate selective crystallization and prevent the solution from becoming supersaturated with respect to the undesired isomer.
-
Procedure: When the solution has cooled and is near its saturation point, add a few microscopic crystals of the pure target isomer.
-
-
Iterative Recrystallization:
-
Concept: It is rare to achieve >99% purity in a single crystallization step.
-
Workflow: The crystals obtained from the first step should be isolated and then re-subjected to the entire crystallization process. Each iteration will further enrich the desired isomer. It is crucial to analyze the purity of both the crystals and the mother liquor by GC at each stage to monitor progress.
-
Experimental Protocols
Protocol 1: High-Resolution GC Method for Isomer Quantification
This protocol is designed to achieve baseline separation of cis- and trans-p-menthan-8-ol for accurate purity assessment.
-
Instrumentation: Gas Chromatograph with FID.
-
Column: Polar capillary column, e.g., DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Temperature: 240 °C; Split ratio: 50:1.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 3 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
Detector (FID): Temperature: 250 °C.
-
Expected Outcome: Two well-resolved peaks corresponding to the cis and trans isomers. Integration of the peak areas will provide their relative percentages.
Protocol 2: Chemical Derivatization (Silylation) for Enhanced GC Separation
-
Materials: this compound isomer mixture, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, Pyridine (anhydrous), GC vials.
-
Procedure:
-
Accurately weigh approximately 10 mg of the isomer mixture into a 2 mL GC vial.
-
Add 500 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized solution into the GC using the method described in Protocol 1 or a standard non-polar column (e.g., DB-5ms).
-
Data Presentation
Table 1: Physicochemical Properties of this compound Isomers
| Property | cis-p-Menthan-8-ol | trans-p-Menthan-8-ol |
| Molecular Weight | 156.27 g/mol [5] | 156.27 g/mol [4][6] |
| CAS Number | 7322-63-6[5] | 5114-00-1[4][6] |
| Melting Point | Data not specified | 33-36 °C[4] |
| Boiling Point | Data not specified | 87-89 °C at 9.5 mmHg[4] |
Visualizations
Caption: A decision workflow for selecting and optimizing a separation strategy.
References
- Benchchem. (n.d.). Chemical Derivatization of Tertiary Alcohols for Enhanced Gas Chromatography (GC) Analysis.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Schimmelmann Research. (n.d.). Derivatizing Compounds.
- ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 10353.
- The Good Scents Company. (n.d.). alpha-dihydroterpineol this compound.
- Canadian Science Publishing. (2025). GAS–LIQUID CHROMATOGRAPHY OF TERPENES: PART VII. THE DEHYDRATION OF this compound.
- Sigma-Aldrich. (n.d.). trans-p-Menthan-8-ol analytical standard.
- Santa Cruz Biotechnology. (n.d.). trans-p-Menthan-8-ol.
- Global Substance Registration System. (n.d.). This compound, CIS-.
- P&S Chemicals. (n.d.). Product information, this compound.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Novel Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Quantification of p-Menthan-8-ol
This guide provides an in-depth comparison and validation of a new, high-performance Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate detection and quantification of p-menthan-8-ol. We will explore the rationale behind the methodological choices, present a comprehensive validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, and compare its performance against traditional analytical techniques.[1][2][3]
This compound, a saturated monoterpenoid, is a compound of significant interest due to its presence in various natural products and its potential applications in the pharmaceutical and fragrance industries.[4][5][6] Accurate and reliable quantification is paramount for quality control, stability testing, and regulatory compliance. While several methods exist, this guide will demonstrate the superior performance of a newly developed GC-MS method.
The Analytical Landscape: Choosing the Right Tool for a Volatile Terpenoid
The analysis of volatile and semi-volatile compounds like this compound presents unique challenges. The selection of an analytical technique is the most critical decision, directly impacting sensitivity, selectivity, and overall data quality.
-
High-Performance Liquid Chromatography (HPLC): While a workhorse for many non-volatile or thermally labile compounds, HPLC is often suboptimal for small, non-polar terpenes.[7][8] Achieving adequate retention on standard reversed-phase columns can be difficult, leading to poor peak shape and co-elution with the solvent front.[7]
-
Gas Chromatography (GC): GC is inherently well-suited for the analysis of volatile compounds.[7][9][10] It provides excellent separation of complex mixtures and, when paired with a Flame Ionization Detector (FID), offers robust quantification. However, GC-FID lacks the specificity of a mass-selective detector, making it susceptible to interference from co-eluting matrix components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a Mass Spectrometer provides the highest level of confidence in analytical results. It combines the superior separation power of GC with the definitive identification capabilities of MS.[11][12][13] This is our chosen platform for the new method, as it offers unparalleled specificity and sensitivity.
The following diagram illustrates the decision-making process for selecting the optimal analytical technique.
Caption: Decision workflow for selecting an analytical method for this compound.
Method Validation Protocol: A Framework for Trustworthiness
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[14][15] Our validation protocol is designed to rigorously assess the performance of the new GC-MS method based on the ICH Q2(R2) and FDA guidelines.[1][16][17]
The validation process encompasses several key performance characteristics, which are interconnected to ensure a robust and reliable method.
Caption: Interrelationship of analytical validation parameters.
Comparative Performance Data
The table below summarizes the performance of the new GC-MS method in comparison to conventional GC-FID and HPLC-UV methods.
| Parameter | New GC-MS Method | Conventional GC-FID Method | Conventional HPLC-UV Method | Acceptance Criteria (ICH Q2) |
| Specificity | Highly Specific (Mass Spec Confirmation) | Moderate (Retention Time only) | Low (Potential for interference) | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 | r² ≥ 0.99 |
| Range (µg/mL) | 1.0 - 150 | 5.0 - 200 | 10 - 250 | Interval providing suitable accuracy, precision, and linearity.[14] |
| Accuracy (% Recovery) | 99.5% - 100.8% | 98.2% - 101.5% | 95.3% - 104.2% | Typically 98.0% - 102.0% for drug substance assay. |
| Precision (%RSD) | < 1.0% | < 1.5% | < 2.0% | Typically ≤ 2% Relative Standard Deviation (RSD).[18] |
| LOD (µg/mL) | 0.3 | 1.5 | 3.0 | Signal-to-Noise ratio of 3:1 |
| LOQ (µg/mL) | 1.0 | 5.0 | 10.0 | Signal-to-Noise ratio of 10:1 |
| Robustness | Passed | Passed | Moderate | No significant impact on results from deliberate variations in method parameters.[16][19] |
Detailed Experimental Protocols
Herein, we detail the step-by-step methodologies employed to validate the new GC-MS method.
Instrumentation and Reagents
-
System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS System).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is employed for optimal separation of terpenes.[8]
-
Reagents: this compound analytical standard (≥98.5% purity), HPLC-grade solvent (e.g., Hexane or Ethyl Acetate).[13]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[18]
Protocol:
-
Blank Analysis: Inject a solvent blank (Hexane) to ensure no interfering peaks are present at the retention time of this compound.
-
Analyte Identification: Inject a standard solution of this compound and record the retention time and the mass spectrum. The mass spectrum serves as a unique fingerprint for the analyte.[4]
-
Forced Degradation (if applicable): Subject a solution of this compound to stress conditions (e.g., acid, base, heat, oxidation) to generate potential degradation products.
-
Analysis of Stressed Sample: Analyze the stressed sample to ensure that the peaks of any degradation products are well-separated from the main this compound peak, demonstrating specificity.
Linearity and Range
Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range.[18] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[14][19]
Protocol:
-
Stock Solution: Prepare a stock solution of this compound at 1.0 mg/mL in hexane.
-
Calibration Standards: Prepare a minimum of five calibration standards by serial dilution of the stock solution. For this validation, concentrations of 1.0, 10, 50, 100, and 150 µg/mL were used.
-
Analysis: Inject each standard in triplicate.
-
Data Analysis: Construct a calibration curve by plotting the average peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²) and the y-intercept.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed using recovery studies.[16][18]
Protocol:
-
Sample Preparation: Prepare samples at three concentration levels across the specified range (e.g., low, medium, high: 10, 75, and 140 µg/mL). Prepare three independent samples at each level.
-
Analysis: Analyze the nine samples against the previously established calibration curve.
-
Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.
Protocol:
-
Repeatability:
-
Prepare six individual samples at a single concentration (e.g., 100 µg/mL).
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day with a different analyst.
-
Compare the results from both studies to assess the variability.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
-
Method: Based on the signal-to-noise ratio.
-
Procedure:
-
Determine the noise level by analyzing a blank sample and measuring the signal in a region close to the expected retention time of the analyte.
-
Prepare and inject progressively more dilute solutions of this compound.
-
The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Robustness
Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[16][19] This provides an indication of its reliability during normal usage.
Protocol:
-
Identify Parameters: Identify critical GC-MS parameters to vary, such as:
-
GC oven temperature ramp rate (e.g., ± 2°C/min)
-
Injector temperature (e.g., ± 5°C)
-
Carrier gas flow rate (e.g., ± 0.1 mL/min)
-
-
Systematic Variation: Analyze a standard solution while systematically varying one parameter at a time.
-
Assessment: Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak area, peak symmetry). The results should not be significantly impacted by these minor variations.
Conclusion
The validation results conclusively demonstrate that the new GC-MS method is highly specific, linear, accurate, precise, and robust for the quantification of this compound. It offers significant advantages over traditional GC-FID and HPLC-UV methods, particularly in its superior specificity and lower detection limits. This method is fit for its intended purpose and is recommended for routine quality control and research applications where reliable and accurate data are paramount. Adherence to the principles outlined in the ICH and FDA guidelines ensures that the analytical data generated is trustworthy and meets global regulatory expectations.[17][18]
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: Pharma Talks (YouTube) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma Source: ProPharma URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: AMSbiopharma URL: [Link]
-
Title: ICH releases draft guidelines on analytical method development | RAPS Source: RAPS URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: European Medicines Agency URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Source: Lab Manager URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation URL: [Link]
-
Title: Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research Source: Drug Analytical Research URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures - BioPharm International Source: BioPharm International URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis Source: Terpene Belt Farms URL: [Link]
-
Title: (PDF) Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application Source: Planta Medica URL: [Link]
-
Title: (PDF) HS‐FET‐GC/MS‐Method Development and Validation for Analysis of 45 Terpenes—Creating a Complementary Tool for Comprehensive Profiling of Cannabis Flowers in Forensics - ResearchGate Source: ResearchGate URL: [https://www.researchgate.net/publication/386221147_HS-FET-GCMS-Method_Development_and_Validation_for_Analysis_of_45_Terpenes-Creating_a_Complementary_Tool_for_Comprehensive_Profiling_of_Cannabis_Flowers_in_Forensics]([Link]_ Cannabis_Flowers_in_Forensics)
-
Title: this compound | C10H20O | CID 10353 - PubChem - NIH Source: National Institutes of Health URL: [Link]
-
Title: this compound - LookChem Source: LookChem URL: [Link]
-
Title: analytical methods - Agency for Toxic Substances and Disease Registry | ATSDR Source: ATSDR URL: [Link]
-
Title: alpha-dihydroterpineol this compound - The Good Scents Company Source: The Good Scents Company URL: [Link]
-
Title: Volatile organic compound - Wikipedia Source: Wikipedia URL: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. alpha-dihydroterpineol [thegoodscentscompany.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Volatile organic compound - Wikipedia [en.wikipedia.org]
- 11. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. database.ich.org [database.ich.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. propharmagroup.com [propharmagroup.com]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Cross-Validation of p-Menthane-8-ol Quantification Methods: GC-MS vs. LC-MS/MS
Abstract
The accurate quantification of terpenoids such as p-menthane-8-ol is critical in fields ranging from pharmaceutical development, where it is investigated as a bronchodilator, to fragrance and food additive industries.[1] This guide provides an in-depth, objective comparison of two powerful analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my goal is not merely to present protocols, but to elucidate the fundamental principles and experimental rationale that guide the choice between these methodologies. We will explore the inherent chemical properties of p-menthane-8-ol and how they dictate the optimal analytical strategy, providing detailed, validated protocols and comparative performance data to empower researchers to make informed decisions for their specific applications.
The Analyte: Understanding p-Menthane-8-ol
Before comparing analytical techniques, we must first understand the physicochemical properties of our target analyte, p-menthane-8-ol (also known as dihydro-α-terpineol).[1][2] Its characteristics are the primary determinants of instrument suitability.
| Chemical Property | Value | Significance for Analysis |
| Molecular Formula | C₁₀H₂₀O | [1][2][3] |
| Molecular Weight | 156.27 g/mol | [1][2][3] Determines the mass-to-charge ratio (m/z) for MS detection. |
| Boiling Point | 212.2 °C at 760 mmHg | [1] High enough to be stable, yet volatile enough for GC analysis. |
| LogP | 2.58 - 2.8 | [1][2] Indicates low polarity and good solubility in organic solvents. |
| Vapor Pressure | Low (estimated) | Sufficiently volatile for headspace or direct injection GC. |
| Functional Group | Tertiary Alcohol | The hydroxyl (-OH) group can cause peak tailing in GC; may require derivatization.[4][5] It is also not readily ionizable by common LC-MS sources. |
The key takeaways are its volatility and relatively low polarity, which immediately suggest that Gas Chromatography is a natural fit. However, the presence of the tertiary alcohol group introduces a nuance that we must address.
Principles of the Competing Methodologies
The choice between GC-MS and LC-MS/MS hinges on how each technique handles a volatile, low-polarity alcohol.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Approach
GC operates on the principle of separating compounds based on their ability to partition between a gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase within a heated column.[6][7] Volatile compounds with lower boiling points travel through the column faster. For p-menthane-8-ol, this is an ideal separation mechanism.
The Causality Behind Derivatization: While p-menthane-8-ol can be analyzed directly, the active hydrogen on its hydroxyl group can interact with active sites on the GC column and inlet, leading to poor peak shape (tailing) and reduced sensitivity.[4] To mitigate this, we employ derivatization , a chemical reaction to modify the functional group.[5][8]
-
Silylation: This is the most common method, where the active hydrogen is replaced with a non-polar trimethylsilyl (TMS) group.[5][8] This blocks the polar -OH group, which accomplishes three things:
-
Increases Volatility: Making the compound elute faster and produce sharper peaks.
-
Improves Thermal Stability: Protecting the molecule at high injector temperatures.
-
Enhances Spectral Clarity: Produces characteristic mass fragments for confident identification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Polarity-Based Alternative
LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18).[9] This technique is the gold standard for non-volatile or thermally fragile molecules.[10] Using it for a volatile compound like p-menthane-8-ol requires careful consideration of the mass spectrometer's ionization source.
The Ionization Challenge and the APCI Solution: The most common LC-MS ionization source, Electrospray Ionization (ESI), is inefficient for non-polar compounds like p-menthane-8-ol because it relies on forming ions in the liquid phase.[11][12][13]
This is where Atmospheric Pressure Chemical Ionization (APCI) becomes essential. APCI is designed for less polar and more volatile analytes that are not amenable to ESI.[14][15][16] The process involves:
-
Vaporization: The LC eluent is sprayed into a heated chamber (~350-550 °C), converting the analyte and solvent into a gas.[14]
-
Corona Discharge: A high voltage is applied to a needle, creating a plasma that ionizes the solvent molecules.[15]
-
Proton Transfer: These ionized solvent molecules then collide with the gaseous analyte molecules, transferring a proton to create [M+H]⁺ ions.[14][15]
Because ionization occurs in the gas phase, APCI is perfectly suited for analytes that are volatile and thermally stable, making it a viable interface for analyzing p-menthane-8-ol via LC-MS/MS.[14][17]
Experimental Workflows & Protocols
A self-validating protocol is one where every step is justified and controlled. The following protocols are designed for robustness and reproducibility, adhering to principles outlined by the International Council for Harmonisation (ICH).[18][19]
Caption: General workflow for quantification of p-menthane-8-ol.
Protocol 1: Quantification by GC-MS (with Derivatization)
This protocol is optimized for selectivity and robust quantification in moderately complex matrices.
1. Preparation of Standards:
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of p-menthane-8-ol analytical standard and dissolve in a 10 mL volumetric flask with ethyl acetate.
- Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with ethyl acetate to create a minimum of five calibration standards.
2. Sample Preparation & Derivatization:
- Extraction: For liquid samples (e.g., plasma), perform a liquid-liquid extraction with a suitable solvent like hexane or ethyl acetate. For solid samples, perform solvent extraction followed by sonication. Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate.
- Derivatization: Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.[4] Cool to room temperature before injection.
3. GC-MS Instrumentation and Conditions:
- GC System: Agilent 8890 or equivalent.
- MS System: Agilent 5977B MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or a polar wax column for underivatized analysis.[4]
- Injector: Splitless mode, 250°C.
- Carrier Gas: Helium at 1.2 mL/min.
- Oven Program: Initial 80°C, hold for 1 min. Ramp at 10°C/min to 240°C, hold for 5 min.
- MS Source Temp: 230°C.
- MS Quad Temp: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for the TMS-derivatized p-menthane-8-ol.
Protocol 2: Quantification by LC-MS/MS (APCI)
This protocol is designed for high-throughput and high-sensitivity analysis, particularly in complex biological matrices where minimal sample cleanup is desired.
1. Preparation of Standards:
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of p-menthane-8-ol and dissolve in a 10 mL volumetric flask with methanol.
- Calibration Standards (0.1-100 ng/mL): Perform serial dilutions using a 50:50 methanol:water mixture.
2. Sample Preparation:
- Protein Precipitation (for plasma/serum): To 100 µL of sample, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute.
- Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.
- Dilution: Transfer the supernatant and dilute 1:1 with water before injection. This simple "dilute-and-shoot" approach is a key advantage of LC-MS/MS.[9]
3. LC-MS/MS Instrumentation and Conditions:
- LC System: Shimadzu Nexera X2 or equivalent.
- MS System: Sciex 6500+ QTRAP or equivalent.
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Ion Source: APCI, positive ion mode.
- APCI Temp: 400°C.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Precursor Ion (Q1): m/z 157.2 ([M+H]⁺).
- Product Ions (Q3): Monitor 2-3 specific fragment ions for quantification and confirmation.
Cross-Validation: A Head-to-Head Performance Comparison
Method validation provides documented evidence that a procedure is suitable for its intended purpose.[18][20][21] Below, we compare the expected performance of our two optimized protocols based on established validation parameters.[19][20][22]
Caption: Key parameters for the cross-validation of analytical methods.
Table 2: Comparative Validation Metrics for p-Menthane-8-ol Quantification
| Validation Parameter | GC-MS | LC-MS/MS with APCI | Rationale & Justification |
| Specificity | Excellent | Superior | GC provides excellent chromatographic separation. However, the specificity of MS/MS, which monitors a specific precursor-to-product ion transition, is unparalleled and can resolve co-eluting interferences.[23] |
| Linearity (R²) | > 0.995 | > 0.998 | Both techniques offer excellent linearity over several orders of magnitude. |
| Sensitivity (LOQ) | Low µg/mL to high ng/mL | Low ng/mL to pg/mL | LC-MS/MS is generally more sensitive due to the efficiency of MRM and lower noise levels compared to GC-MS in SIM mode.[23][24] |
| Accuracy (% Recovery) | 90-110% | 95-105% | Both methods are highly accurate. The simpler sample prep in LC-MS/MS can sometimes reduce analyte loss, leading to slightly better recovery. |
| Precision (%RSD) | < 10% | < 5% | Modern autosamplers and stable instrument platforms allow for excellent precision in both techniques. The higher signal-to-noise in LC-MS/MS often results in lower relative standard deviations. |
| Throughput | Moderate | High | The GC oven ramp and cooling cycle result in longer run times (~15-20 min). Modern UHPLC methods can achieve run times of < 8 minutes, making LC-MS/MS faster per sample.[25] |
| Matrix Effects | Low | Moderate | Matrix effects (ion suppression or enhancement) are minimal in GC-MS as the matrix is often removed during prep or separated chromatographically. They are a significant consideration in LC-MS/MS and must be assessed.[23] |
| Robustness | High | High | GC-MS methods are famously robust. LC-MS/MS methods are also robust but can be more sensitive to mobile phase composition and matrix cleanliness. |
Senior Scientist's Recommendation: Choosing the Right Tool for the Job
The data clearly shows that both GC-MS and LC-MS/MS are highly capable techniques for the quantification of p-menthane-8-ol. The optimal choice is not about which method is "better," but which is most fit-for-purpose .
-
Choose GC-MS when:
-
Your primary focus is on volatile and semi-volatile compounds. GC is the natural domain for terpene analysis due to its superior chromatographic resolution for isomers and its robust nature.[6][7][26]
-
You are working with relatively clean matrices or have established cleanup protocols.
-
Your laboratory has a well-established expertise in GC methods and derivatization.
-
Absolute, definitive structural confirmation using extensive, standardized electron ionization (EI) libraries is required.
-
-
Choose LC-MS/MS with APCI when:
-
High sensitivity is paramount. If you need to quantify trace levels (pg/mL) of p-menthane-8-ol in complex biological fluids like plasma or urine, LC-MS/MS is the superior choice.[9]
-
High throughput is a key driver. For clinical trials or large screening studies, the faster run times of UHPLC-MS/MS offer a significant advantage.[25]
-
You need to quantify a diverse panel of analytes, including both volatile (like p-menthane-8-ol) and non-volatile compounds (like its metabolites or other drug substances), in a single analytical run.[26]
-
You wish to avoid the extra time and potential variability of a chemical derivatization step.
-
Final Verdict: For dedicated, routine quality control of p-menthane-8-ol as a raw material or in simple formulations, GC-MS remains the more direct, cost-effective, and conventionally appropriate technique. For bioanalytical studies, metabolite identification, or high-throughput screening in complex matrices where ultimate sensitivity is required, LC-MS/MS with an APCI source is the undeniable powerhouse. A thorough cross-validation as described here is essential to ensure data correlation and consistency if both methods are to be used interchangeably within an organization.
References
-
National MagLab. (2025). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]
-
MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]
-
PubMed. (2015). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). Retrieved from [Link]
-
Schimmelmann Research. (n.d.). Derivatizing Compounds: Available Compounds: Reference Materials. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
UPB Scientific Bulletin. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. Retrieved from [Link]
-
MDPI Encyclopedia. (2022). Atmospheric-pressure Chemical Ionization. Retrieved from [Link]
-
ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]
-
YouTube. (2025). What Is Derivatization In GC-MS? - Chemistry For Everyone. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). alpha-dihydroterpineol this compound. Retrieved from [Link]
-
NMPPDB. (n.d.). This compound. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Terpenes-and-Testing-Increasing-Return-on-investment-for-pesticide-analysis-in-cannabis.pdf. Retrieved from [Link]
-
PubMed. (n.d.). Electrospray ionization mass spectrometry analysis of polyisoprenoid alcohols via Li+ cationization. Retrieved from [Link]
-
PubMed Central. (2024). Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis. Retrieved from [Link]
-
Cannabis Science and Technology. (2020). How to Choose the Right Instrumentation for Cannabinoid and Terpene Analysis. Retrieved from [Link]
-
Foreverest Resources Ltd. (2019). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of Three Gas Chromatographic Methods—Identification of Terpenes and Terpenoids in Cannabis sativa L.. Retrieved from [Link]
-
PubMed. (2008). Sensitive determination of monoterpene alcohols in urine by HPLC-FLD combined with ESI-MS detection after online-solid phase extraction of the monoterpene-coumarincarbamate derivates. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
MDPI. (n.d.). Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS. Retrieved from [Link]
-
PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]
-
CABI Digital Library. (n.d.). GC/MS DETERMINATION OF 1-P-MENTHEN-8-THIOL IN GRAPEFRUIT JUICE. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Validation of Analytical Methods. Retrieved from [Link]
-
Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Electrospray ionization – Knowledge and References. Retrieved from [Link]
-
Chemistry Research Journal. (2025). Analytical Method Validation: Principles, Techniques, and Applications. Retrieved from [Link]
-
ResearchGate. (2025). Validation of Analytical Methods. Retrieved from [Link]
-
NIH. (n.d.). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Retrieved from [Link]
-
NIH. (n.d.). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Retrieved from [Link]
-
TMIC Li Node. (n.d.). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. Retrieved from [Link]
-
Application of LC-MS-MS for identification and quantification of small molecules and proteins. (2005). Retrieved from [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. cannabissciencetech.com [cannabissciencetech.com]
- 11. Electrospray ionization mass spectrometry analysis of polyisoprenoid alcohols via Li+ cationization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 15. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 16. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. benchchem.com [benchchem.com]
- 19. chemrj.org [chemrj.org]
- 20. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. caymanchem.com [caymanchem.com]
- 24. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ssi.shimadzu.com [ssi.shimadzu.com]
- 26. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of p-Menthane-8-ol and DEET as Repellents Against Aedes aegypti
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of vector-borne diseases, particularly those transmitted by the Aedes aegypti mosquito, such as dengue, Zika, and chikungunya, necessitates the continued development and evaluation of effective insect repellents.[1][2] For decades, N,N-diethyl-meta-toluamide (DEET) has been the gold standard, renowned for its broad-spectrum efficacy and long-lasting protection.[3][4][5] However, concerns over its synthetic nature and potential for adverse effects in some cases have fueled the search for effective alternatives, particularly those derived from natural sources.[5][6][7] Among these, p-menthane-3,8-diol (PMD), the active ingredient in oil of lemon eucalyptus, has emerged as a promising botanical-based repellent.[1][6][8][9]
This guide provides an in-depth, objective comparison of the efficacy of p-menthane-8-ol (a key stereoisomer of PMD) and DEET against Aedes aegypti. We will delve into their chemical properties, proposed mechanisms of action, and a critical analysis of supporting experimental data. Furthermore, we will provide detailed protocols for standard laboratory-based efficacy testing to aid researchers in their evaluation of these and other novel repellent compounds.
Chemical and Physical Properties
A fundamental understanding of the physicochemical properties of repellent active ingredients is crucial for formulation development and predicting their performance characteristics, such as volatility and duration of action.
| Property | p-Menthane-8-ol (PMD) | N,N-diethyl-meta-toluamide (DEET) |
| Chemical Class | Terpenoid diol | Substituted benzamide |
| Origin | Derived from the essential oil of Corymbia citriodora (lemon eucalyptus)[6][10] | Synthetic[5][11] |
| Molecular Formula | C₁₀H₂₀O₂[10] | C₁₂H₁₇NO[11] |
| Molar Mass | 172.27 g/mol [10] | 191.27 g/mol |
| Appearance | Colorless solid or liquid[10] | Colorless to pale yellow liquid |
| Odor | Menthol-like, cool[10][12] | Faint, characteristic |
Mechanisms of Action: A Tale of Two Repellents
The precise mechanisms by which both PMD and DEET exert their repellent effects are still under active investigation, but current research points to a multi-modal action involving both olfaction and contact chemoreception.
p-Menthane-8-ol (PMD): The repellent action of PMD is primarily attributed to its strong, unpleasant odor that acts as a deterrent to mosquitoes.[12] It is believed to interfere with the insect's sensory receptors, disrupting their ability to locate a host.[12] This confusion of their sensory mechanisms makes it difficult for them to detect the chemical cues, such as carbon dioxide and lactic acid, that humans emit.[12][13]
DEET: The mechanism of DEET is more complex and thought to involve several pathways. It is known to interfere with a mosquito's olfactory receptors, making it difficult for them to detect human presence.[3][11][14] One hypothesis suggests that DEET masks human odors by reducing the volatility of skin-emitted attractants.[14] Another prominent theory is the "bewilderment hypothesis," where the scent of DEET confuses the mosquito's olfactory system.[14] Furthermore, DEET is also a contact repellent, deterring mosquitoes upon landing through chemosensory hairs on their legs.[4][14] Research indicates that DEET can interact with and inhibit odorant receptors, leading to avoidance of the host.[4][14]
Comparative Efficacy: A Review of Experimental Data
Numerous studies have compared the efficacy of PMD and DEET against Aedes aegypti, often with comparable results depending on the concentration and formulation.
| Study Parameter | p-Menthane-8-ol (PMD) | DEET | Key Findings & References |
| Complete Protection Time (CPT) | A 30% PMD formulation provided a similar duration of protection against mosquito bites as low doses of DEET (5%-10%).[1] | DEET at a concentration of 20% or more has shown the best efficacy, providing up to 10 hours of protection.[15] | DEET generally provides longer protection at higher concentrations.[15] PMD's efficacy is comparable to lower concentrations of DEET.[1] |
| Repellency Rate | Studies have shown that PMD can reduce biting by 90-95% for up to 6-8 hours, similar to the efficacy of DEET.[16] | Products containing DEET strongly repel Aedes aegypti.[17] | Both compounds exhibit high repellency rates against Aedes aegypti.[16][17] |
| Effective Dose (ED95) | The ED95 for a 30% PMD formulation was 0.25 mg/cm².[18] | The ED95 for a 20% DEET formulation was 0.09 mg/cm².[18] | DEET is effective at a lower concentration on the skin compared to PMD.[18] |
| Consumer Perception | Appeals to consumers seeking 'natural' or 'botanical' ingredients due to its plant-based origin.[8] | Some consumers express concerns about its synthetic nature.[8] | Market trends show a growing preference for naturally derived ingredients, benefiting PMD.[8] |
Standardized Efficacy Testing Protocols
To ensure the reproducibility and comparability of repellent efficacy data, standardized laboratory bioassays are essential. The "arm-in-cage" test is a widely accepted method for evaluating topical repellents.[19][20][21][22]
Arm-in-Cage Test Protocol
This protocol is adapted from guidelines published by the World Health Organization (WHO) and the Environmental Protection Agency (EPA).[20][23]
Objective: To determine the Complete Protection Time (CPT) of a topical repellent against Aedes aegypti.
Materials:
-
Test cage (e.g., 40 x 40 x 40 cm)[20]
-
200 host-seeking, non-blood-fed female Aedes aegypti mosquitoes (5-10 days old)
-
Test repellent formulation
-
Control substance (e.g., ethanol)
-
Human volunteers
-
Protective gloves
-
Timer
Procedure:
-
Volunteer Preparation: The volunteer's forearm is cleaned with unscented soap and water and then rinsed thoroughly. The arm is allowed to air dry completely.[22]
-
Repellent Application: A precise amount of the test repellent is applied evenly to a defined area on the volunteer's forearm. The hand is covered with a protective glove.[21]
-
Exposure: The treated forearm is inserted into the cage containing the mosquitoes for a predetermined exposure period (e.g., 3 minutes).[19]
-
Observation: The number of mosquito landings and probes (attempts to bite) are recorded during the exposure period.
-
Re-exposure: The arm is removed from the cage. The process is repeated at regular intervals (e.g., every 30 minutes) until the first confirmed bite occurs.[19][20]
-
Complete Protection Time (CPT): The CPT is recorded as the time from repellent application to the first confirmed mosquito bite.[19][20] A second bite within a specified time confirms the end of the CPT.[20][23]
-
Control: The same procedure is repeated on the other arm of the same volunteer or on a different volunteer using the control substance to ensure the mosquitoes are actively host-seeking.
Caption: Workflow for the Arm-in-Cage Mosquito Repellent Efficacy Test.
Spatial Repellency Assay
Spatial repellents are compounds that prevent mosquitoes from entering a treated space.[24][25] Their efficacy is evaluated using olfactometers or room-based assays.[24][26]
Objective: To assess the ability of a volatile chemical to prevent Aedes aegypti from moving towards an attractant source.
Materials:
-
Source of clean, humidified air
-
Attractant (e.g., human hand, CO₂)
-
Test chemical dispenser
-
Control dispenser
-
Host-seeking female Aedes aegypti
Procedure:
-
Acclimatization: Mosquitoes are released into the olfactometer and allowed to acclimatize.
-
Airflow: A controlled flow of clean air is passed through each arm of the olfactometer.
-
Introduction of Stimuli: The attractant is placed at the end of one arm, and the test chemical is introduced into the airflow of the other arm. A control (solvent only) is run concurrently or sequentially.
-
Observation: The number of mosquitoes that fly upwind and enter each arm of the olfactometer within a specific time period is recorded.
-
Data Analysis: The distribution of mosquitoes in the different arms is analyzed to determine if the test chemical significantly reduces attraction to the host cue.
Proposed Signaling Pathways
The interaction of repellents with the mosquito's sensory system involves complex signaling pathways. While not fully elucidated, the following diagram illustrates a simplified, proposed model.
Caption: Proposed signaling pathways for PMD and DEET repellency in mosquitoes.
Conclusion
Both p-menthane-8-ol and DEET are highly effective repellents against Aedes aegypti. DEET remains the benchmark for long-duration protection, particularly at higher concentrations. However, PMD has demonstrated comparable efficacy to lower concentrations of DEET and offers a viable, botanically derived alternative that aligns with growing consumer demand for natural products. The choice between these two active ingredients may depend on the specific application, desired duration of protection, and target consumer demographic. Continued research into the mechanisms of action and formulation technologies for both compounds will be crucial for developing the next generation of insect repellents to combat the global threat of mosquito-borne diseases.
References
-
DEET - Wikipedia. (n.d.). Retrieved from [Link]
-
DEET Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]
-
Arm-in-Cage Mosquito Repellent Testing Services. (n.d.). Microbe Investigations. Retrieved from [Link]
-
Insect Repellent – DEET. (2021, August 2). Center for Research on Ingredient Safety. Retrieved from [Link]
-
In-Depth Guide to DEET as an Insect Repellent. (n.d.). Sub Zero. Retrieved from [Link]
-
The mysterious multi-modal repellency of DEET. (2015). Communicative & Integrative Biology, 8(5), e108 mysterious. Retrieved from [Link]
-
The efficacy of repellents against Aedes, Anopheles, Culex and Ixodes spp. - a literature review. (2013, October 25). Swiss Medical Weekly. Retrieved from [Link]
-
Arm-in-Cage test. (n.d.). Biogents AG. Retrieved from [Link]
-
PMD (p-Menthane-3,8-diol/Citriodiol) as a great alternative to DEET. (n.d.). Foreverest Resources Ltd. Retrieved from [Link]
-
The arm-in-cage (AIC) test for measuring the efficacy of topical... (n.d.). ResearchGate. Retrieved from [Link]
-
Repellents against Aedes aegypti bites: synthetic and natural origins. (2025, January 22). Revista da Sociedade Brasileira de Medicina Tropical. Retrieved from [Link]
-
Fighting Mosquito Bite: Topical Repellent Effectiveness Tested with Arm in Cage. (2024, July 30). PT. SUI Indonesia. Retrieved from [Link]
-
A critical review of current laboratory methods used to evaluate mosquito repellents. (2023). Frontiers in Insect Science, 3, 1193279. Retrieved from [Link]
-
Effect of the Topical Repellent para-Menthane-3,8-diol on Blood Feeding Behavior and Fecundity of the Dengue Virus Vector Aedes aegypti. (2018, June 4). Journal of Medical Entomology. Retrieved from [Link]
-
Evaluation of Essential Oils as Spatial Repellents Against Aedes aegypti in an Olfactometer. (2022, December 1). Journal of the American Mosquito Control Association. Retrieved from [Link]
-
Comparing PMD with DEET: Which Insect Repellent Active Ingredient is Right? (2025, November 19). Synessential. Retrieved from [Link]
-
Laboratory Evaluation Techniques to Investigate the Spatial Potential of Repellents for Push and Pull Mosquito Control Systems. (2015). Journal of Medical Entomology, 52(5), 987–994. Retrieved from [Link]
-
The Efficacy of Some Commercially Available Insect Repellents for Aedes aegypti (Diptera: Culicidae) and Aedes albopictus (Diptera: Culicidae). (2015). Journal of Insect Science, 15(1), 140. Retrieved from [Link]
-
The Efficacy of Some Commercially Available Insect Repellents for Aedes aegypti (Diptera: Culicidae) and Aedes albopictus (Diptera: Culicidae). (2015, October 2). Journal of Insect Science. Retrieved from [Link]
-
Determining Airborne Concentrations of Spatial Repellent Chemicals in Mosquito Behavior Assay Systems. (2013). PLoS ONE, 8(10), e76884. Retrieved from [Link]
-
Insect Repellents Based on para-Menthane-3,8-diol. (n.d.). Publikationsserver der Universität Regensburg. Retrieved from [Link]
-
Characterisation of actions of p-menthane-3,8-diol repellent formulations against Aedes aegypti mosquitoes. (2020, September 1). Transactions of The Royal Society of Tropical Medicine and Hygiene. Retrieved from [Link]
-
Researchers compare 'natural' mosquito repellents to DEET. (2015, October 29). ScienceDaily. Retrieved from [Link]
-
The Effectiveness of Botanical Extracts as Repellents Against Aedes aegypti Mosquitoes. (n.d.). AMNH. Retrieved from [Link]
-
Characterisation of actions of p-menthane-3,8-diol repellent formulations against Aedes aegypti mosquitoes. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. (2015). BioMed Research International, 2015, 987456. Retrieved from [Link]
-
Identifying the effective concentration for spatial repellency of the dengue vector Aedes aegypti. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Guidelines for efficacy testing of spatial repellents. (2013, May 7). World Health Organization (WHO). Retrieved from [Link]
-
Insect Repellents. (2025, July 7). The Medical Letter Inc. Retrieved from [Link]
-
p-Menthane-3,8-diol - Wikipedia. (n.d.). Retrieved from [Link]
-
Screening of Active Component form Essential Oil and Investigation of Its Synergistic Enhancement on the Mosquito-Repellent Efficacy of p-Menthane-3,8-diol. (2025, December 23). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Sources
- 1. Repellents against Aedes aegypti bites: synthetic and natural origins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. cris.msu.edu [cris.msu.edu]
- 4. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amnh.org [amnh.org]
- 6. foreverest.net [foreverest.net]
- 7. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]
- 10. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 11. subzero.co.uk [subzero.co.uk]
- 12. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 13. DEET Technical Fact Sheet [npic.orst.edu]
- 14. DEET - Wikipedia [en.wikipedia.org]
- 15. The efficacy of repellents against Aedes, Anopheles, Culex and Ixodes spp. - a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of the Topical Repellent para-Menthane-3,8-diol on Blood Feeding Behavior and Fecundity of the Dengue Virus Vector Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciencedaily.com [sciencedaily.com]
- 18. Characterisation of actions of p-menthane-3,8-diol repellent formulations against Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 21. researchgate.net [researchgate.net]
- 22. imlresearch.com [imlresearch.com]
- 23. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of Essential Oils as Spatial Repellents Against Aedes aegypti in an Olfactometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Guidelines for efficacy testing of spatial repellents [who.int]
- 26. academic.oup.com [academic.oup.com]
- 27. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of p-Menthane-8-ol and Albuterol on Bronchodilator Effects
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of respiratory therapeutics, the quest for novel and effective bronchodilators is a perpetual endeavor. While established drugs like albuterol have long been the cornerstone of asthma and COPD management, the exploration of alternative compounds with potentially unique mechanisms of action and favorable side-effect profiles is crucial. This guide provides a comprehensive head-to-head comparison of the bronchodilator effects of p-Menthane-8-ol, a naturally occurring monoterpenoid, and albuterol, a widely prescribed short-acting β2-adrenergic agonist.
This document delves into the mechanistic underpinnings of both compounds, presents available experimental data on their efficacy, and outlines detailed protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to assess the potential of p-Menthane-8-ol as a viable alternative or adjunct therapy in the treatment of obstructive airway diseases.
Introduction to the Compounds
p-Menthane-8-ol: Also known as dihydro-α-terpineol, p-Menthane-8-ol is a monocyclic terpenoid alcohol.[1][2] Terpenes and their derivatives are a diverse class of organic compounds produced by a variety of plants and are known to possess a wide range of biological activities.[3][4] Several terpenes, including pinene and menthol (a related compound), have been reported to exhibit bronchodilator properties, suggesting a potential therapeutic role for this class of molecules in respiratory diseases.[3][4][5][6][7][8] p-Menthane-8-ol is specifically noted for its potential use as a bronchodilator for the treatment of asthma and bronchitis.[1]
Albuterol (Salbutamol): Albuterol is a selective β2-adrenergic receptor agonist and a cornerstone of "rescue" medication for acute bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[9][10] Its rapid onset of action and potent bronchodilatory effects have made it an indispensable tool in respiratory medicine for decades.[10][11] It is available in various formulations, including metered-dose inhalers and nebulizer solutions, allowing for direct delivery to the airways.[10]
Mechanisms of Action: A Tale of Two Pathways
The bronchodilator effects of p-Menthane-8-ol and albuterol are achieved through distinct molecular pathways, a crucial factor for consideration in drug development.
Albuterol: The Classic β2-Adrenergic Pathway
Albuterol's mechanism is well-established and centers on its agonistic activity at the β2-adrenergic receptors, which are abundantly expressed on the surface of airway smooth muscle cells.[11][12][13]
The Signaling Cascade:
-
Receptor Binding: Albuterol binds to β2-adrenergic receptors.[9][12]
-
G-Protein Activation: This binding activates a stimulatory G-protein (Gs).[12][14]
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[11][12][14][15][16]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[11][12][14][15][16]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[13][14]
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase.[13][14][16] This ultimately results in the relaxation of the airway smooth muscle and subsequent bronchodilation.[13][14][16]
Additionally, stimulation of β2-adrenergic receptors can inhibit the release of inflammatory mediators from mast cells, contributing to its overall therapeutic effect in asthma.[9][12][15]
Caption: Albuterol's β2-adrenergic signaling pathway.
p-Menthane-8-ol: A Potential Multi-Target Mechanism
The precise mechanism of action for p-Menthane-8-ol's bronchodilator effects is not as extensively characterized as that of albuterol. However, based on the known activities of related terpenes, several potential pathways can be hypothesized. It is likely that p-Menthane-8-ol exerts its effects through a combination of mechanisms, which could offer a broader therapeutic window.
Potential Mechanisms:
-
Calcium Channel Blockade: Many terpenes have been shown to induce smooth muscle relaxation by blocking voltage-operated calcium channels (VOCCs).[17] A reduction in calcium influx into the smooth muscle cells would prevent the activation of calmodulin and myosin light-chain kinase, thereby inhibiting muscle contraction.
-
TRPM8 Channel Modulation: Menthol, a structurally similar compound, is a known agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[6][18] While some studies suggest menthol's bronchodilator effects may be TRPM8-independent, the role of this and other TRP channels in airway smooth muscle relaxation warrants further investigation for p-Menthane-8-ol.[6]
-
Anti-inflammatory Effects: Terpenes like pinene have demonstrated anti-inflammatory properties.[3][7][8] By reducing airway inflammation, p-Menthane-8-ol could indirectly contribute to improved airway function.
-
Sensory Nerve Modulation: Menthol is known to inhibit sensory nerve activation, which could reduce cough and reflex bronchoconstriction.[6]
Caption: Potential mechanisms of p-Menthane-8-ol.
Comparative Efficacy: A Review of the Evidence
Direct head-to-head clinical trials comparing p-Menthane-8-ol and albuterol are currently lacking in the published literature. Therefore, this comparison is based on the established efficacy of albuterol and the reported and potential effects of p-Menthane-8-ol and related terpenes.
| Feature | Albuterol | p-Menthane-8-ol (and related terpenes) |
| Onset of Action | Rapid (within minutes)[10][11] | Likely slower than albuterol, but requires further investigation. |
| Duration of Action | Short-acting (4-6 hours)[10] | To be determined through pharmacokinetic studies. |
| Potency | High | Potency relative to albuterol is unknown. |
| Primary Effect | Direct bronchodilation[10][12] | Potential for both direct bronchodilation and anti-inflammatory effects.[3][7][8] |
| Clinical Use | Rescue medication for acute bronchospasm[10] | Potential for both maintenance and rescue therapy, depending on its pharmacological profile. |
Experimental Protocols for Evaluation
To rigorously compare the bronchodilator effects of p-Menthane-8-ol and albuterol, a series of well-defined in vitro, ex vivo, and in vivo experiments are necessary.
In Vitro and Ex Vivo Assays
These assays provide a controlled environment to assess the direct effects of the compounds on airway smooth muscle.
4.1.1 Isolated Tracheal Ring Preparation
This classic pharmacological preparation is invaluable for studying the contractile and relaxant properties of drugs on airway smooth muscle.
Protocol:
-
Tissue Preparation: Tracheas are excised from euthanized animals (e.g., guinea pigs, rats, or mice).[19] The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.[19]
-
Mounting: The tracheal rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.[19]
-
Tension Recording: The rings are connected to an isometric force transducer to record changes in muscle tension. An initial resting tension is applied (e.g., 1 g).
-
Contraction Induction: After an equilibration period, the tracheal rings are contracted with a spasmogen such as histamine, methacholine, or potassium chloride (KCl).
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of p-Menthane-8-ol or albuterol are added to the organ bath to generate concentration-response curves.
-
Data Analysis: The relaxant effect is expressed as a percentage of the pre-contraction induced by the spasmogen. EC50 values (the concentration of the drug that produces 50% of its maximal effect) are calculated to compare the potency of the two compounds.
Caption: Isolated tracheal ring experimental workflow.
4.1.2 Airway Smooth Muscle Cell Culture
This in vitro model allows for the investigation of intracellular signaling pathways.
Protocol:
-
Cell Culture: Primary human or animal airway smooth muscle cells are cultured in appropriate media.
-
cAMP Assay: To investigate β2-adrenergic signaling, cells are treated with albuterol, and intracellular cAMP levels are measured using an enzyme-linked immunosorbent assay (ELISA) kit.[20] This can serve as a negative control for p-Menthane-8-ol if a non-cAMP-mediated pathway is suspected.
-
Calcium Imaging: To assess the effects on calcium signaling, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration in response to p-Menthane-8-ol are measured using fluorescence microscopy.
In Vivo Models
Animal models are essential for evaluating the overall physiological effects of bronchodilators in a living system.[21][22][23]
4.2.1 Histamine- or Methacholine-Induced Bronchoconstriction in Guinea Pigs
Guinea pigs are a commonly used model for asthma research due to the anatomical and physiological similarities of their airways to humans.[21]
Protocol:
-
Animal Preparation: Anesthetized guinea pigs are ventilated, and airway resistance is measured using a whole-body plethysmograph or by direct measurement of tracheal pressure.[21]
-
Bronchoconstriction Induction: A bronchoconstricting agent (e.g., aerosolized histamine or methacholine) is administered to induce an increase in airway resistance.[24][25]
-
Drug Administration: p-Menthane-8-ol or albuterol is administered (e.g., via inhalation or intraperitoneal injection) prior to or after the bronchoconstrictor challenge.
-
Measurement of Bronchodilation: The ability of the test compounds to prevent or reverse the increase in airway resistance is quantified.
4.2.2 Ovalbumin-Induced Allergic Asthma Model
This model mimics the allergic inflammation and airway hyperresponsiveness characteristic of asthma.[26]
Protocol:
-
Sensitization and Challenge: Animals (typically mice or rats) are sensitized to ovalbumin (OVA) and subsequently challenged with aerosolized OVA to induce an asthmatic phenotype.[26]
-
Airway Hyperresponsiveness Assessment: Airway hyperresponsiveness to methacholine is measured using a forced oscillation technique to assess lung mechanics.[27]
-
Treatment: Animals are treated with p-Menthane-8-ol or albuterol.
-
Evaluation of Efficacy: The ability of the compounds to reduce airway hyperresponsiveness is assessed. Bronchoalveolar lavage (BAL) fluid can be collected to analyze inflammatory cell infiltration and cytokine levels.[26]
Future Perspectives and Conclusion
The comparison between p-Menthane-8-ol and albuterol highlights a classic pharmacological paradigm: a well-established, highly specific agent (albuterol) versus a novel compound with potential multi-target effects (p-Menthane-8-ol). While albuterol's efficacy is undisputed, its singular mechanism of action may not be optimal for all patients, and the potential for side effects with overuse is a consideration.[28]
p-Menthane-8-ol, and terpenoids in general, represent an exciting area of research for new respiratory therapeutics. The potential for a dual-action compound that not only dilates the airways but also possesses anti-inflammatory properties is highly attractive. However, significant research is required to fully elucidate the mechanism of action, potency, and safety profile of p-Menthane-8-ol.
The experimental protocols outlined in this guide provide a roadmap for the rigorous preclinical evaluation of p-Menthane-8-ol. A direct, head-to-head comparison with albuterol using these methods will be critical in determining the therapeutic potential of this promising natural compound. The findings from such studies will be instrumental in guiding the future development of novel and more effective treatments for obstructive airway diseases.
References
- A current review on animal models of anti-asthmatic drugs screening - PMC - NIH. (n.d.).
- Albuterol - StatPearls - NCBI Bookshelf. (2024, January 10).
- Albuterol - Medical Countermeasures Database - CHEMM. (n.d.).
- Terpene Spotlight: Discovering the Benefits of Pinene - Cannabis Central. (2020, July 21).
- How Does Albuterol Work? - BuzzRx. (2021, October 18).
- What are the benefits and uses of the terpene pinene? - Affordable Marijuana License. (n.d.).
- Albuterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
- The Power of Terpenes in Cannabis - Lucid Green. (2023, March 6).
- P6 Menthol Has Beneficial Effects In The Airways Through A Trpm8-independent Mechanism | Thorax. (n.d.).
- modified SCREENING METHODS OF BRONCHODILATOR DRUGS.pptx - Slideshare. (n.d.).
- What is the mechanism of action of albuterol (beta-2 adrenergic receptor agonist)? (2025, October 28).
- Albuterol Side Effects and Mechanism of Action - YouTube. (2021, September 30).
- Animal models of asthma | American Journal of Physiology-Lung Cellular and Molecular Physiology. (n.d.).
- Alpha-Pinene Terpene in Medical Cannabis Treatments - Releaf UK. (2024, June 10).
- What is Pinene Terpene? Effects and Benefits - Dr. Green Relief. (2024, November 21).
- Asthma models - NC3Rs. (n.d.).
- An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed. (2020, September 2).
- Screening Models of Bronchodilator | PPTX - Slideshare. (n.d.).
- Asthma Models - Charles River Laboratories. (n.d.).
- Understanding asthma using animal models - PMC - NIH. (n.d.).
- Mechanism of action of Beta 2 agonist - YouTube. (2016, March 31).
- In vitro evaluation of Anti asthmatic activity of Pistacia integerrima Gall Extract on Goat Trachea and Chicken ileum - ijrti. (n.d.).
- The Influence of Beta-2 Adrenergic Receptor Gene Polymorphisms on Albuterol Therapy for Patients With Asthma: Protocol for a Systematic Review and Meta-Analysis - PubMed Central. (2019, September 16).
- Menthol Crystal Vapor Inhalation in the Prevention and Remission of Early Diagnosed Covid-19 Patients: Evidence Based - MaplesPub. (n.d.).
- Bronchodilatory Activity of Moringa Oleifera: An in-Vitro and in-Silico Analysis. (2025, September 30).
- A Novel in vivo System to Test Bronchodilators - PMC - PubMed Central. (n.d.).
- A Novel in vivo System to Test Bronchodilators - PubMed - NIH. (n.d.).
- p-MENTHAN-8-OL - LookChem. (n.d.).
- In-vitro and in-vivo Evaluation of Anti-asthmatic Activity of Eugenia jambolana bark - Research Journal of Pharmacy and Technology. (n.d.).
- Does inhaling menthol affect nasal patency or cough? | Request PDF - ResearchGate. (2025, August 6).
- Suitability of Goat Tracheal Muscle Preparation for Evaluating Substances with Bronchodilator Activity | Open Access Journals - Research and Reviews. (n.d.).
- How to Ease Respiratory Infection and Cough With Menthol Crystals | EuroSpa Aromatics. (2016, January 14).
- 5.10 Beta-2 Agonist – Nursing Pharmacology - WisTech Open. (n.d.).
- The effect of inhaled menthol on upper airway resistance in humans: A randomized controlled crossover study - NIH. (n.d.).
- Beta2-adrenergic agonist - Wikipedia. (n.d.).
- This compound - gsrs. (n.d.).
- Menthol - Wikipedia. (n.d.).
- This compound | C10H20O | CID 10353 - PubChem - NIH. (n.d.).
- Hydroxyl Group and Vasorelaxant Effects of Perillyl Alcohol, Carveol, Limonene on Aorta Smooth Muscle of Rats - NIH. (2018, June 13).
- Bronchodilators: Asthma, Purpose, Types & Side Effects - Cleveland Clinic. (n.d.).
- alpha-dihydroterpineol this compound - The Good Scents Company. (n.d.).
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cannabis CentralCannabis Central [veriheal.com]
- 4. The Power of Terpenes in Cannabis — Lucid Green [lucidgreen.io]
- 5. affordablemarijuanalicense.com [affordablemarijuanalicense.com]
- 6. thorax.bmj.com [thorax.bmj.com]
- 7. releaf.co.uk [releaf.co.uk]
- 8. Pinene Terpene Effects and the Role of Alpha and Beta Terpenes [drgreenrelief.com]
- 9. Albuterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. buzzrx.com [buzzrx.com]
- 11. droracle.ai [droracle.ai]
- 12. Albuterol - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 13. The Influence of Beta-2 Adrenergic Receptor Gene Polymorphisms on Albuterol Therapy for Patients With Asthma: Protocol for a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 15. Albuterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. youtube.com [youtube.com]
- 17. Hydroxyl Group and Vasorelaxant Effects of Perillyl Alcohol, Carveol, Limonene on Aorta Smooth Muscle of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of inhaled menthol on upper airway resistance in humans: A randomized controlled crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijrti.org [ijrti.org]
- 20. An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. modified SCREENING METHODS OF BRONCHODILATOR DRUGS.pptx [slideshare.net]
- 25. Screening Models of Bronchodilator | PPTX [slideshare.net]
- 26. criver.com [criver.com]
- 27. A Novel in vivo System to Test Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthesis of p-Menthane-8-ol: An Evaluation of Reproducibility and Efficiency
In the landscape of specialty chemicals and fragrance development, the reliable synthesis of terpene alcohols is of paramount importance. One such molecule, p-menthan-8-ol, also known as dihydro-alpha-terpineol, is a saturated monocyclic terpene alcohol valued for its characteristic herbal and woody aroma.[1] The reproducibility of its synthesis is critical for ensuring consistent product quality and for scalable production in industrial applications.
This guide provides an in-depth comparison of two distinct and plausible synthetic protocols for this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The protocols are analyzed for their chemical logic, potential for reproducibility, and overall efficiency.
Introduction to p-Menthane-8-ol
p-Menthane-8-ol is a derivative of the p-menthane skeleton, a fundamental structure in many natural products.[2][3] Its synthesis is a topic of interest for creating fragrance compounds and as a chiral building block in more complex organic syntheses. The challenge in its preparation often lies in achieving high selectivity and yield, while ensuring the protocol is robust and reproducible.
Protocol 1: Acid-Catalyzed Hydration of Limonene
The acid-catalyzed hydration of terpenes is a well-established method for the synthesis of terpene alcohols.[4][5][6] This protocol outlines a plausible route to this compound starting from the readily available and inexpensive monoterpene, limonene. The reaction proceeds through the formation of a carbocation intermediate, which is then quenched with water.
Underlying Principles
The mechanism hinges on the Markovnikov addition of water across a double bond. In the case of limonene, which has two double bonds, the regioselectivity of the hydration is crucial. The endocyclic double bond is generally more reactive towards electrophilic addition. The reaction is typically catalyzed by a strong acid, such as sulfuric acid.
Experimental Protocol
-
Reaction Setup : To a solution of R-(+)-limonene in a suitable solvent (e.g., acetone or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of aqueous sulfuric acid (e.g., 10% v/v).
-
Reaction : The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50°C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup : Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution to neutralize the acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Reproducibility Considerations
The reproducibility of this method can be influenced by several factors:
-
Acid Concentration : The concentration of the acid catalyst can significantly impact the reaction rate and the formation of side products through polymerization or rearrangement reactions.
-
Temperature Control : Precise temperature control is necessary to minimize the formation of undesired isomers and byproducts.
-
Reaction Time : Over-extension of the reaction time can lead to the formation of diols and other over-hydrated products.
Protocol 2: Grignard Reaction with a Menthone Precursor
The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds and the preparation of alcohols.[7][8][9] This protocol describes the synthesis of this compound via the reaction of a Grignard reagent with a suitable menthone precursor, such as 4-methylcyclohexanone.
Underlying Principles
This synthesis involves a two-step process. First, a Grignard reagent, such as isopropyl magnesium bromide, is prepared. This organometallic compound then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-methylcyclohexanone. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, this compound.
Experimental Protocol
-
Grignard Reagent Preparation : In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of 2-bromopropane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.
-
Grignard Reaction : Once the Grignard reagent is formed, a solution of 4-methylcyclohexanone in anhydrous diethyl ether is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Workup : The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C. The resulting mixture is then extracted with diethyl ether.
-
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to yield pure this compound.
Reproducibility Considerations
Key factors affecting the reproducibility of the Grignard synthesis include:
-
Anhydrous Conditions : The Grignard reagent is highly sensitive to moisture and protic solvents, which will quench the reagent and reduce the yield.[8] All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Quality of Magnesium : The surface of the magnesium turnings must be activated to ensure the efficient formation of the Grignard reagent.
-
Temperature Control : The addition of the ketone to the Grignard reagent should be performed at a low temperature to control the exothermicity of the reaction and minimize side reactions.
Comparative Analysis of the Protocols
| Parameter | Protocol 1: Acid-Catalyzed Hydration | Protocol 2: Grignard Reaction |
| Starting Materials | R-(+)-Limonene, Sulfuric Acid | 4-Methylcyclohexanone, 2-Bromopropane, Magnesium |
| Reagent Sensitivity | Less sensitive to moisture | Highly sensitive to moisture and protic solvents |
| Key Transformation | Electrophilic addition/Hydration | Nucleophilic addition |
| Control Parameters | Acid concentration, Temperature, Reaction time | Anhydrous conditions, Reagent quality, Temperature |
| Potential Byproducts | Isomeric alcohols, Diols, Polymers | Unreacted starting materials, Wurtz coupling products |
| Reported Yields (General) | Moderate to good (highly variable) | Generally good to excellent |
| Scalability | Potentially challenging due to byproduct control | Scalable with appropriate engineering controls |
| Stereocontrol | Can be challenging, may lead to diastereomeric mixtures | Can offer better stereocontrol depending on the substrate |
Visualizing the Synthetic Workflows
Sources
- 1. alpha-dihydroterpineol [thegoodscentscompany.com]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Inter-laboratory Comparison of p-Menthan-8-ol Analytical Standards
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of p-menthan-8-ol analytical standards. In the realm of pharmaceutical research, flavor and fragrance development, and quality control, the accuracy and reliability of analytical standards are paramount. This document outlines the critical chemical and physical properties of this compound, details a robust gas chromatography-mass spectrometry (GC-MS) methodology for its analysis, and establishes key performance indicators for the comparison of analytical standards from various suppliers. By adhering to the principles of scientific integrity and logical validation, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to ensure the quality and consistency of their analytical data.
Introduction: The Significance of High-Purity this compound Standards
This compound, also known as dihydro-α-terpineol, is a monoterpenoid alcohol with the chemical formula C10H20O.[1][2] It exists as cis and trans stereoisomers, each with distinct physical properties.[3][4] This compound finds applications as a bronchodilator, deodorant, and food additive.[1] Given its use in consumer products and pharmaceutical research, the accurate quantification of this compound is crucial. This necessitates the use of well-characterized, high-purity analytical standards.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H20O | [1][2] |
| Molecular Weight | 156.27 g/mol | [3] |
| Boiling Point | 212.223 °C at 760 mmHg | [1] |
| Melting Point | 33-36 °C | |
| Density | 0.9 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform | [1] |
| Appearance | Clear liquid to solid | [1][7] |
This compound has several synonyms, including dihydro-α-terpineol and 2-(4-methylcyclohexyl)propan-2-ol.[2][3] It is important to confirm the specific isomer (cis or trans) when sourcing analytical standards, as their chromatographic behavior may differ. The CAS number for the unspecified isomer mixture is 498-81-7, while the trans-isomer is identified by CAS 5114-00-1.[3]
Proposed Inter-laboratory Comparison Workflow
The following workflow is designed to provide a comprehensive comparison of this compound analytical standards from different suppliers. This process ensures a systematic and unbiased evaluation.
Caption: Proposed workflow for the inter-laboratory comparison of this compound standards.
Experimental Protocols
Physicochemical Characterization
Upon receipt, each analytical standard should be subjected to basic physicochemical tests to verify its identity and general quality.
-
Appearance: Visual inspection for color and physical state (liquid or solid).
-
Solubility: Testing solubility in a common solvent like ethanol or methanol.
-
Melting Point: Determination for solid standards using a calibrated apparatus.
Primary Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is the preferred method for analyzing volatile compounds like terpenes.[8][9] Coupling GC with a mass spectrometer (MS) allows for both confident identification and accurate quantification.[10]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).
-
Autosampler for precise and repeatable injections.
GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of terpenes. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Injection Volume | 1 µL, Split ratio 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min | Optimized for separation of monoterpenes and related compounds.[8] |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Electron Energy | 70 eV | Standard for generating reproducible mass spectra. |
| Mass Range | 40-400 amu | Covers the expected mass range of this compound and its fragments. |
Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the this compound standard and dissolve in 10 mL of ethanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a range of 1-100 µg/mL.[11]
-
Internal Standard (IS): A suitable internal standard, such as n-tridecane, should be added to all standards and samples at a constant concentration (e.g., 50 µg/mL) to correct for injection volume variations.[11]
Data Analysis and Comparison Metrics
The following metrics should be used to compare the performance of the analytical standards from different laboratories.
| Metric | Description | Acceptance Criteria |
| Purity (by GC-FID) | The area percent of the main peak relative to the total peak area. | ≥98.5% (typical for analytical standards). |
| Identity Confirmation (by GC-MS) | Match of the mass spectrum with a reference library (e.g., NIST). | Match factor > 800. |
| Retention Index (Kovats) | Comparison of the retention time to those of n-alkanes. | Consistent values across laboratories are crucial for method robustness.[12] |
| Quantitative Accuracy | The recovery of a known amount of the standard spiked into a blank matrix. | 90-110% recovery.[11] |
| Inter-laboratory Precision (RSD) | The relative standard deviation of the quantitative results from all participating laboratories. | RSD < 15%. |
Self-Validating Systems and Trustworthiness
The experimental design incorporates several self-validating mechanisms to ensure the trustworthiness of the results:
-
Use of an Internal Standard: Corrects for variations in injection volume and instrument response.
-
Blinded Samples: Samples distributed to participating laboratories should be blinded to prevent bias.
-
Reference Material: A well-characterized reference material from a national metrology institute (if available) should be included in the study as a benchmark.
-
Statistical Analysis: The use of Z-scores can help to normalize the data and identify outliers among the participating laboratories.[6]
Visualization of Expected Results
The following diagram illustrates the expected outcome of a successful inter-laboratory comparison, where the results from different labs for a high-quality standard are tightly clustered.
Caption: A visual representation of expected inter-laboratory results, with Labs A-D showing good agreement and Lab E as a potential outlier.
Conclusion
The quality of analytical standards is a cornerstone of reliable scientific research and development. This guide provides a comprehensive and scientifically rigorous framework for the inter-laboratory comparison of this compound analytical standards. By adopting a standardized methodology and clear comparison metrics, researchers can confidently select and utilize standards that meet the highest criteria for purity, identity, and accuracy. This, in turn, will enhance the reproducibility and validity of their analytical results, ultimately contributing to the development of safer and more effective products.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10353, this compound. Retrieved from [Link]
-
ZeptoMetrix. (n.d.). Terpenes and Flavonoids Analytical Reference Material. Retrieved from [Link]
-
NMPPDB. (n.d.). This compound. Retrieved from [Link]
-
Runde, W. J., et al. (2022). Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern. Oriental Journal of Chemistry, 38(3). Retrieved from [Link]
-
Saha, A., et al. (2013). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Indian Journal of Pharmaceutical Sciences, 75(5), 556–564. Retrieved from [Link]
-
The Good Scents Company. (n.d.). alpha-dihydroterpineol this compound. Retrieved from [Link]
-
LabX. (2019, November 12). Terpenes Testing and Challenges of Standardization in the Cannabis Industry. Retrieved from [Link]
-
SciTePress. (2020). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]
-
CPI International. (n.d.). Terpenes. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). p-Menth-8-en-1-ol, stereoisomer. In NIST Chemistry WebBook. Retrieved from [Link]
-
Giese, J., et al. (2018). Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. Planta Medica, 84(04), 245-256. Retrieved from [Link]
-
Mandel Scientific. (2021, October 1). Restek Terpenes Megamix Standards. Retrieved from [Link]
-
GSRS. (n.d.). This compound, CIS-. Retrieved from [Link]
-
Eurofins Scientific. (n.d.). Essential oils: characterisation and authenticity testing. Retrieved from [Link]
-
SpectraBase. (n.d.). (E)-p-MENTHAN-8-OL. Retrieved from [Link]
-
The Good Scents Company. (n.d.). dihydroterpineol this compound. Retrieved from [Link]
-
American Laboratory. (2019, January 29). Proficiency Testing: A Useful Process in Cannabis Reformation. Retrieved from [Link]
-
MDPI. (2021). Comparison of Three Gas Chromatographic Methods—Identification of Terpenes and Terpenoids in Cannabis sativa L. Retrieved from [Link]
-
AGF. (2024, November 5). Essential Oil Testing: A Guide to Quality, Purity, Methods, and Regulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6430773, p-Mentha-3-en-8-ol. Retrieved from [Link]
-
Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report. Retrieved from [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. benchmark-intl.com [benchmark-intl.com]
- 7. alpha-dihydroterpineol [thegoodscentscompany.com]
- 8. benchchem.com [benchchem.com]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. Terpenes Testing and Challenges of Standardization in the Cannabis Industry [labx.com]
- 11. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of p-Menthane-8-ol for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of p-menthan-8-ol (CAS No. 498-81-7), a saturated monocyclic tertiary alcohol. By understanding the chemical's properties and the principles of hazardous waste management, laboratories can ensure the safe handling of this compound from acquisition to final disposition.
Understanding p-Menthane-8-ol: A Foundation for Safe Disposal
p-Menthane-8-ol, also known as dihydro-alpha-terpineol, is a combustible liquid with a characteristic pine-like odor.[1] Its proper disposal is predicated on a thorough understanding of its chemical and physical properties, as well as its potential hazards.
Key Properties and Hazard Profile of p-Menthane-8-ol
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O | [2][3] |
| Molecular Weight | 156.27 g/mol | |
| Appearance | Colorless liquid | [1] |
| Flash Point | Combustible liquid | |
| Solubility | Insoluble in water | [1] |
| Primary Hazards | Irritant | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH402: Harmful to aquatic life |
The GHS classification highlights that while this compound may not meet the criteria for hazardous classification in all reports, it is recognized as a skin and eye irritant and is harmful to aquatic life.[2] This ecotoxicity is a primary driver for the stringent disposal protocols outlined in this guide.
The Disposal Protocol: A Step-by-Step Approach
The fundamental principle governing the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer. The following protocol provides a systematic approach to its safe management and disposal.
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination : Due to its combustible nature and aquatic toxicity, any waste containing this compound must be classified as hazardous waste. In the United States, this would typically fall under the Resource Conservation and Recovery Act (RCRA) regulations. While not specifically listed as a P- or U-series waste, its characteristics may require it to be managed as a D001 hazardous waste if it exhibits ignitability.[4]
-
Labeling : Immediately upon designating a container for this compound waste, it must be labeled with the words "Hazardous Waste" and the full chemical name, "p-Menthane-8-ol". The label should also include the date on which the first drop of waste was added to the container.
Step 2: Segregation and Accumulation
-
Dedicated Waste Container : A dedicated, properly labeled, and chemically compatible container should be used for the accumulation of this compound waste. The container must have a secure, tight-fitting lid to prevent the release of vapors.
-
Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.
-
Accumulation Location : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from sources of ignition, and in a well-ventilated location.
Step 3: Disposal Pathway Determination
The following flowchart illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of p-menthane-8-ol.
Step 4: Off-Site Disposal via Institutional Channels
-
Contact Environmental Health and Safety (EHS) : The primary and most recommended method for the disposal of this compound waste is through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management program.
-
Schedule a Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.
-
Documentation : Ensure all required documentation, such as a hazardous waste tag or manifest, is accurately completed and attached to the waste container.
Step 5: In-Lab Treatment (With Extreme Caution)
While in-laboratory treatment of hazardous waste is generally discouraged due to safety concerns and regulatory complexities, some institutions may permit the neutralization of small quantities of certain chemical waste streams by trained personnel.
It is imperative to consult with and receive explicit approval from your institution's EHS department before attempting any in-lab treatment of this compound waste.
Should in-lab treatment be approved, the most likely method for an alcohol like this compound would be oxidation. However, these procedures can be hazardous, generating heat and potentially harmful byproducts.[5] A general procedure for the oxidation of alcohols might involve the use of an oxidizing agent like hydrogen peroxide.[5]
Disclaimer: The following is a generalized conceptual outline and should not be performed without specific, approved protocols from your institution's EHS department.
-
Risk Assessment : Conduct a thorough risk assessment for the in-lab treatment procedure, considering the potential for exothermic reactions, splashing, and the generation of hazardous byproducts.
-
Personal Protective Equipment (PPE) : At a minimum, wear a lab coat, chemical-resistant gloves, and chemical splash goggles. The procedure should be performed in a certified chemical fume hood.
-
Procedure : A potential, though not universally applicable, procedure could involve the slow, controlled addition of the this compound waste to an oxidizing solution. The reaction would need to be carefully monitored for temperature changes.
-
Verification : After the reaction is complete, the resulting solution would need to be tested to ensure the complete destruction of the this compound.
-
Final Disposal : The neutralized/oxidized waste must still be disposed of in accordance with institutional and local regulations. It may still be considered hazardous waste.
Given the complexities and potential hazards, the most prudent and compliant course of action is to utilize your institution's hazardous waste disposal service.
The Rationale: Environmental and Safety Imperatives
The stringent procedures for the disposal of this compound are rooted in two primary concerns: its environmental impact and its physical-chemical hazards.
-
Aquatic Toxicity : As indicated by its GHS classification, this compound is harmful to aquatic life. The release of terpene alcohols into waterways can disrupt aquatic ecosystems. Responsible disposal prevents this environmental contamination.
-
Combustibility : Although not highly flammable, this compound is a combustible liquid. Improper disposal, such as pouring it down the drain, can lead to the accumulation of flammable vapors in plumbing and sewer systems, creating a fire or explosion hazard.
By adhering to the prescribed disposal protocols, laboratories not only comply with regulatory requirements but also uphold their commitment to a safe working environment and the protection of the natural world.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling p-MENTHAN-8-OL
Introduction: p-MENTHAN-8-OL, also known by its synonym Dihydroterpineol, is a monoterpenoid alcohol widely utilized in fragrance, flavor, and chemical synthesis applications.[1][2][3] While it is a valuable compound, its safe handling is paramount in a laboratory setting. This guide moves beyond a simple checklist, providing a comprehensive, risk-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our objective is to empower you, our fellow researchers and developers, with the causal logic behind each safety protocol, ensuring a culture of proactive safety and scientific integrity. This document is structured to guide you through hazard assessment, task-specific PPE selection, and emergency preparedness.
Section 1: Hazard Profile of this compound
Understanding the specific hazards of a chemical is the foundational step in any safety assessment. The selection of appropriate PPE is directly dictated by the chemical's physical properties and toxicological profile. According to supplier Safety Data Sheets (SDS), this compound is classified with specific hazard statements under the Globally Harmonized System (GHS).
Primary Hazards:
-
H315: Causes skin irritation. Direct contact can lead to redness, itching, and inflammation.[2]
-
H319: Causes serious eye irritation. Splashes can result in significant, potentially damaging, eye irritation.[2]
-
H335: May cause respiratory irritation. Inhalation of dusts (if in solid form) or concentrated vapors may irritate the respiratory tract.
The assigned signal word for these hazards is "Warning". It is also classified as a combustible solid/liquid, meaning it can ignite when heated.
Physicochemical Properties Summary:
| Property | Value | Source |
| Chemical Name | This compound; trans-p-Menthan-8-ol | [4] |
| Synonyms | Dihydroterpineol, 2-(4-methylcyclohexyl)propan-2-ol | [4][5] |
| CAS Number | 498-81-7; 5114-00-1 (trans-isomer) | [1] |
| Molecular Formula | C₁₀H₂₀O | [4] |
| Molecular Weight | 156.27 g/mol | [4] |
| Appearance | Colorless liquid or low-melting solid (MP: 33-36 °C) | [2] |
| Flash Point | ~88-90 °C | [1][2] |
Section 2: The Cornerstone of Safety: A Risk-Based PPE Strategy
Effective laboratory safety transcends simply wearing a lab coat and gloves. It requires a dynamic risk assessment for every task. The type and quantity of this compound, the potential for splashing or aerosolization, and the operational environment all dictate the necessary level of protection.
The widely accepted "Hierarchy of Controls" places PPE as the final and essential barrier between the researcher and the chemical hazard. Before relying on PPE, always consider:
-
Engineering Controls: Are you using a certified chemical fume hood? This is the most critical engineering control for mitigating inhalation exposure.
-
Administrative Controls: Have you been trained on the specific hazards and handling procedures for this compound? Are quantities limited to the minimum necessary for the experiment?
Only after these controls are in place does the selection of specific PPE become the focus.
Section 3: Task-Specific PPE Protocols for this compound
Based on the known hazards, the following PPE is required. The level of protection increases with the risk of exposure.
Eye and Face Protection: Shielding from Irritation
The primary ocular hazard is a splash of liquid this compound, which causes serious eye irritation.
-
Minimum Requirement (Low Splash Potential): For handling small quantities (<100 mL) inside a chemical fume hood, ANSI Z87.1-rated safety glasses with side shields are mandatory.
-
Elevated Requirement (Moderate to High Splash Potential): When transferring larger volumes, working outside of a fume hood, or performing vigorous mixing, chemical splash goggles are required. Goggles provide a complete seal around the eyes, offering superior protection against splashes from any angle.
-
Maximum Protection: For large-scale transfers (>1 L) or operations with a significant risk of splashing, a full-face shield should be worn over chemical splash goggles. This protects the entire face from contact.
Hand Protection: Preventing Dermal Contact
To prevent skin irritation (H315), chemically resistant gloves are essential.[2]
-
Material Selection: Nitrile gloves are the standard choice for incidental contact. Always check the manufacturer's compatibility chart for breakthrough time and permeation rate for terpene alcohols.
-
Proper Use: Never wear gloves outside of the laboratory. Inspect gloves for any signs of degradation or puncture before use. If contact with this compound occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a new glove.[6]
Body Protection: The Essential Barrier
A flame-resistant lab coat, fully buttoned with sleeves rolled down, must be worn at all times to protect skin and personal clothing from minor splashes and spills.
Respiratory Protection: A Task-Dependent Necessity
Respiratory protection is not typically required when handling small quantities within a functional chemical fume hood. However, it becomes critical under specific conditions.
-
For Solids/Dusts: If handling the solid form of this compound where dust may be generated (e.g., scraping, vigorous mixing), a NIOSH-approved N95 respirator is recommended to prevent respiratory irritation.
-
For Vapors/Aerosols: For large spills outside a fume hood or when heating the material and generating significant vapors, a NIOSH-approved half-face respirator with organic vapor (OV) cartridges is necessary.[7]
PPE Selection Summary Table
| Task / Exposure Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low: Weighing <1g in a fume hood | Safety Glasses (with side shields) | Nitrile Gloves | Lab Coat | Not Required |
| Moderate: Liquid transfers <1L in a fume hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required |
| High: Transfers >1L; spill cleanup | Face Shield over Goggles | Nitrile Gloves | Lab Coat | OV Respirator (if ventilation is inadequate) |
| Special Condition: Handling solid with dust potential | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | N95 Respirator |
Section 4: Essential PPE Workflows
Correctly using PPE is as important as selecting it. The following workflows are designed to prevent cross-contamination and ensure user safety.
Workflow 1: PPE Donning and Doffing Sequence
The logic behind this sequence is to protect clean areas from contaminated PPE. "Donning" (putting on) moves from cleanest to dirtiest. "Doffing" (taking off) is the reverse.
Donning Sequence:
-
Lab Coat
-
Respirator (if required, perform seal check)
-
Eye and Face Protection
-
Gloves (pull cuffs over lab coat sleeves)
Doffing Sequence:
-
Gloves (using glove-on-glove technique to avoid skin contact)
-
Lab Coat (turn inside out as it's removed)
-
Eye and Face Protection (handle by the arms or strap)
-
Respirator (if used)
-
IMMEDIATELY wash hands with soap and water.
Workflow 2: PPE for Spill Management
In the event of a small spill (<100 mL):
-
Alert personnel in the immediate area.
-
If not already worn, upgrade PPE to, at a minimum: chemical splash goggles, nitrile gloves, and a lab coat. If the spill is outside a fume hood, an organic vapor respirator may be necessary.
-
Contain the spill using an absorbent material like a spill pad or vermiculite.[7]
-
Collect the absorbed material in a sealed, properly labeled hazardous waste bag or container.[7][8]
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[7]
-
Dispose of all contaminated materials (gloves, pads, etc.) as hazardous waste.
Section 5: Visualizing the PPE Selection Process
The following decision tree provides a clear, logical pathway for determining the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow for this compound handling.
Section 6: Decontamination and Disposal
Proper disposal is a critical final step in the safe handling of chemicals.
-
PPE Disposal: All disposable PPE that has come into contact with this compound, such as gloves and absorbent pads, must be disposed of in a designated hazardous waste container.
-
Chemical Disposal: Unused or waste this compound must be disposed of through a licensed chemical destruction facility or via controlled incineration.[8][9] It must never be discharged into sewer systems or drains.[8][9]
-
Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous chemical waste.[8] Only after proper decontamination can the container be considered for recycling or disposal as regular waste, in accordance with institutional and local regulations.[8][9]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
-
This compound | C10H20O | CID 10353 , PubChem - NIH, [Link]
-
This compound , LookChem, [Link]
-
alpha-dihydroterpineol this compound , The Good Scents Company, [Link]
-
dihydroterpineol this compound , The Good Scents Company, [Link]
-
NIOSH Pocket Guide to Chemical Hazards , CDC, [Link]
-
Guidance For Hazard Determination , Occupational Safety and Health Administration (OSHA), [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. alpha-dihydroterpineol [thegoodscentscompany.com]
- 3. dihydroterpineol, 58985-02-7 [thegoodscentscompany.com]
- 4. This compound | C10H20O | CID 10353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nmppdb.com.ng [nmppdb.com.ng]
- 6. chemicalbook.com [chemicalbook.com]
- 7. P-MENTHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
